molecular formula C18H26N4O2 B10818885 Adb-butinaca CAS No. 2682867-55-4

Adb-butinaca

Cat. No.: B10818885
CAS No.: 2682867-55-4
M. Wt: 330.4 g/mol
InChI Key: GPWADXHYJAZPAX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADB-BUTINACA is a synthetic cannabinoid receptor agonist that first emerged in Europe in 2019 and has since been identified in numerous forensic seizures . Its primary research value lies in forensic science and clinical toxicology, where it is used as a reference standard to identify and quantify the parent compound and its metabolites in biological specimens . A key application is enabling the accurate detection of drug use in authentic urine samples, where the parent compound is rarely found, and the major metabolite this compound-N-butanoic acid serves as the predominant biomarker . The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing multiple reaction monitoring (MRM) in positive ion mode, allows for the specific identification of this metabolite and others, such as this compound-N-hydroxybutyl . Research into its metabolism suggests pathways involving mono- and dihydroxylation and hydroxylation of the N-butyl side chain, leading to a range of potential metabolites . This product is intended solely for use as a reference material in analytical method development and validation. It is strictly for research purposes in controlled laboratory settings and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2682867-55-4

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1

InChI Key

GPWADXHYJAZPAX-OAHLLOKOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

(S)-enantiomer of Adb-butinaca synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis pathway for the (S)-enantiomer of ADB-BUTINACA. The creation and dissemination of information regarding the synthesis of controlled substances is against my safety guidelines. The production of such substances is illegal in many countries and can have serious legal and health consequences.

The Mechanism of Action of ADB-BUTINACA at Cannabinoid Receptors CB1 and CB2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BUTINACA is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Its high affinity and efficacy at both the central (CB1) and peripheral (CB2) cannabinoid receptors underpin its significant physiological and psychoactive effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction to this compound

This compound, chemically known as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that interacts strongly with the endocannabinoid system.[1][2] Structurally, it is an indazole-derived compound, distinguished by a butyl tail substituent, which differentiates it from close analogues like ADB-BINACA (which has a benzyl (B1604629) substituent).[2] As a potent agonist at CB1 and CB2 receptors, it mimics the effects of endogenous cannabinoids, leading to profound alterations in mood, perception, and other physiological processes.[1] Its high potency has made it a compound of interest in neuroscience and forensic toxicology.[1][3]

Mechanism of Action at CB1 and CB2 Receptors

This compound functions as a potent, full agonist at both human CB1 and CB2 receptors.[2][4] The primary mechanism involves binding to these G protein-coupled receptors (GPCRs), which are predominantly coupled to the Gαi/o subunit. This interaction initiates a cascade of intracellular signaling events.

  • CB1 Receptor: Primarily located in the central nervous system (CNS), the activation of CB1 receptors by this compound is responsible for the compound's psychoactive effects. Its affinity for CB1 is approximately three times greater than for CB2.[2]

  • CB2 Receptor: Found mainly in the periphery, particularly on immune cells, activation of CB2 receptors modulates inflammatory and immune responses.

Upon binding, this compound stabilizes an active conformation of the receptors, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. Furthermore, like many potent SCRAs, its activity involves the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and G protein-independent signaling.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays to determine its binding affinity (Ki), functional potency (EC50), and efficacy (Emax).

Table 1: Binding Affinity of this compound at Human CB1 and CB2 Receptors
ParameterCB1 ReceptorCB2 ReceptorReference
Ki (nM) 0.2990.912[2]
pKi (M) 9.52 ± 0.059.04 ± 0.16[2]

Ki (Inhibitory constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound at Human CB1 and CB2 Receptors
ParameterCB1 ReceptorCB2 ReceptorAssay DetailsReference
EC50 (nM) 0.674.1Fluorescence-based membrane potential assay in AtT20 cells[2]
Emax (%) 113 ± 3101 ± 3Compared to full agonist CP55,940[2]
EC50 (nM) 6.36Not ReportedNot specified[5]
EC50 (nM) 11.5Not ReportedIn vitro potency assay[3][6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug, expressed as a percentage relative to a reference full agonist.

Signaling Pathways

The interaction of this compound with CB1 and CB2 receptors initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

Activation of the Gi/o protein by the this compound-bound receptor leads to the inhibition of adenylyl cyclase, which decreases the conversion of ATP to cAMP. This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream cellular processes.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB_Receptor CB1/CB2 Receptor Gi_Protein Gi/o Protein (αβγ) CB_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (Inactive) Gi_Protein->AC αi subunit inhibits cAMP cAMP (Reduced) AC->cAMP Conversion Blocked ATP ATP ATP->AC Effect Downstream Cellular Effects cAMP->Effect Leads to ADB This compound ADB->CB_Receptor Binds

Caption: G-protein signaling cascade initiated by this compound.

β-Arrestin Recruitment Pathway

Upon sustained activation by an agonist, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from G-proteins (desensitization) and can initiate G-protein independent signaling or lead to receptor internalization.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_Active Active CB1/CB2 Receptor Receptor_P Phosphorylated Receptor Receptor_Active->Receptor_P GRK GRK Receptor_Active->GRK Recruits Arrestin β-Arrestin Receptor_P->Arrestin Recruits GRK->Receptor_Active Phosphorylates Downstream Desensitization & Internalization Arrestin->Downstream Mediates Agonist This compound Agonist->Receptor_Active Binds

Caption: β-arrestin recruitment and receptor desensitization pathway.

Experimental Protocols

The quantitative data presented above are derived from specific, well-established experimental assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the Ki of this compound at CB1 and CB2 receptors.

  • Materials:

    • Cell membranes prepared from cells expressing high levels of human CB1 or CB2 receptors (e.g., HEK-293 cells).[2]

    • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid agonist.

    • Test compound: this compound at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Protocol:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]CP-55,940) and varying concentrations of the unlabeled competitor ligand (this compound).

    • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Cell Membranes (e.g., HEK-293 with hCB1/hCB2) B Incubate Membranes with: 1. Radioligand ([³H]CP-55,940) 2. This compound (Varying Conc.) A->B C Rapid Vacuum Filtration (Separates Bound from Unbound) B->C D Scintillation Counting (Quantifies Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This cellular assay measures the recruitment of β-arrestin to an activated GPCR, providing a functional readout of agonist activity.[7][8][9]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for inducing β-arrestin recruitment.

  • Materials:

    • Engineered cell line co-expressing the target receptor (CB1 or CB2) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[10]

    • Cell culture medium and 384-well plates.[7]

    • Test compound: this compound at various concentrations.

    • Detection reagents (substrate for the complemented enzyme).

    • Luminometer.

  • Protocol:

    • Cell Plating: The engineered cells are plated into 384-well plates and incubated overnight to allow for adherence.[7]

    • Compound Addition: The test compound (this compound) is serially diluted and added to the wells.

    • Incubation: The plates are incubated for a specific period (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[7]

    • Detection: Detection reagents are added. The recruitment of β-arrestin-EA to the receptor-PK brings the two enzyme fragments together, forming an active β-galactosidase enzyme. This enzyme converts the added substrate, generating a chemiluminescent signal.[7][10]

    • Signal Reading: The chemiluminescent signal is read using a plate-based luminometer.

    • Data Analysis: The signal intensity is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Arrestin_Assay_Workflow A Plate Engineered Cells (GPCR-PK + β-Arrestin-EA) B Add this compound (Varying Concentrations) A->B C Incubate (e.g., 90 min, 37°C) (Allows for Recruitment) B->C D Add Detection Reagents (Substrate for Complemented Enzyme) C->D E Read Chemiluminescence D->E F Data Analysis (Calculate EC50 and Emax) E->F

Caption: Workflow for a PathHunter® β-arrestin recruitment assay.

Conclusion

This compound is a highly potent, full agonist at both CB1 and CB2 cannabinoid receptors, with a notable preference for the CB1 receptor.[2] Its high affinity and efficacy, as demonstrated by low nanomolar Ki and EC50 values, translate to a strong activation of cannabinoid-mediated signaling pathways. The comprehensive pharmacological data indicate that its potent effects are driven by efficient G-protein coupling and likely robust β-arrestin recruitment. Understanding this detailed mechanism of action is critical for the forensic identification of the substance, for predicting its physiological and toxicological effects in users, and for guiding future research in cannabinoid pharmacology.

References

Discovery and First Identification of ADB-BUTINACA in Europe: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the European new psychoactive substances (NPS) market. This technical guide provides a comprehensive overview of its initial discovery and identification in Europe, detailing the analytical methodologies employed, key quantitative findings, and the metabolic pathways elucidated through early research. This document is intended to serve as a core resource for researchers, forensic scientists, and professionals in drug development and monitoring.

First European Identification and Subsequent Detections

The first documented appearance of this compound in Europe was in Sweden in the summer of 2019.[1][2][3] A seizure of the substance was first reported in July 2019, with another documented seizure in September of the same year.[1] Following these initial findings, this compound was rapidly identified in numerous other European nations, indicating its swift integration into the illicit drug market. By early 2021, its prevalence had significantly increased, with notable detections in forensic toxicology cases and seizures in several countries.[2][3]

For instance, between January and July 2021, this compound was detected in 60.4% of SCRA-infused papers seized in Scottish prisons, highlighting its rapid spread within specific environments.[2][4] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally noted the first identification of this compound on September 23, 2019.[5] Subsequent reports from the EU Early Warning System have continued to monitor its presence across the continent.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the initial detection and prevalence of this compound in Europe.

ParameterFindingCountry/RegionDateSource
First Documented Seizure Seizure of this compoundSwedenJuly 2019[1]
First EMCDDA Notification Formal identification reportedEuropeSeptember 23, 2019[5]
Forensic Toxicology Cases Detection in 13 routine casesSwedenMarch - June 2020[2][7]
Prevalence in Prison Seizures 60.4% of seized SCRA-infused papers contained this compoundScotlandJanuary - July 2021[2][4]
Related Substance Detection ADB-4en-PINACA first detectedScotlandDecember 2020[2]
Sample TypeAnalyteConcentration RangeLocationSource
Postmortem Blood (Femoral) This compound34.5 ng/mLGermany (Case Report)[8][9]
Postmortem Blood (Heart) This compound101 ng/mLGermany (Case Report)[8][9]
Postmortem Urine This compound3.1 ng/mLGermany (Case Report)[8][9]
Postmortem Dog Blood This compound8.1 ng/mLPoland (Case Report)[10]
Postmortem Dog Lung This compound6.4 ng/gPoland (Case Report)[10]
Postmortem Dog Stomach This compound1.5 ng/gPoland (Case Report)[10]
Postmortem Dog Liver This compound1.8 ng/gPoland (Case Report)[10]
Postmortem Dog Kidney This compound0.4 ng/gPoland (Case Report)[10]

Experimental Protocols for Identification

The identification of this compound in seized materials and biological samples has been accomplished using a suite of advanced analytical techniques. The primary methods cited in the initial European findings include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a commonly employed technique for the analysis of volatile and semi-volatile compounds. For SCRAs like this compound, it provides robust separation and fragmentation patterns for identification.

  • Sample Preparation: Seized powders or herbal materials are typically extracted with an organic solvent such as methanol (B129727) or acetonitrile (B52724). The extract is then filtered and may be derivatized to improve thermal stability and chromatographic performance, although this is not always necessary.

  • Instrumentation: An Agilent 8890 GC coupled with a 5977B MS detector has been used.[11]

  • Chromatographic Conditions:

    • Column: A non-polar DB-5MS column ((5%-phenyl)-methylpolysiloxane) is often used initially.[11] However, co-elution with synthetic precursors like ADB-INACA can occur.[11] An improved separation can be achieved with alternative column chemistry.

    • Injector Temperature: 300°C.[11]

    • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, then ramped at 30°C per minute to 300°C.[11]

    • Carrier Gas: Helium at a constant flow rate of 2 ml/min.[11]

    • Injection Mode: Split injection (e.g., 15:1).[11]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum is compared against reference libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem (MS/MS) or high-resolution (e.g., QTOF, Orbitrap) analyzers, is crucial for the analysis of thermally labile compounds and for the identification of metabolites in biological fluids.

  • Sample Preparation (Biological Samples):

    • Urine: Samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates.[12] This is followed by solid-phase extraction (SPE) for sample clean-up and concentration.[12]

    • Blood/Tissues: Protein precipitation with a solvent like acetonitrile is a common first step, followed by centrifugation. The supernatant may then be further purified by SPE or liquid-liquid extraction.

  • Instrumentation: An LC system (e.g., Agilent 1260) coupled to a triple quadrupole (e.g., Sciex 4500 QTRAP) or a high-resolution mass spectrometer (e.g., LC-QTOF-MS) is utilized.[10][12][13]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is typically used.[12]

    • Mobile Phases: A gradient elution is employed, commonly with a mixture of an aqueous phase (e.g., 2 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid in water) and an organic phase (e.g., 2 mM ammonium formate with 0.2% formic acid in methanol).[12]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.

    • Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on tandem quadrupole instruments.[12] For metabolite identification, full scan and product ion scans are performed on high-resolution instruments.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

For the definitive structural elucidation of new substances, spectroscopic techniques are indispensable.

  • ¹H and ¹³C NMR: Used for the characterization of reference standards of this compound.[1]

  • Infrared Spectroscopy (IR): Provides information on the functional groups present in the molecule and has been used for the characterization of this compound.[1]

Visualizing Workflows and Pathways

To better illustrate the processes involved in the identification and metabolism of this compound, the following diagrams are provided.

analytical_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Results seized_material Seized Material (Powder, Herbal Mix) extraction Solvent Extraction seized_material->extraction biological_sample Biological Sample (Urine, Blood, Tissue) hydrolysis Enzymatic Hydrolysis (for biological samples) biological_sample->hydrolysis gcms GC-MS extraction->gcms lcms LC-MS/MS or LC-HRMS extraction->lcms spe Solid-Phase Extraction hydrolysis->spe spe->lcms identification Identification of This compound gcms->identification lcms->identification quantification Quantification lcms->quantification metabolite_id Metabolite Identification lcms->metabolite_id nmr_ir NMR / IR (for reference standards) nmr_ir->identification Confirmatory

Caption: General analytical workflow for the identification of this compound.

The metabolism of this compound is extensive and primarily mediated by the cytochrome P450 (CYP450) enzyme system, with CYP2C19, CYP3A4, and CYP3A5 being the predominant isoforms involved.[1] The main metabolic transformations include hydroxylation, oxidation, and hydrolysis.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_biomarkers Recommended Biomarkers adb_butinaca This compound (Parent Compound) monohydroxylation Monohydroxylation (on N-butyl chain or indazole) adb_butinaca->monohydroxylation dihydroxylation Dihydroxylation adb_butinaca->dihydroxylation dihydrodiol Dihydrodiol Formation adb_butinaca->dihydrodiol amide_hydrolysis Amide Hydrolysis (forms N-butanoic acid metabolite) adb_butinaca->amide_hydrolysis dehydrogenation Dehydrogenation adb_butinaca->dehydrogenation n_dealkylation N-dealkylation adb_butinaca->n_dealkylation blood_biomarker Blood: Parent, Monohydroxylated Metabolites adb_butinaca->blood_biomarker glucuronidation Glucuronidation monohydroxylation->glucuronidation monohydroxylation->blood_biomarker urine_biomarker Urine: Dihydrodiol, Monohydroxylated Metabolites, N-butanoic acid monohydroxylation->urine_biomarker dihydrodiol->glucuronidation dihydrodiol->urine_biomarker amide_hydrolysis->urine_biomarker

Caption: Proposed metabolic pathway of this compound.

Research has shown that monohydroxylation is a predominant Phase I metabolic pathway.[1] The dihydrodiol metabolite has been suggested as a primary urinary biomarker due to its abundance.[1][14] For blood analysis, the parent compound and its monohydroxylated metabolites are considered the most reliable targets.[1][14]

Conclusion

The discovery and initial identification of this compound in Europe in 2019 marked the emergence of another potent synthetic cannabinoid. The rapid response from forensic laboratories across the continent, utilizing advanced analytical techniques such as GC-MS and LC-HRMS, was crucial in identifying and tracking its spread. The elucidation of its metabolic pathways has provided the necessary foundation for developing reliable methods for its detection in biological samples, which is essential for both clinical toxicology and forensic investigations. This technical guide summarizes the foundational knowledge gathered during the early phase of its appearance, providing a critical resource for the scientific community engaged in monitoring and responding to the challenges posed by new psychoactive substances.

References

In Vivo Cannabimimetic Profile of ADB-BUTINACA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo cannabimimetic effects of ADB-BUTINACA, a potent synthetic cannabinoid, as observed in various animal models. The following sections detail its pharmacological activity, experimental protocols used for its evaluation, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound, facilitating a comparative understanding of its potency and efficacy.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

ParameterReceptorValueSpecies/Assay SystemReference
Binding Affinity (Ki) CB10.299 nM[1]
CB20.912 nM[1]
Functional Potency (EC50) CB10.67 nMAtT20 cells (fluorescence-based)[1]
CB24.1 nMAtT20 cells (fluorescence-based)[1]
CB16.36 nM[1][2]
CB111.5 nM[3][4]
CB111.6 nMCHO cells expressing hCB1 (calcium flux)[1]
CB1 (β-arrestin 2 recruitment)19 nM[1]
CB2 (β-arrestin 2 recruitment)1.79 nM[1]
Functional Efficacy (Emax) CB1113% (vs. CP55,940)AtT20 cells (fluorescence-based)[1]
CB2101% (vs. CP55,940)AtT20 cells (fluorescence-based)[1]
CB1290% (vs. JWH-018)[1]
CB1 (β-arrestin 2 recruitment)728% (vs. CP55,940)[1]
CB2 (β-arrestin 2 recruitment)83% (vs. CP55,940)[1]

Table 2: In Vivo Cannabimimetic Effects of this compound in Animal Models

EffectAnimal ModelDoseRoute of AdministrationKey FindingReference
THC-like Discriminative Stimulus Sprague-Dawley RatsED50 = 0.038 mg/kgIntraperitonealFully and dose-dependently substituted for Δ⁹-THC.[1]
0.1 mg/kgIntraperitonealMaximal substitution (100% THC-lever response) with no effect on response rates.[1]
Hypothermia Mice3 mg/kgIntraperitonealPronounced, dose-dependent decrease in core body temperature (max ~6.5°C decrease).[1]
Maximal effects observed 45 minutes after injection, dissipating by 135 minutes.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to enable replication and further investigation.

Drug Discrimination Studies in Rats

Objective: To assess the subjective effects of this compound by determining if it substitutes for the discriminative stimulus effects of Δ⁹-tetrahydrocannabinol (THC).

Experimental Workflow:

G cluster_training Training Phase cluster_testing Testing Phase T1 Animal Selection: Male Sprague-Dawley rats T2 Drug Training: Train to discriminate 3 mg/kg THC (i.p.) from vehicle T1->T2 T3 Apparatus: Two-lever operant conditioning chambers T2->T3 T4 Reinforcement Schedule: Food reinforcement for correct lever presses T3->T4 S1 This compound Administration: Administer various doses of this compound (i.p.) T4->S1 After stable discrimination is established S2 Substitution Test: Measure responding on THC-appropriate and vehicle-appropriate levers S1->S2 S3 Data Analysis: Calculate ED50 for THC-like discriminative stimulus effects S2->S3

Drug Discrimination Experimental Workflow.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats are used for this assay.[1]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers are utilized.

  • Training:

    • Rats are trained to discriminate between an intraperitoneal (i.p.) injection of 3 mg/kg Δ⁹-THC and a vehicle injection.[1]

    • Pressing one lever (the "drug-appropriate" lever) is reinforced with food pellets following a THC injection, while pressing the other lever (the "vehicle-appropriate" lever) is reinforced after a vehicle injection.

    • Training continues until a stable baseline of discrimination is achieved, typically defined as ≥80% of responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Testing:

    • Once training criteria are met, test sessions are conducted.

    • Various doses of this compound are administered i.p. prior to the session.

    • The percentage of responses on the THC-appropriate lever is recorded. Full substitution is considered to have occurred if a high percentage of responses (e.g., >80%) are made on the drug-appropriate lever.

    • Response rates are also monitored to assess for motor impairment.

  • Data Analysis: A dose-response curve is generated, and the ED50 value (the dose that produces 50% drug-appropriate responding) is calculated to determine the potency of this compound in producing THC-like subjective effects.[1]

Core Body Temperature Measurement in Mice

Objective: To evaluate the hypothermic effects of this compound, a classic indicator of cannabimimetic activity.

Experimental Workflow:

G A1 Animal Selection: Mice (e.g., C57BL/6) A2 Baseline Measurement: Record baseline core body temperature A1->A2 A3 Drug Administration: Administer this compound (i.p.) at various doses A2->A3 A4 Post-Injection Monitoring: Measure core body temperature at set time intervals (e.g., every 15-30 min) A3->A4 A5 Data Analysis: Plot temperature change over time and determine maximal hypothermic effect A4->A5

Hypothermia Assay Experimental Workflow.

Detailed Methodology:

  • Animals: Adult male mice are typically used for this experiment.

  • Temperature Measurement:

    • Baseline core body temperature is measured using a rectal probe or via implanted telemetry devices.

    • Measurements are taken in a controlled environment to minimize stress-induced temperature fluctuations.

  • Drug Administration:

    • This compound is administered intraperitoneally (i.p.) at various doses.[1] A vehicle control group is also included.

  • Post-Administration Monitoring:

    • Core body temperature is recorded at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 135 minutes) following drug administration to capture the onset, peak, and duration of the hypothermic effect.[1]

  • Data Analysis:

    • The change in body temperature from baseline is calculated for each time point and dose.

    • A time-course graph is plotted to visualize the hypothermic effect.

    • The maximum decrease in body temperature and the dose-response relationship are determined.

Signaling Pathways of this compound

This compound exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2. It acts as a potent, full agonist at both receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Canonical G-Protein Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADB This compound CB1R CB1/CB2 Receptor ADB->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Inhibited) PKA PKA cAMP->PKA Activation (Reduced) Neurotransmitter_release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release

This compound G-Protein Coupled Signaling.

Upon binding to CB1 or CB2 receptors, this compound induces a conformational change that activates the associated heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit directly inhibits voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The combination of these actions results in a reduction of neuronal excitability and neurotransmitter release.

β-Arrestin 2 Recruitment Pathway

In addition to G-protein signaling, this compound demonstrates pronounced biased agonism through the recruitment of β-arrestin 2, particularly at the CB1 receptor.[1]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADB This compound CB1R CB1 Receptor ADB->CB1R Binds and Activates GRK GRK CB1R->GRK Recruits P_CB1R Phosphorylated CB1 Receptor GRK->P_CB1R Phosphorylates B_arrestin β-Arrestin 2 P_CB1R->B_arrestin Recruits Internalization Receptor Internalization B_arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) B_arrestin->Signaling

This compound β-Arrestin 2 Recruitment.

Activation of the CB1 receptor by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin 2. The recruitment of β-arrestin 2 can lead to receptor desensitization, internalization, and the initiation of a distinct set of G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The exceptionally high efficacy of this compound for β-arrestin 2 recruitment at the CB1 receptor (728% compared to CP55,940) suggests that this pathway may play a significant role in its overall pharmacological and toxicological profile.[1]

References

The Biotransformation and Metabolic Pathways of ADB-BUTINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged in the global new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the biotransformation and metabolic pathways of this compound, summarizing key research findings, detailing experimental protocols, and visualizing metabolic processes.

Metabolic Pathways of this compound

The metabolism of this compound is extensive, primarily occurring in the liver through phase I and phase II biotransformation reactions. The parent compound is rarely detected in urine, making the identification of its metabolites essential for confirming exposure.[1][2] The major metabolic transformations include hydroxylation, dihydrodiol formation, amide hydrolysis, N-debutylation, oxidative deamination, and glucuronidation.[3][4][5][6]

Phase I Metabolism

Phase I metabolism of this compound is predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP3A5 identified as the primary contributors to its clearance.[3][5]

The key phase I reactions are:

  • Hydroxylation: This is a dominant metabolic pathway, with hydroxylation occurring on both the N-butyl tail and the indazole ring, leading to the formation of several mono-hydroxylated metabolites.[2][5]

  • Dihydrodiol Formation: A significant metabolic route involves the formation of a dihydrodiol on the indazole core.[2][6] This metabolite has been reported to be one of the most abundant found in urine.[6][7]

  • Amide Hydrolysis: The terminal amide group of the tert-leucinamide moiety can be hydrolyzed.[6]

  • N-Debutylation: The butyl group attached to the indazole ring can be removed.[3][4]

  • Oxidative Deamination: The terminal amine group can be oxidatively deaminated.[3][4]

  • Dehydrogenation: The formation of ketone metabolites through the dehydrogenation of hydroxylated intermediates has also been observed.[6]

Phase II Metabolism

Phase II metabolism involves the conjugation of phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, the primary phase II reaction is:

  • Glucuronidation: Hydroxylated metabolites and the dihydrodiol metabolite can undergo glucuronidation.[2][6]

Quantitative Data on this compound Metabolites

Quantitative analysis of this compound metabolites is crucial for determining the most reliable biomarkers of exposure. The following table summarizes the semi-quantitative data from an in vitro study using human hepatocytes, with metabolite abundance ranked by peak area.

Metabolite IDBiotransformationRelative Abundance (Peak Area Rank)
B4Dihydrodiol formation on the indazole core1
B9Mono-hydroxylation on the n-butyl tail2
B16Mono-hydroxylation on the indazole ring3
B1Dehydrogenation4
B11Mono-hydroxylation + Dehydrogenation5
B14Mono-hydroxylation6
B17Mono-hydroxylation7
B18Mono-hydroxylation8
B2Amide hydrolysis9
B12Mono-hydroxylation10
B13Mono-hydroxylation11
B19Di-hydroxylation12
B20Di-hydroxylation13
B21Di-hydroxylation14
B5Dihydrodiol formation + Glucuronidation15
B6Glucuronidation16
B7Glucuronidation17
B8Glucuronidation18
B10Mono-hydroxylation + Glucuronidation19
B15Mono-hydroxylation + Glucuronidation20
B3Amide hydrolysis + Mono-hydroxylation21

Data adapted from Kronstrand et al. (2022). The ranking is based on the peak area of the protonated molecule in LC-QTOF-MS analysis after 5 hours of incubation.[2]

Concentrations of this compound have also been determined in post-mortem specimens, providing insight into its distribution in the body.

SpecimenConcentration
Blood8.1 ng/mL
Lung6.4 ng/g
Stomach1.5 ng/g
Liver1.8 ng/g
Kidney0.4 ng/g

Data from Kavanagh et al. (2022).[1]

Experimental Protocols

The identification and characterization of this compound metabolites are typically achieved through in vitro studies using human liver microsomes (HLMs) or cryopreserved human hepatocytes (HHeps), followed by analysis with high-resolution mass spectrometry.

In Vitro Incubation with Human Hepatocytes

This protocol provides a representative workflow for the in vitro metabolism of this compound using human hepatocytes.

1. Materials and Reagents:

  • This compound reference standard

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Williams' Medium E or similar hepatocyte culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Acetonitrile (B52724) (ice-cold)

  • Purified water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Hepatocyte Culture and Incubation:

  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes in collagen-coated multi-well plates at a density of approximately 1 x 10^5 cells per well.

  • Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Dilute the this compound stock solution in culture medium to a final concentration of 5 µmol/L.

  • Remove the culture medium from the hepatocytes and add the medium containing this compound.

  • Incubate the plates for various time points (e.g., 0, 1, 3, and 5 hours) at 37°C and 5% CO2.[2]

3. Sample Preparation:

  • At each time point, terminate the incubation by adding an equal volume of ice-cold acetonitrile to each well to precipitate proteins and quench the metabolic reactions.[2]

  • Scrape the cells and transfer the entire content of each well to a microcentrifuge tube.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris and precipitated proteins.

  • Carefully collect the supernatant for analysis.

4. LC-HRMS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

Visualizations

This compound Metabolic Pathway

ADB_BUTINACA_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion ADB_BUTINACA This compound Hydroxylation Hydroxylation ADB_BUTINACA->Hydroxylation Dihydrodiol Dihydrodiol Formation ADB_BUTINACA->Dihydrodiol Amide_Hydrolysis Amide Hydrolysis ADB_BUTINACA->Amide_Hydrolysis N_Debutylation N-Debutylation ADB_BUTINACA->N_Debutylation Oxidative_Deamination Oxidative Deamination ADB_BUTINACA->Oxidative_Deamination Dehydrogenation Dehydrogenation Hydroxylation->Dehydrogenation (Ketone formation) Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Dihydrodiol->Glucuronidation Excreted_Metabolites Excreted Metabolites (Urine) Glucuronidation->Excreted_Metabolites

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_data_analysis Data Analysis Start Start: This compound Incubation Incubation with Human Hepatocytes (HHeps) or Human Liver Microsomes (HLM) Start->Incubation Quenching Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_HRMS LC-HRMS Analysis (e.g., LC-QTOF/MS) Supernatant->LC_HRMS Metabolite_Detection Metabolite Detection (Full Scan Data) LC_HRMS->Metabolite_Detection Structural_Elucidation Structural Elucidation (MS/MS Fragmentation) Metabolite_Detection->Structural_Elucidation Pathway_Identification Metabolic Pathway Identification Structural_Elucidation->Pathway_Identification

Caption: Workflow for this compound metabolite identification.

Conclusion

The biotransformation of this compound is a complex process involving multiple enzymatic pathways, resulting in a diverse array of metabolites. The identification of these metabolites, particularly the hydroxylated and dihydrodiol products, is paramount for the reliable detection of this compound consumption in forensic and clinical settings. This guide provides a foundational understanding of the metabolic pathways, quantitative aspects, and experimental approaches necessary for researchers, scientists, and drug development professionals working with this potent synthetic cannabinoid. Further research into the pharmacokinetics and pharmacodynamics of the major metabolites is warranted to fully comprehend the toxicological profile of this compound.

References

The Structure-Activity Relationships of ADB-BUTINACA and Its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has emerged as a significant compound within the landscape of new psychoactive substances (NPS). Its high affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, coupled with its robust in vivo effects, has made it a subject of intense research. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for predicting the pharmacological and toxicological profiles of newly emerging SCRAs, informing public health responses, and guiding the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the SAR of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Structure of this compound

The chemical structure of this compound, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide, serves as a scaffold for a multitude of analogues. Variations in its four main structural components—the core (indazole), the N1 substituent (butyl chain), the linked amino acid (tert-leucine), and the carboxamide linker—profoundly influence its interaction with cannabinoid receptors and its overall pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and a selection of its analogues at human CB1 and CB2 receptors. These data are compiled from various key studies and are essential for discerning the SAR trends.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCoreN1 SubstituentAmino AcidhCB1 Ki (nM)hCB2 Ki (nM)Reference
This compound Indazolen-Butyltert-Leucine0.2990.912[1][2]
AB-BUTINACAIndazolen-ButylValine1.874.89[1]
APP-BUTINACAIndazolen-ButylPhenylalanine5382190[1]
ADB-P7AICA7-Azaindole (B17877)n-Pentyltert-Leucine2.0527.4[1]
ADB-5'F-BUTINACA5-Fluoroindazolen-Butyltert-Leucine--[3][4]
ADB-5'Br-BUTINACA5-Bromoindazolen-Butyltert-Leucine--[3]
MDMB-BUTINACAIndazolen-Butyltert-Leucine methyl ester--[5]

Note: '-' indicates data not available in the cited sources.

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM and Emax, %)
CompoundAssay TypehCB1 EC50 (nM)hCB1 Emax (%)hCB2 EC50 (nM)hCB2 Emax (%)Reference
This compound β-arrestin 27.72---[5]
This compound Membrane Potential-101-290--[2]
ADB-5'F-BUTINACAβ-arrestin 228.8---[5]
ADB-5'Br-BUTINACAβ-arrestin 282.1---[5]
AB-BUTINACAMembrane Potential4.110715114[1]
APP-BUTINACAMembrane Potential130097>10000-[1]
ADB-P7AICAMembrane Potential1610528098[1]

Note: Emax values are often expressed relative to a standard full agonist like CP55,940 or JWH-018. '-' indicates data not available in the cited sources.

Key Structure-Activity Relationship Insights

Systematic studies of this compound and its analogues have revealed several key SAR trends:

  • Amino Acid Moiety: The bulkiness of the amino acid side chain is a critical determinant of potency. The tert-leucinamide group in this compound generally confers higher affinity and potency compared to valinamide (B3267577) (AB-BUTINACA) and significantly more than phenylalaninamide (APP-BUTINACA).[1] The in vivo potency ranking further supports this, with this compound being the most potent.[1][6]

  • Core Structure: The indazole core is generally preferred for high affinity and potency over indole (B1671886) and 7-azaindole cores.[1]

  • N1 Substituent: While not as extensively explored in the provided data, the length and nature of the N1 alkyl chain are known to influence activity in other synthetic cannabinoid classes.

  • Core Substitution: Halogenation on the indazole core can modulate activity. For instance, replacing bromine with fluorine at the 5' position of the indazole in this compound analogues can lead to increased potency and efficacy at both CB1 and CB2 receptors.[3][4] However, some studies show inconsistencies in SARs related to halogenation, indicating the need for further research.[5]

  • "Tail-less" Analogues: Interestingly, analogues lacking the N1 alkyl "tail" can retain cannabinoid receptor activity, albeit with decreased potency compared to their tailed counterparts.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are protocols for key experiments cited in the characterization of this compound and its analogues.

Radioligand Binding Assay for CB1/CB2 Receptors

This assay determines the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation buffer (e.g., TME buffer: 25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay buffer (TME with 0.1% BSA).

  • Radioligand (e.g., [3H]-CP55,940).

  • Unlabeled competitor (e.g., WIN-55,212-2 or CP55,940 for non-specific binding).

  • Test compounds (this compound analogues).

  • 96-well plates.

  • Filter mats (e.g., GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 0.3 nM [3H]-CP55,940), and varying concentrations of the test compound.[7] For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM WIN-55,212-2).[7]

  • Incubation: Add the cell membrane preparation (e.g., 10-25 µg protein per well) to initiate the binding reaction.[7][8] Incubate at 30°C for 60-90 minutes.[7]

  • Filtration: Terminate the reaction by rapid filtration through filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Activation ([³⁵S]GTPγS) Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits.[9][10]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CB1).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA).

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Unlabeled GTPγS for non-specific binding.

  • GF/B filters.

  • Scintillation counter.

Procedure:

  • Incubation Mixture: In assay tubes, combine cell membranes (0.5 mg/ml), GDP (e.g., 30 µM), and the test compound at various concentrations.[11]

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[11] Incubate at 30°C for 60 minutes.[11]

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B filters.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot the concentration-response curves to calculate EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures another aspect of GPCR activation: the recruitment of β-arrestin proteins to the activated receptor.

Materials:

  • Cells co-expressing the cannabinoid receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or NanoLuc luciferase) and β-arrestin fused to the complementary component.

  • Cell culture medium.

  • Test compounds.

  • Substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Incubation: Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate and measure the resulting light or color signal using a luminometer or spectrophotometer.

  • Data Analysis: Plot the signal intensity against the compound concentration to generate dose-response curves and determine EC50 and Emax values.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the SAR of this compound.

G cluster_sar Structure-Activity Relationship Logic A This compound Analogue B Structural Modification A->B is subjected to C Receptor Binding Affinity (Ki) B->C influences D Functional Activity (EC50, Emax) B->D influences E In Vivo Potency C->E correlates with D->E correlates with G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Radioligand, Competitor, Membranes) prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze G cluster_pathway CB1 Receptor Signaling Pathway ligand This compound receptor CB1 Receptor ligand->receptor binds & activates g_protein Gi/o Protein receptor->g_protein activates beta_arrestin β-Arrestin receptor->beta_arrestin recruits ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp production decreased mapk MAPK Pathway beta_arrestin->mapk activates

References

Adb-butinaca CAS registry number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ADB-BUTINACA

Introduction

This compound is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the class of new psychoactive substances (NPS).[1][2][3] Structurally, it is an indazole-3-carboxamide derivative, distinguished by a butyl tail substituent.[1] First detected in Sweden in July 2019, its prevalence has since been reported in numerous countries in seized materials and biological samples.[1][4][5] Like many SCRAs, this compound poses a significant risk to public health, with its use being associated with severe adverse effects and fatal intoxications.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identification and Nomenclature

The chemical identity of this compound is defined by its IUPAC name and CAS Registry Number. The molecule contains an asymmetric carbon, leading to (S)- and (R)-enantiomers, with the (S)-enantiomer being the biologically active form.[1]

IdentifierValue
IUPAC Name N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide[1][2]
(S)-Enantiomer IUPAC Name N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide[1][6][7]
CAS Registry Number (Racemate) 2666932-43-8[1]
CAS Registry Number ((S)-Enantiomer) 2682867-55-4[1][6][7][8][9]
Molecular Formula C₁₈H₂₆N₄O₂[1][6][7][9]
Molecular Weight 330.43 g/mol [1][9]

Pharmacological Profile

This compound is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), exhibiting high binding affinity for both.[1][2] Its effects are similar to other potent CB1 agonists, which are associated with a high potential for abuse and dependence.[2]

Receptor Binding and Functional Activity

The following table summarizes the key pharmacological parameters of this compound.

ParameterReceptorValueReference Compound
Binding Affinity (Kᵢ) CB10.299 nM[1][9][10]-
CB20.912 nM[1][9][10]-
Functional Activity (EC₅₀) CB10.67 nM[1]-
CB24.1 nM[1]-
Efficacy (Eₘₐₓ) CB1113% ± 3%[1]CP55,940
CB2101% ± 3%[1]CP55,940
Cannabinoid Receptor Signaling Pathway

As a CB1/CB2 receptor agonist, this compound initiates a cascade of intracellular events upon binding. The receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/Gₒ family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1_R CB1/CB2 Receptor G_Protein Gαᵢ/ₒβγ CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP  ↓cAMP Ca_in Ca²⁺ (in) Ca_Channel->Ca_in  ↓Ca²⁺ K_out K⁺ (out) K_Channel->K_out  ↑K⁺ ADB This compound ADB->CB1_R Binds ATP ATP Response Cellular Response cAMP->Response Ca_in->Response K_out->Response

Caption: Generalized CB1/CB2 Receptor Signaling Pathway.

Synthesis Protocols

The illicit manufacturing of this compound can be accomplished through relatively straightforward chemical procedures using readily available reagents.[1] Two primary synthetic routes have been identified: a traditional multi-step synthesis and a more recent single-step method utilizing a "tail-less" precursor.

Multi-Step Synthesis

A common laboratory synthesis for (S)-ADB-BUTINACA involves a three-step process starting from methyl indazole-3-carboxylate.[1] While the specific reaction conditions can vary, the general sequence involves:

  • N-Alkylation: The indazole nitrogen is alkylated with a butyl group.

  • Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with the appropriate tert-leucinamide moiety.

Single-Step Synthesis from Precursor

An emerging trend in clandestine production involves the use of tail-less precursors, such as ADB-INACA, which can be converted to the final product in a single step.[11][12] This method simplifies the synthesis process for illicit manufacturers.

Synthesis_Workflow Precursor ADB-INACA (Tail-less Precursor) Synthesis One-Step N-Alkylation Reagent Butyl Halide + Base Product This compound Synthesis->Product Metabolism_Pathway cluster_enzymes CYP450 Enzymes CYP3A4 CYP3A4 Parent This compound CYP3A4->Parent CYP3A5 CYP3A5 CYP3A5->Parent CYP2C19 CYP2C19 CYP2C19->Parent M1 Monohydroxy Metabolites (Butyl Chain or Indazole) Parent->M1 M2 Dihydrodiol Metabolite (Primary Urinary Biomarker) Parent->M2 M3 Carboxylic Acid Metabolite (Amide Hydrolysis) Parent->M3 M4 N-Dealkylated Metabolite Parent->M4

References

Technical Guide: Solubility and Stability of ADB-BUTINACA in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that interacts with both the CB1 and CB2 receptors.[1][2] As with other SCRAs, it is a compound of significant interest in forensic science, toxicology, and pharmacology. For researchers conducting in vitro and in vivo studies, a thorough understanding of its physicochemical properties, particularly its solubility and stability in common laboratory solvents, is critical for ensuring accurate, reproducible, and reliable experimental results. This guide provides a comprehensive overview of the available data on this compound's solubility and stability, details experimental protocols for its characterization, and illustrates its primary signaling pathway.

Solubility Profile

The solubility of a compound is fundamental for preparing stock solutions, determining appropriate vehicles for administration, and designing effective experimental assays. This compound is a lipophilic molecule, a characteristic common to many synthetic cannabinoids, which dictates its solubility profile.[3]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in several common organic solvents has been reported. This information is crucial for preparing concentrated stock solutions, which are typically diluted into aqueous buffers for final experimental use. The known solubility values are summarized in Table 1.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~ 20[1]
Ethanol~ 20[1]
Dimethyl Sulfoxide (DMSO)~ 10[1]

Note: When preparing aqueous solutions from these stock solvents, it is recommended to keep the final solvent concentration low (typically <0.5%) to avoid disrupting cell membranes or protein function in biological assays.[3]

Stability Profile

The stability of this compound in solution can be influenced by several factors, including the solvent, storage temperature, pH, and exposure to light. Degradation of the compound can lead to a loss of potency and the formation of unknown byproducts, compromising experimental outcomes.

Chemical and Biological Stability

While specific kinetic data on the chemical degradation of this compound under various laboratory conditions is not extensively published, general principles for handling lipophilic compounds suggest that storage in a cool, dark place is advisable to minimize degradation.

Biologically, this compound undergoes extensive metabolism, which can be considered a form of instability in biological systems. In vitro studies using human hepatocytes have identified numerous metabolites.[4][5] The primary metabolic pathways include:

  • Oxidative Metabolism : Mono- and dihydroxylation on the indazole ring and the N-butyl side chain are major biotransformation routes.[4][6]

  • Formation of a Dihydrodiol : This has been identified as a predominant metabolite in some studies.[4][6]

  • Amide Hydrolysis : Cleavage of the terminal amide group is another common biotransformation.[6]

Understanding these metabolic pathways is crucial for interpreting toxicological data and identifying appropriate biomarkers for exposure.[4][5]

Experimental Protocols

The following sections provide standardized protocols for determining the solubility and assessing the stability of this compound in laboratory settings.

Protocol: Determination of Solubility

This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent. The methodology involves creating a supersaturated solution and then quantifying the amount of dissolved compound in the supernatant.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., acetonitrile, methanol)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatic shaker or water bath

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume (e.g., 1 mL) of the solvent in a glass vial.[7]

  • Equilibration : Tightly cap the vial and agitate the mixture using a vortex mixer. Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid : Centrifuge the suspension at >10,000 x g for 10-15 minutes to pellet the undissolved solid.[7]

  • Sample Preparation for Analysis : Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration within the calibrated range of the analytical instrument. Filter the diluted sample through a 0.45 µm syringe filter.

  • Quantification : Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[7] The solubility is calculated based on the measured concentration and the dilution factor.

G start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate for 24h (e.g., 25°C with shaking) add_solvent->equilibrate centrifuge Centrifuge (>10,000 x g) to pellet undissolved solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant to known concentration supernatant->dilute analyze Quantify using validated HPLC method dilute->analyze end End analyze->end

Caption: Experimental workflow for determining compound solubility.
Protocol: Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a given solvent under specific storage conditions. It is essential for determining the shelf-life of stock solutions and the viability of the compound in assay buffers over the course of an experiment.

Materials:

  • Calibrated stock solution of this compound

  • Solvent/buffer of interest

  • Storage vials (e.g., amber glass vials)

  • Controlled temperature environments (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 37°C)

  • HPLC system with a stability-indicating method

Methodology:

  • Preparation : Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0) : Immediately analyze an aliquot of the solution to determine the initial concentration and purity. This serves as the baseline.

  • Storage : Aliquot the solution into multiple vials suitable for the storage conditions being tested (e.g., 4°C, -20°C, room temperature, protected from light).[8]

  • Time-Point Analysis : At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.[9]

  • Quantification : Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from potential degradation products.[10][11]

  • Data Evaluation : Compare the concentration of this compound at each time point to the initial (T=0) concentration. A significant decrease in concentration or the appearance of new peaks indicates degradation. The shelf-life is determined by the time it takes for the concentration to fall below a set threshold (e.g., 90% of the initial value).[8]

G start Prepare solution of known concentration t0 Analyze sample at T=0 (Baseline) start->t0 aliquot Aliquot solution into multiple vials t0->aliquot store Store vials under defined conditions (e.g., -20°C, 4°C, RT) aliquot->store tp1 Analyze at Timepoint 1 store->tp1 tp2 Analyze at Timepoint 2 store->tp2 tpN Analyze at Timepoint N store->tpN tp1->dummy tp2->dummy tpN->dummy compare Compare results to T=0 and assess degradation end Determine stability/ shelf-life compare->end dummy->compare

Caption: General workflow for assessing the stability of a compound in solution.

Cannabinoid Receptor Signaling Pathway

This compound exerts its primary pharmacological effects by acting as a potent agonist at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[12][13] The activation of CB1 by this compound initiates a cascade of intracellular signaling events that ultimately dampen neuronal activity.

The key steps in the signaling pathway are:

  • Receptor Binding : this compound binds to and activates the CB1 receptor located on presynaptic nerve terminals.[12][14]

  • G-Protein Coupling : The activated CB1 receptor couples to inhibitory G-proteins (Gαi/o).[12][14]

  • Downstream Effects : This coupling leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn mediate several downstream effects:

    • Inhibition of Adenylyl Cyclase : The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

    • Modulation of Ion Channels : The Gβγ subunit directly inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (Ca2+), reducing calcium influx.[12][14] It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[12]

  • Inhibition of Neurotransmitter Release : The combined effect of reduced calcium influx and membrane hyperpolarization is a potent inhibition of neurotransmitter release from the presynaptic terminal.[12][14]

G cluster_membrane Presynaptic Membrane adb This compound cb1 CB1 Receptor adb->cb1 Binds & Activates gprotein Gi/o Protein (αβγ) cb1->gprotein Activates ac Adenylyl Cyclase gprotein->ac gprotein->ac αi inhibits ca_channel Ca²⁺ Channel gprotein->ca_channel gprotein->ca_channel βγ inhibits k_channel GIRK K⁺ Channel gprotein->k_channel gprotein->k_channel βγ activates camp ↓ cAMP ac->camp ca_ion ↓ Ca²⁺ Influx ca_channel->ca_ion k_ion ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_ion inhibition Inhibition of Neurotransmitter Release camp->inhibition ca_ion->inhibition k_ion->inhibition

Caption: this compound signaling cascade via the CB1 receptor.

References

Methodological & Application

Application Notes and Protocols for the Forensic Identification of ADB-BUTINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing a significant challenge to forensic laboratories.[1][2][3] Its high potency, comparable to or exceeding that of JWH-018, necessitates sensitive and specific analytical methods for its detection and quantification in a variety of forensic matrices.[4][5] This document provides detailed application notes and protocols for the identification and quantification of this compound and its metabolites in forensic samples, including blood, urine, hair, and seized materials. The methodologies described herein are based on established and validated techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Cannabinoid Receptor Agonism

This compound exerts its psychoactive effects by acting as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[6] The binding of this compound to these G-protein coupled receptors, primarily CB1 receptors in the central nervous system, initiates a signaling cascade that leads to the modulation of neurotransmitter release and produces effects similar to or more intense than those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

cluster_receptor Cell Membrane ADB_BUTINACA This compound CB1_Receptor CB1 Receptor (GPCR) ADB_BUTINACA->CB1_Receptor Binds to G_Protein G-Protein (αβγ) CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion Seized_Material Seized Material Dissolution Dissolution (Methanol) Seized_Material->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration GC_MS_Analysis GC-MS Analysis Filtration->GC_MS_Analysis Data_Processing Data Processing (Library Matching) GC_MS_Analysis->Data_Processing Identification Identification of This compound Data_Processing->Identification cluster_blood Blood Sample Workflow cluster_urine Urine Sample Workflow Blood_Sample Blood Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Blood_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation_Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation_Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS_Analysis Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution_Evaporation Elution & Evaporation SPE->Elution_Evaporation Elution_Evaporation->LC_MS_MS_Analysis Quantification Quantification of This compound & Metabolites LC_MS_MS_Analysis->Quantification

References

Application Note: Quantification of ADB-BUTINACA using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of ADB-BUTINACA, a potent synthetic cannabinoid, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for forensic toxicologists, researchers, and drug development professionals. The methodology encompasses sample preparation, instrument parameters, and data analysis. Quantitative data, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic casework and poses a significant public health concern. Accurate and reliable analytical methods are crucial for its detection and quantification in various biological and seized materials. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound by GC-MS. A notable challenge in the analysis of this compound is its potential coelution with its synthetic precursor, ADB-INACA.[1][2] This protocol addresses this issue by specifying a gas chromatography method that ensures baseline separation of these two compounds.[1]

Experimental Protocols

Sample Preparation

The following are generalized sample preparation protocols for different matrices. Researchers should validate the method for their specific matrix of interest.

1.1. Hair Samples (Adapted from[3])

  • Wash collected hair samples with a detergent solution, followed by deionized water and acetone (B3395972) to remove external contamination.

  • Dry the washed hair samples thoroughly.

  • Cut the hair into approximately 2 mm sections.

  • Cryogenically grind the hair sections into a fine powder.

  • Accurately weigh 50 mg of the hair powder into a centrifuge tube.

  • Add an appropriate internal standard and 1 mL of methanol (B129727).

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the hair solids.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol.

  • Inject a 1 µL aliquot into the GC-MS system.

1.2. e-Liquid Samples (Adapted from[4])

  • Pipette 10 µL of the e-liquid sample into a volumetric flask.

  • Dilute with 990 µL of methanol (a 1:100 dilution).

  • Vortex the solution to ensure homogeneity.

  • Inject a 2 µL aliquot into the GC-MS system.

1.3. General Seized Materials (Herbal Blends)

  • Accurately weigh a representative portion of the homogenized herbal material.

  • Perform a solvent extraction, typically with methanol or a similar organic solvent.

  • Vortex and sonicate the sample to ensure efficient extraction.

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate (B1210297) or methanol).[5]

GC-MS Instrumentation and Parameters

The following tables outline the recommended GC-MS parameters for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterValueReference
GC System Agilent 8890 GC or equivalent[1]
Column DB-35MS, Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm), or equivalent mid-polar column[1][6]
Injection Mode Splitless or Split (e.g., 15:1)[1][6]
Injection Volume 1-2 µL[4][6]
Injector Temperature 250 - 265 °C[4][6]
Carrier Gas Helium[1][6]
Flow Rate 1 - 2 mL/min (constant flow)[1][6]
Oven Program Initial: 60-100°C, hold for 0.5-1.5 min, Ramp: 25-35°C/min to 280-340°C, hold for 6.5-15 min[4][6]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValueReference
MS System Agilent 5977B MSD or equivalent[1]
Ionization Mode Electron Ionization (EI)[7]
Ionization Energy 70 eV[4]
Mass Scan Range 40 - 550 m/z[6][7]
Ion Source Temperature 200 - 230 °C[4][6]
Transfer Line Temperature 180 - 320 °C[4][7]
Quadrupole Temperature 150 °C[6][7]

Quantitative Data

The following table summarizes the quantitative data for the analysis of this compound in human hair using a validated GC-MS/MS method.

Table 3: Quantitative Method Validation Parameters for this compound in Hair

ParameterValueReference
Linearity Range 20 - 20,000 pg/mg[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 10 pg/mg[3]
Limit of Quantification (LOQ) 20 pg/mg[3]

Signaling Pathways and Experimental Workflows

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Hair, e-Liquid, etc.) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Purification Centrifugation & Supernatant Collection Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-35MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Final Report Generation Quantification->Reporting

References

Application Note: Quantitative Analysis of ADB-BUTINACA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and robust UPLC-MS/MS method for the sensitive and selective quantification of ADB-BUTINACA in biological matrices is detailed below. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this synthetic cannabinoid.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in forensic cases and is of significant interest in toxicology and drug metabolism studies. This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma and hair. The described protocol offers high sensitivity, specificity, and throughput for routine analysis.

Experimental

A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix. Two primary methods are presented here: protein precipitation for plasma and a more rigorous extraction for hair.

2.2.1. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for preparing plasma samples.[1]

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

2.2.2. Hair Sample Preparation (Methanol Extraction)

Hair analysis requires a more extensive procedure to release the analyte from the keratin (B1170402) matrix.[3][4]

  • Wash approximately 20 mg of hair with a detergent solution, followed by water and acetone (B3395972) to remove external contamination.

  • Dry the hair sample completely.

  • Pulverize the hair using a cryogenic grinder.

  • To the powdered hair sample, add an internal standard and 1 mL of methanol.

  • Vortex the mixture and sonicate to facilitate extraction.

  • Centrifuge the sample, and collect the methanol supernatant for analysis.

The following conditions have been successfully applied to the analysis of this compound.[2][3][4][5]

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters XEVO TQS-micro Triple Quadrupole or equivalent

  • Analytical Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Waters Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)[2][3][4]

  • Mobile Phase A: 0.1% formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid in 5% acetonitrile/water[2][3][4]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for this compound analysis in different biological matrices.

Table 1: Mass Spectrometry Parameters [6]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
This compound331.2201.1174.72226
Midazolam (IS)326.2290.9209.12530

Table 2: Method Validation Parameters in Rat Plasma [2][5]

ParameterValue
Linearity Range1 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Intra-day Precision (%RSD)< 14%
Inter-day Precision (%RSD)< 14%
Accuracy92% - 111%
Recovery87% - 90%
Matrix Effect104% - 111%

Table 3: Method Validation Parameters in Human Hair [3][4]

ParameterValue
Lower Limit of Quantification (LLOQ)1 - 10 pg/mg
Limit of Detection (LOD)0.5 - 5 pg/mg
Extraction Recovery36.1% - 93.3%
Matrix Effect19.1% - 110.0%

Protocols

  • Prepare a stock solution of this compound (1.0 mg/mL) and the IS (e.g., 0.01 mg/mL) in methanol.

  • Prepare working solutions of this compound by serial dilution of the stock solution.

  • Spike blank matrix (plasma or hair extract) with the working solutions to prepare calibration standards at concentrations ranging from 1 to 1,000 ng/mL for plasma or appropriate levels for hair.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Set up the UPLC-MS/MS system with the parameters detailed in section 2.3.

  • Create a sequence table including blank matrix samples, calibration standards, QC samples, and unknown samples.

  • Inject the samples and acquire data in MRM mode.

  • Process the data using appropriate software (e.g., MassLynx).

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Quantify this compound in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and concepts in the LC-MS/MS analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation hair Hair Sample extraction Cryo-grinding & Methanol Extraction hair->extraction centrifugation1 Centrifugation protein_precipitation->centrifugation1 centrifugation2 Centrifugation extraction->centrifugation2 supernatant1 Supernatant Collection centrifugation1->supernatant1 supernatant2 Supernatant Collection centrifugation2->supernatant2 autosampler Autosampler Injection supernatant1->autosampler supernatant2->autosampler uplc UPLC Separation (C18 Column) autosampler->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms data_processing Data Processing & Quantification msms->data_processing

Caption: Experimental workflow for this compound analysis.

parent This compound Precursor Ion (m/z 331.2) collision Collision-Induced Dissociation parent->collision fragment1 Product Ion (Quantifier) (m/z 201.1) fragment2 Product Ion (Qualifier) (m/z 174.7) collision->fragment1 collision->fragment2

Caption: MRM fragmentation of this compound.

References

Application Notes and Protocols for the Detection of ADB-BUTINACA and its Metabolites in Urine and Blood

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market.[1][2] As a substance of abuse, its detection in biological matrices is crucial for clinical toxicology, forensic investigations, and drug development research. This compound is a potent agonist of the CB1 and CB2 receptors, with a binding affinity for CB1 reported to be 0.29nM.[3][4] Due to extensive metabolism, the parent compound is often found at very low concentrations or is absent in urine samples, making the identification of its metabolites essential for confirming consumption.[5][6] These application notes provide detailed protocols for the detection and quantification of this compound and its primary metabolites in human urine and blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolism of this compound

This compound undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP3A5.[7][8] The main biotransformation pathways include:

  • Hydroxylation: Mono- and dihydroxylation can occur on the N-butyl side chain or the indazole ring.[9][10]

  • Dihydrodiol Formation: This is a major metabolic pathway, with the dihydrodiol metabolite being reported as the most abundant in urine.[2][9]

  • Amide Hydrolysis: Cleavage of the terminal amide group.[9]

  • N-Dealkylation: Removal of the butyl group from the indazole ring.[9]

  • Oxidative Deamination: Conversion of the amino group.[7]

For routine analysis, specific metabolites have been recommended as target biomarkers in different matrices.[1][2] In urine, metabolites are often present as glucuronide conjugates and require hydrolysis for detection.[2][9]

Recommended Target Analytes

A panel of urinary metabolite biomarkers is recommended for accurately diagnosing this compound consumption.[7] For blood analysis, the parent compound along with key hydroxylated metabolites are considered reliable targets.[1][8]

Matrix Primary Target Analytes Metabolic Pathway Citation
Urine Dihydrodiol metaboliteDihydroxylation[2]
Monohydroxylated metabolites (on N-butyl tail and indazole ring)Hydroxylation[1][7]
This compound N-butanoic acidOxidation
Oxidative deaminated metaboliteOxidative Deamination[7]
Blood This compound (Parent Compound)-[1]
Monohydroxylated metabolites (on N-butyl tail and indazole ring)Hydroxylation[1][8]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.[8][11] Positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode are typically employed for detection.[12][13]

Quantitative Method Validation Summary

The following table summarizes typical validation parameters for LC-MS/MS methods developed for this compound analysis in plasma/blood.

Parameter Value Range Citation
Linearity Range 1 - 1,000 ng/mL[12][14]
Limit of Detection (LOD) 0.1 - 0.3 ng/mL[12]
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 ng/mL[12]
Intra-day & Inter-day Precision < 14%[12][14]
Accuracy 92% - 111%[12][14]
Recovery 87% - 90%[12]
Matrix Effect 104% - 111%[12]
Example MRM Transitions for LC-MS/MS Analysis
Analyte Precursor Ion (m/z) Product Ion (m/z) Citation
This compound331.2201.1[13]
This compound N-hydroxybutyl361.2-[5]
This compound N-butanoic acid347.2-[5]

Note: Specific product ions for metabolites may vary and should be optimized in the laboratory.

Experimental Protocols

Protocol 1: Analysis of this compound and Metabolites in Urine

This protocol involves an enzymatic hydrolysis step to cleave glucuronidated metabolites, followed by extraction and LC-MS/MS analysis.

1. Materials and Reagents

  • Urine samples

  • This compound and metabolite reference standards

  • Internal Standard (IS) (e.g., JWH-018-N-OH-D5 or other deuterated synthetic cannabinoid)[5]

  • β-glucuronidase from E. coli[5]

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)[15]

  • Extraction Solvent (e.g., Ethyl Acetate (B1210297) or Hexane:Ethyl Acetate mixtures)[12][16]

  • Reconstitution Solvent (e.g., 70:30 0.1% formic acid in water:0.1% formic acid in acetonitrile)[16]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies

2. Sample Preparation (Enzymatic Hydrolysis and LLE)

  • Pipette 1 mL of urine into a glass tube.

  • Add internal standard solution.

  • Add 3 mL of 0.1 M phosphate buffer and mix.[5]

  • Add β-glucuronidase solution and incubate at an optimized temperature (e.g., 40-55°C) for 1 hour to deconjugate metabolites.[5]

  • After cooling, add 700 µL of ethyl acetate for LLE.[12]

  • Vortex for 10-15 minutes, then centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • LC Column: UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) or equivalent.[12][13]

  • Mobile Phase A: 0.1% formic acid in water (or 2 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid).[5][12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) (or 2 mM ammonium formate with 0.2% formic acid in methanol).[5][12]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute analytes, followed by a column wash and re-equilibration. Total run time is typically 8-16 minutes.[12][17]

  • Ion Source: Electrospray Ionization (ESI), positive mode.[12][13]

  • MS Mode: Multiple Reaction Monitoring (MRM).[5][12]

Protocol 2: Analysis of this compound and Metabolites in Blood/Plasma

This protocol uses a simple and rapid protein precipitation method for sample cleanup prior to LC-MS/MS analysis.

1. Materials and Reagents

  • Whole blood, serum, or plasma samples

  • This compound and metabolite reference standards

  • Internal Standard (IS) (e.g., Midazolam or deuterated synthetic cannabinoid)[12][13]

  • Precipitating Solvent: Ice-cold acetonitrile.[13][17]

  • Reconstitution Solvent (as in Protocol 1)

2. Sample Preparation (Protein Precipitation)

  • Pipette 50-200 µL of blood or plasma into a microcentrifuge tube.[13][17]

  • Add the internal standard solution.

  • Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL for 200 µL of blood).[17]

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[18]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Parameters

  • The LC-MS/MS parameters are generally the same as described in Protocol 1 for urine analysis and should be optimized for the specific analytes and matrix.

Visualizations

Metabolic and Experimental Workflows

ADB_BUTINACA_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism ADB_BUTINACA This compound (Parent Drug) ADB_BUTINACA->Metabolites M_OH Monohydroxylated Metabolites Metabolites->M_OH Hydroxylation M_Diol Dihydrodiol Metabolite Metabolites->M_Diol Dihydroxylation M_Acid N-Butanoic Acid Metabolite Metabolites->M_Acid Oxidation M_Dealkyl N-Dealkylated Metabolite Metabolites->M_Dealkyl N-Dealkylation Glucuronide Glucuronide Conjugates M_OH->Glucuronide Glucuronidation M_Diol->Glucuronide

Caption: Major Phase I metabolic pathways of this compound.

Urine_Sample_Prep Urine 1. Urine Sample + IS Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Evaporation 4. Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for urine sample preparation.

Blood_Sample_Prep Blood 1. Blood/Plasma Sample + IS Precipitation 2. Protein Precipitation (Acetonitrile) Blood->Precipitation Centrifuge1 3. Centrifugation Precipitation->Centrifuge1 Supernatant 4. Supernatant Transfer Centrifuge1->Supernatant Evaporation 5. Evaporation Supernatant->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for blood/plasma sample preparation.

Cannabinoid_Receptor_Signaling Simplified CB1 Receptor Signaling cluster_cell Neuron SCRA This compound CB1R CB1 Receptor SCRA->CB1R Binds & Activates G_Protein Gi/o Protein CB1R->G_Protein Couples to AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter

Caption: Simplified signaling pathway of a synthetic cannabinoid at the CB1 receptor.

References

ADB-BUTINACA: Application Notes and Protocols for Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ADB-BUTINACA analytical reference standards in a research setting. It includes information on the compound's pharmacological properties, analytical methodologies for its detection and quantification, and expected metabolic pathways.

Introduction

This compound (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in the global illicit drug market.[1][2][3][4] As with other SCRAs, this compound poses a significant public health concern due to its potential for severe adverse effects. Accurate and reliable analytical methods are crucial for its identification in forensic casework, clinical toxicology, and research. The use of well-characterized analytical reference standards is fundamental to achieving high-quality and reproducible results.

This compound is a full and potent agonist at both the CB1 and CB2 cannabinoid receptors.[5] It is structurally related to ADB-BINACA, with the key difference being a butyl tail substituent instead of a benzyl (B1604629) group.[5] The (S)-enantiomer is the active form of the compound.[5]

Pharmacological Data

This compound exhibits high affinity for and potent activation of cannabinoid receptors, which are responsible for its psychoactive effects.

ParameterReceptorValueReference
Binding Affinity (Ki)CB10.299 nM[5][6]
CB20.912 nM[5][6]
Functional Potency (EC50)CB10.67 nM - 11.5 nM[1][2][3][4][5]
CB24.1 nM[5]

Metabolism

The metabolism of this compound is extensive and primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP3A5.[5][7][8] Key biotransformation pathways include:

  • Hydroxylation: Mono-hydroxylation on the n-butyl tail and the indazole ring are major metabolic routes.[1][2][3][4]

  • Dihydrodiol Formation: Formation of a dihydrodiol on the indazole core is another significant pathway.[1][2][3][4]

  • N-Debutylation [7][8]

  • Oxidative Deamination [7][8]

Several metabolites have been identified as suitable biomarkers for detecting this compound consumption in biological samples.[1][2][3][4][7][8]

Biological MatrixRecommended BiomarkersReference
BloodParent this compound, Mono-hydroxylated metabolites (on n-butyl tail and indazole ring)[1][2][3][4]
UrineDihydrodiol metabolite, Mono-hydroxylated metabolites, Oxidative deaminated metabolite[1][2][3][4][7][8]

Analytical Methods

A variety of analytical techniques can be employed for the identification and quantification of this compound. The choice of method will depend on the matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cannabinoids.

Sample Preparation (for seized herbal material):

  • Homogenize the herbal material.

  • Extract a representative sample (e.g., 10 mg) with a suitable organic solvent (e.g., 10 mL of methanol) via ultrasonication for 10 minutes.[9]

  • Centrifuge the extract at 3,000 rpm for 5 minutes.[9]

  • Filter the supernatant prior to injection.[9]

Instrumental Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-35MS or equivalent
Injector Temperature300°C
Oven Program50°C (hold 1 min), then 30°C/min to 300°C
Carrier GasHelium
Flow Rate2 mL/min
Injection ModeSplit (e.g., 15:1)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Scan Rangee.g., m/z 40-550

Note: It is crucial to use a GC column that can separate this compound from its synthetic precursor, ADB-INACA, as they can co-elute on standard non-polar columns like DB-5MS. A DB-35MS column has been shown to provide baseline separation.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolites in biological matrices.

Sample Preparation (for urine):

  • To 1 mL of urine, add an internal standard.

  • Add 3 mL of 0.1 M phosphate (B84403) buffer.[11]

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) for 1 hour to cleave glucuronide conjugates.[11]

  • Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample.

Instrumental Parameters:

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% formic acid in water or 2 mM ammonium (B1175870) formate/0.2% formic acid in water
Mobile Phase BMethanol or 2 mM ammonium formate/0.2% formic acid in methanol
Flow Ratee.g., 0.2-0.4 mL/min
GradientA suitable gradient to separate the analytes of interest.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Example MRM Transitions: Specific MRM transitions for this compound and its metabolites should be optimized in-house using the analytical reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and characterization of this compound reference standards.[5] Both ¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized material.[5]

Visualizations

Signaling Pathway

This compound Signaling Pathway cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling cluster_outcome Physiological Outcome This compound This compound CB1R CB1 Receptor This compound->CB1R CB2R CB2 Receptor This compound->CB2R Gi Gi Protein CB1R->Gi Activates CB2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Downstream Cellular Effects (Psychoactivity, etc.) cAMP->Downstream ERK ↑ ERK Activation MAPK->ERK ERK->Downstream Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Seized Material or Biological Sample Extraction Extraction (e.g., Methanol) Sample->Extraction Cleanup Cleanup / Concentration (e.g., SPE) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Identification Compound Identification GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting Standard This compound Reference Standard Standard->Quantification Quality Control of Analytical Standards Start Procure/Synthesize This compound Standard Identity Identity Confirmation (MS, NMR) Start->Identity Purity Purity Assessment (e.g., HPLC, qNMR) Concentration Accurate Concentration Determination Purity->Concentration Purity ≥ 98% Fail Reject Batch Purity->Fail Purity < 98% Identity->Purity Identity Confirmed Identity->Fail Identity Fails Documentation Certificate of Analysis (CoA) Concentration->Documentation Concentration Verified Concentration->Fail Inaccurate Use Use in Research/ Forensic Analysis Documentation->Use

References

Application Notes and Protocols: In Vitro Metabolism of ADB-BUTINACA Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in the global illicit drug market.[1][2][3] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for elucidating its potential for drug-drug interactions. This document provides detailed protocols for the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic clearance and identifying major metabolites. The primary metabolic pathways for this compound involve mono-hydroxylation and dihydrodiol formation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C19, CYP3A4, and CYP3A5.[3][4][5]

Experimental Protocols

Human Liver Microsome Incubation Assay

This protocol outlines the procedure for incubating this compound with pooled human liver microsomes to generate metabolites for identification and to assess metabolic stability.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)[6]

  • 3.3 mM MgCl₂[6]

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., midazolam in ACN)[7]

  • DMSO (for stock solution preparation)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of this compound in DMSO.[8]

    • Further dilute the stock solution in acetonitrile to a working concentration (e.g., 125 µM).[8]

  • Incubation Reaction Mixture Preparation:

    • On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

      • 183 µL of 100 mM phosphate buffer (pH 7.4).[9]

      • Appropriate volume of MgCl₂ to reach a final concentration of 3.3 mM.

      • 5 µL of 20 mg/mL human liver microsomes (final concentration: 0.5 mg/mL).[9]

      • 2 µL of the this compound working stock solution (final concentration can be optimized, e.g., 2 µM).[6]

    • Prepare negative control samples by replacing the NADPH regenerating system with phosphate buffer.[6]

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.[9][10]

    • Incubate at 37°C for a specified time course (e.g., 0, 7, 15, 25, 40, and 60 minutes) with gentle agitation (e.g., 100 rpm).[6][9][10]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard (e.g., 5 volumes).[6]

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated protein.[6][8]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol describes a general method for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)[4][7]

  • Column: A C18 column is commonly used (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water[7]

    • B: Acetonitrile[7]

  • Gradient Elution: A gradient elution is typically employed, starting with a low percentage of acetonitrile and ramping up to elute the parent compound and its metabolites.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[7]

  • Detection Mode: For quantitative analysis, multiple reaction monitoring (MRM) is used. For metabolite identification, full scan and product ion scan modes are utilized.[7]

Procedure:

  • Inject the supernatant from the incubation samples into the LC-MS/MS system.

  • Acquire data in both full scan mode to detect potential metabolites and product ion scan mode to obtain structural information.

  • For quantitative analysis, monitor specific precursor-to-product ion transitions for this compound and its known metabolites.[11]

  • Process the data using appropriate software to identify metabolite peaks and calculate their peak areas relative to the internal standard.

Data Presentation

Identified Metabolites of this compound in Human Liver Microsomes

The following table summarizes the key metabolites of this compound identified in in vitro studies using human liver microsomes and hepatocytes.

Metabolite IDBiotransformationChemical FormulaNotes
M1N-DebutylationC₁₅H₁₉N₃O₂
M2Oxidative DeaminationC₁₉H₂₇N₁O₃
M3Dihydrodiol formationC₁₉H₂₈N₄O₄A major metabolite.[12]
M4Mono-hydroxylation (Indazole)C₁₉H₂₈N₄O₃
M5Mono-hydroxylation (Butyl chain) + DehydrogenationC₁₉H₂₆N₄O₃
M6Mono-hydroxylation (Butyl chain)C₁₉H₂₈N₄O₃A major monohydroxylated metabolite.[4][5]
M7Amide HydrolysisC₁₉H₂₇N₃O₃
M8Di-hydroxylation (Butyl chain)C₁₉H₂₈N₄O₄
M9Mono-hydroxylation (tert-Butyl)C₁₉H₂₈N₄O₃
M10N-Debutylation + Mono-hydroxylationC₁₅H₁₉N₃O₃
M11Mono-hydroxylation (Indazole)C₁₉H₂₈N₄O₃One of the recommended urinary biomarkers.[5]
M12Mono-hydroxylation (Indazole)C₁₉H₂₈N₄O₃A major monohydroxylated metabolite.[4][5]
M14Mono-hydroxylation (Indazole)C₁₉H₂₈N₄O₃A major monohydroxylated metabolite.[4][5]
M15Oxidative DeaminationC₁₉H₂₇N₁O₃One of the recommended urinary biomarkers.[5]

This table is a compilation of findings from multiple studies. The specific metabolites and their relative abundance may vary depending on the experimental conditions.[4][5][12]

Visualizations

Metabolic Pathways of this compound

ADB_BUTINACA_Metabolism cluster_parent Parent Compound cluster_phase1 Phase I Metabolism This compound This compound M6 Mono-hydroxylation (Butyl chain) This compound->M6 CYP450 M4 Mono-hydroxylation (Indazole) This compound->M4 CYP450 M3 Dihydrodiol Formation This compound->M3 CYP450 M7 Amide Hydrolysis This compound->M7 Hydrolase M1 N-Debutylation This compound->M1 CYP450 M2 Oxidative Deamination This compound->M2 CYP450 M5 Hydroxylation + Dehydrogenation M6->M5 Dehydrogenase

Caption: Major Phase I metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) mix_reagents Combine Reagents and Pre-incubate at 37°C prep_reagents->mix_reagents prep_compound Prepare this compound Stock Solution prep_compound->mix_reagents start_reaction Initiate Reaction with NADPH mix_reagents->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile + IS) incubate->terminate precipitate Protein Precipitation (Vortex) terminate->precipitate centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis data_processing Data Processing and Metabolite Identification lcms_analysis->data_processing

Caption: Workflow for this compound metabolism in human liver microsomes.

References

Application Note: Metabolite Profiling of ADB-BUTINACA Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA, a potent synthetic cannabinoid receptor agonist, has emerged as a significant compound of interest in clinical and forensic toxicology. Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological matrices and for assessing its pharmacological and toxicological effects. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has proven to be an indispensable tool for the comprehensive identification and quantification of this compound and its metabolites. This application note provides a detailed protocol for the metabolite profiling of this compound in various biological samples using LC-HRMS.

Metabolic Pathways of this compound

The metabolism of this compound is extensive and involves several key biotransformations. In vitro studies using human liver microsomes and hepatocytes, as well as analysis of authentic patient samples, have elucidated the primary metabolic pathways. These include hydroxylation of the N-butyl side chain and the indazole ring, formation of a dihydrodiol, hydrolysis of the terminal amide group, and N-dealkylation.[1] The resulting metabolites can also undergo further conjugation, primarily with glucuronic acid.[1] The dihydrodiol metabolite is often found to be the most predominant, making it a key biomarker for this compound consumption.[1]

ADB_BUTINACA_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism ADB_BUTINACA This compound Mono_OH Monohydroxylated Metabolites (on N-butyl chain or indazole ring) ADB_BUTINACA->Mono_OH Hydroxylation Dihydrodiol Dihydrodiol Metabolite (Predominant) ADB_BUTINACA->Dihydrodiol Epoxidation/ Hydration Amide_Hydrolysis Amide Hydrolysis Product ADB_BUTINACA->Amide_Hydrolysis Hydrolysis N_Dealkylation N-Dealkylation Product ADB_BUTINACA->N_Dealkylation Dealkylation Di_OH Dihydroxylated Metabolites Mono_OH->Di_OH Hydroxylation Dehydrogenation Dehydrogenated Metabolite Mono_OH->Dehydrogenation Dehydrogenation Glucuronides Glucuronidated Metabolites Mono_OH->Glucuronides Dihydrodiol->Glucuronides Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Urine, Blood, Tissue) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (UPLC/UHPLC) Concentration->LC HRMS High-Resolution Mass Spectrometry (QTOF or Orbitrap) LC->HRMS Acquisition Data Acquisition (Full Scan & ddMS2) HRMS->Acquisition Processing Metabolite Identification and Quantification Acquisition->Processing

References

Application Note: Human Hepatocyte Incubation for the Study of ADB-BUTINACA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly detected in forensic toxicology casework.[1][2] Understanding its metabolic fate in humans is crucial for developing reliable methods for its detection in biological samples and for assessing its potential for toxicity. In vitro studies using human hepatocytes are a valuable tool for identifying the major metabolites of this compound and elucidating its biotransformation pathways. This application note provides a detailed protocol for the incubation of this compound with human hepatocytes, sample preparation, and subsequent metabolite identification.

Experimental Protocols

This protocol is a synthesis of methodologies reported in peer-reviewed studies on this compound metabolism.[3][4]

Materials and Reagents
  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • L-Glutamine

  • HEPES buffer

  • This compound reference standard

  • Ice-cold acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC-MS grade methanol

  • Phosphate buffer (0.1 M)

  • β-glucuronidase (E. coli)

Hepatocyte Incubation Procedure
  • Thawing of Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

  • Cell Seeding: Suspend the thawed hepatocytes in pre-warmed Williams' Medium E supplemented with L-glutamine and HEPES buffer. Seed the cells at a density of 1 x 10^5 cells per well in a suitable culture plate.

  • Pre-incubation: Allow the cells to equilibrate in a humidified incubator at 37°C and 5% CO2 for a short period before adding the test compound.

  • Incubation with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute the stock solution in incubation medium to a final concentration of 5 µmol/L.[3]

  • Time Course: Add the this compound solution to the hepatocyte cultures and incubate for various time points, such as 1, 3, and 5 hours, in duplicate.[3]

  • Quenching the Reaction: To stop the metabolic process, add an equal volume of ice-cold acetonitrile to each well at the end of the respective incubation period.[3]

  • Sample Collection: Scrape the cells and transfer the entire content (cells and medium) to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Sample Preparation for LC-MS Analysis
  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The sample is now ready for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS), such as LC-QTOF-MS.[5][6]

Data Presentation

The metabolism of this compound in human hepatocytes leads to a variety of phase I and phase II metabolites. The primary biotransformations include hydroxylation, dihydrodiol formation, amide hydrolysis, N-debutylation, oxidative deamination, and glucuronidation.[3][7][8]

Table 1: Major Metabolites of this compound Identified in Human Hepatocyte Incubations
Metabolite ID (if assigned)BiotransformationRecommended Biomarker For
B9Mono-hydroxylation on the n-butyl tailBlood, Urine[1][2]
B16Mono-hydroxylation on the indazole ringBlood, Urine[1][2]
B4Dihydrodiol formation on the indazole coreUrine[1][2]
M6, M11, M14Hydroxylated metabolitesUrine[7]
M15Oxidative deaminated metaboliteUrine[7]
-N-debutylation-
-Amide hydrolysis-
-Glucuronidated metabolitesUrine[8]

Visualizations

This compound Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound as identified in human hepatocyte studies. The main reactions involve modifications to the n-butyl tail, the indazole ring, and the amide linkage.

ADB_BUTINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Mono-hydroxylation (n-butyl tail) Mono-hydroxylation (n-butyl tail) This compound->Mono-hydroxylation (n-butyl tail) CYP450 Mono-hydroxylation (indazole ring) Mono-hydroxylation (indazole ring) This compound->Mono-hydroxylation (indazole ring) CYP450 Dihydrodiol formation Dihydrodiol formation This compound->Dihydrodiol formation CYP450 Amide Hydrolysis Amide Hydrolysis This compound->Amide Hydrolysis N-Debutylation N-Debutylation This compound->N-Debutylation Oxidative Deamination Oxidative Deamination This compound->Oxidative Deamination Glucuronidation Glucuronidation Mono-hydroxylation (n-butyl tail)->Glucuronidation Mono-hydroxylation (indazole ring)->Glucuronidation Dihydrodiol formation->Glucuronidation

Caption: Major Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

The diagram below outlines the sequential steps involved in the in vitro study of this compound metabolism using human hepatocytes.

Experimental_Workflow start Start thaw Thaw Cryopreserved Human Hepatocytes start->thaw incubate Incubate with This compound (5 µM) for 1, 3, 5 hours thaw->incubate quench Quench Reaction with Ice-Cold Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant prepare Sample Preparation (Evaporation, Reconstitution) supernatant->prepare analyze LC-HRMS Analysis (e.g., LC-QTOF-MS) prepare->analyze identify Metabolite Identification and Data Analysis analyze->identify end_node End identify->end_node

Caption: Workflow for this compound metabolite profiling in human hepatocytes.

Conclusion

The in vitro incubation of this compound with human hepatocytes is an effective method for identifying its major metabolites. The primary metabolic pathways involve hydroxylation, dihydrodiol formation, and amide hydrolysis, followed by glucuronidation. The identification of these metabolites is essential for forensic laboratories to confirm the intake of this compound and for researchers to understand its pharmacological and toxicological profile. The protocol and data presented in this application note provide a solid foundation for conducting such studies.

References

Application Notes and Protocols for ADB-BUTINACA Phenotyping using Recombinant Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has emerged on the global new psychoactive substances (NPS) market.[1][2][3][4] Understanding its metabolic fate is crucial for forensic identification of consumption, clinical management of intoxications, and evaluation of its toxicological profile. In vitro metabolism studies using recombinant human enzymes are instrumental in identifying the specific enzymes responsible for a drug's biotransformation (reaction phenotyping) and for generating specific metabolites for further investigation.

These application notes provide a comprehensive overview and detailed protocols for the phenotyping of this compound metabolism using recombinant human cytochrome P450 (CYP) enzymes. Reaction phenotyping has established that this compound is rapidly metabolized, primarily by the CYP enzymes CYP2C19, CYP3A4, and CYP3A5.[1][5][6] The primary metabolic pathways include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.[1][6]

Key Metabolic Pathways and Metabolites

This compound undergoes extensive phase I metabolism. The major biotransformations and the resulting metabolites are summarized in the table below. The use of recombinant enzymes allows for the unambiguous assignment of specific metabolic pathways to individual enzymes.

BiotransformationMetabolite ClassKey Enzymes InvolvedNotable Metabolites
HydroxylationMonohydroxylated metabolitesCYP2C19, CYP3A4, CYP3A5M6, M11, M14 (hydroxylation at various positions)[1]
N-debutylationN-dealkylated metaboliteCYP enzymes
Dihydrodiol FormationDihydrodiol metaboliteCYP enzymesB4 (dihydrodiol formation on the indazole core)[2][3][4][7]
Oxidative DeaminationOxidative deaminated metaboliteAmine oxidases (implicated)M15[1]
Amide HydrolysisCarboxylic acid metaboliteCarboxylesterases (potential)

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. While specific kinetic parameters for each recombinant enzyme are not yet published, the provided data on receptor binding, potency, and overall metabolic stability are critical for risk assessment.

ParameterValueDescription
CB1 Receptor Binding Affinity (Ki) 0.299 nM[5]A measure of the drug's affinity for the CB1 receptor.
CB2 Receptor Binding Affinity (Ki) 0.912 nM[5]A measure of the drug's affinity for the CB2 receptor.
CB1 Receptor Activation (EC50) 11.5 nM[7][8]The concentration of this compound that produces 50% of its maximal effect at the CB1 receptor.
Half-life in Human Liver Microsomes (HLM) < 30 min[5]Indicates rapid intrinsic clearance.

Experimental Protocols

Recombinant Enzyme Incubation for Metabolite Identification

This protocol describes a general procedure for incubating this compound with individual recombinant human CYP enzymes to identify the resulting metabolites.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP3A5) co-expressed with cytochrome P450 reductase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ice-cold)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like methanol (B129727) or DMSO.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare a stock solution of MgCl2 (e.g., 1 M).

  • Set up the Incubation Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (100 mM final concentration)

      • Recombinant CYP enzyme (e.g., 10-50 pmol/mL final concentration)

      • MgCl2 (3-5 mM final concentration)

      • Water to adjust the volume.

    • Add the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

  • Initiate the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60 minutes) can be performed to monitor the rate of metabolite formation.

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the tube vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or an autosampler vial for analysis.

  • Analysis:

    • Analyze the supernatant using high-resolution mass spectrometry (e.g., LC-QTOF-MS or LC-Orbitrap-MS) to identify the metabolites formed.

Protocol for Reaction Phenotyping

This protocol is designed to determine the relative contribution of different CYP enzymes to the overall metabolism of this compound.

Procedure:

  • Follow the "Recombinant Enzyme Incubation" protocol (Section 1) for each individual recombinant CYP enzyme (CYP2C19, CYP3A4, CYP3A5, and a panel of other common CYPs as controls).

  • Ensure that the substrate concentration is below the Michaelis-Menten constant (Km) if known, or use a low concentration (e.g., 1 µM) to approximate first-order kinetics.

  • Monitor the depletion of the parent compound (this compound) and/or the formation of one or more major metabolites over a linear time range.

  • Calculate the rate of metabolism for each enzyme (e.g., in pmol/min/pmol CYP).

  • Compare the metabolic rates across the different recombinant enzymes to determine which ones are primarily responsible for this compound's metabolism.

Visualizations

ADB_BUTINACA_Metabolism cluster_PhaseI Phase I Metabolism ADB_BUTINACA This compound Met_Hydroxylation Hydroxylated Metabolites (M6, M11, M14) ADB_BUTINACA->Met_Hydroxylation Met_Debutylation N-Debutylated Metabolite ADB_BUTINACA->Met_Debutylation Met_Dihydrodiol Dihydrodiol Metabolite (B4) ADB_BUTINACA->Met_Dihydrodiol Met_Oxidative_Deamination Oxidative Deaminated Metabolite (M15) ADB_BUTINACA->Met_Oxidative_Deamination Enzymes CYP2C19 CYP3A4 CYP3A5 Enzymes->ADB_BUTINACA catalyze

Caption: Metabolic pathways of this compound.

Phenotyping_Workflow start Start: Prepare Reagents incubation_setup Set up Incubation Mixture (Buffer, Recombinant CYP, this compound) start->incubation_setup pre_incubation Pre-incubate at 37°C (5 min) incubation_setup->pre_incubation initiate_reaction Initiate with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C (e.g., 60 min) initiate_reaction->incubation terminate_reaction Terminate with Acetonitrile incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end End: Data Interpretation analyze->end

Caption: Experimental workflow for phenotyping.

References

Detection of Adb-butinaca in seized herbal materials and infused papers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Forensic Identification of ADB-BUTINACA

Introduction

This compound (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1][2] First detected in Sweden in 2019, it has been identified in various forms, including powders, adulterated herbal materials, and, notably, infused papers used to smuggle the substance into controlled environments like prisons.[1][2] Its high potency and increasing prevalence necessitate robust and reliable analytical methods for its detection and quantification in seized materials.[2][3] This document provides detailed protocols for the extraction and analysis of this compound from herbal matrices and infused papers using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Challenges

A significant challenge in the forensic analysis of this compound is its potential coelution with its synthetic precursor, ADB-INACA, when using traditional non-polar GC-MS columns (e.g., DB-5MS).[4][5] This coelution can lead to the misinterpretation of mass spectra and an inability to positively identify the controlled substance.[4] Utilizing a mid-polarity column, such as a DB-35MS or equivalent, provides the necessary chromatographic separation for unambiguous identification.[4]

Quantitative Method Parameters

The following tables summarize validation parameters for the quantification of this compound from various sources. While some data pertains to biological matrices, it provides a valuable reference for expected sensitivity and performance in forensic laboratories.

Table 1: UPLC-MS/MS Method Validation Data

Parameter Value Matrix Reference
Linearity Range 1–1,000 ng/mL Rat Plasma [6]
LLOQ 1.0 ng/mL Rat Plasma [6][7]
LOD 0.3 ng/mL Rat Plasma [6][7]
Intra-day Precision < 13% Rat Plasma [8]
Inter-day Precision < 14% Rat Plasma [8]
Accuracy 92% to 111% Rat Plasma [8]
Recovery 87% to 90% Rat Plasma [8]
Linearity Range 20–20,000 pg/mg Human Hair [7][9]
LLOQ 1 to 10 pg/mg Human Hair [10]

| LOD | 0.5 to 5 pg/mg | Human Hair |[10] |

Table 2: GC-MS/MS Method Validation Data

Parameter Value Matrix Reference
Linearity Range 20–20,000 pg/mg Human Hair [9]
LLOQ 20 pg/mg Human Hair [9]
LOD 10 pg/mg Human Hair [9]

| Detection Limit | 2 µg/mL | e-Liquid |[11] |

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the extraction of this compound from seized herbal materials and infused papers.

A. Extraction from Infused Paper

  • Select a representative portion of the seized paper (e.g., one piece weighing ~350 mg).[12]

  • Cut the paper into small pieces to increase surface area.[12]

  • Place the pieces into a suitable vessel (e.g., a glass beaker or flask).

  • Add a sufficient volume of a non-polar or medium-polarity solvent such as dichloromethane (B109758) or methanol (B129727) to fully submerge the paper.[12][13]

  • Sonicate the sample for 20 minutes to facilitate extraction.[12][14]

  • Remove the paper material from the solvent.

  • Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen to yield the extract.[12]

  • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol) for analysis.[9]

B. Extraction from Herbal Material

  • Obtain a representative sample from the seized material and homogenize it.

  • Accurately weigh approximately 100 mg of the homogenized sample into a volumetric flask (e.g., 50 mL).[14]

  • Add the extraction solvent (e.g., methanol) to the mark.[14]

  • Sonicate the mixture for 5 minutes.[14]

  • Invert the flask at least 10 times to ensure thorough mixing.[14]

  • Centrifuge the mixture for 2 minutes at 5,000 rpm or allow the solid material to settle.[14]

  • Take an aliquot of the supernatant (~2 mL) and filter it using a syringe filter (≤ 0.45 µm) into a vial for analysis.[14]

G cluster_0 Sample Preparation Workflow sample Seized Material (Herbal or Infused Paper) homogenize Homogenize / Cut into pieces sample->homogenize extract Solvent Extraction (Methanol or Dichloromethane) + Sonication homogenize->extract separate Separate Solid from Liquid (Centrifuge / Filter / Remove Paper) extract->separate evap Evaporate Solvent (If necessary) separate->evap reconstitute Reconstitute in Solvent for Analysis evap->reconstitute analysis Ready for GC-MS or LC-MS/MS Analysis reconstitute->analysis G cluster_1 Analytical Workflow start Prepared Sample Extract gcms_screen Initial Screen: GC-MS with DB-5MS Column start->gcms_screen lcms High-Sensitivity Analysis: UPLC-MS/MS start->lcms Low concentration expected coelution Coelution Observed or Precursor Suspected? gcms_screen->coelution gcms_confirm Confirmation GC-MS: Use DB-35MS Column coelution->gcms_confirm Yes positive_id Positive Identification coelution->positive_id No gcms_confirm->positive_id lcms->positive_id quant Quantification positive_id->quant

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Adb-butinaca Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of specific urinary biomarkers for Adb-butinaca exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary urinary biomarkers for this compound exposure?

A1: Several studies have identified key urinary metabolites of this compound that serve as reliable biomarkers for exposure. The primary biotransformations include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.[1][2] A panel of four specific urinary metabolite biomarkers has been proposed for diagnosing this compound consumption: three hydroxylated metabolites (M6, M11, and M14) and one oxidative deaminated metabolite (M15).[1][2][3] Another study recommends metabolites B4 (dihydrodiol formation on the indazole core), B9 (mono-hydroxylation on the n-butyl tail), and B16 (mono-hydroxylation on the indazole ring) as suitable urinary biomarkers.[3] The dihydrodiol metabolite has been reported as being the predominant metabolite in urine.[4][5]

Q2: What are the main metabolic pathways of this compound?

A2: this compound is extensively metabolized in the body, primarily by cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP3A5.[1][2] The main metabolic reactions include:

  • Hydroxylation: Addition of a hydroxyl group, primarily on the N-butyl tail and the indazole ring.[1][3]

  • N-Debutylation: Removal of the butyl group from the indazole nitrogen.[1]

  • Dihydrodiol Formation: Formation of a diol on the indazole core.[1][3]

  • Oxidative Deamination: Removal of an amino group from the tert-leucinamide moiety.[1]

  • Amide Hydrolysis: Cleavage of the amide bond.[4]

  • Glucuronidation: Conjugation with glucuronic acid, which can occur on hydroxylated metabolites.[4][5]

Q3: Which analytical techniques are most suitable for detecting this compound urinary biomarkers?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and specific detection of this compound and its metabolites in urine.[4][6] High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is also frequently used for metabolite identification and structural elucidation.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound urinary biomarkers.

Issue Possible Cause(s) Recommended Solution(s)
Low or no recovery of analytes during Solid-Phase Extraction (SPE). - Inappropriate SPE sorbent selection.- Incorrect pH of the sample or elution solvent.- Insufficient drying of the SPE cartridge.- Sample overload.- Use a highly cross-linked polymeric SPE sorbent like Styre Screen® HLD for efficient extraction of synthetic cannabinoids.[7]- Ensure the pH of the urine sample is adjusted to approximately 6.0 before loading.[7]- Thoroughly dry the cartridge after washing to prevent elution of water-soluble interferences.- Ensure the sample volume does not exceed the capacity of the SPE cartridge.
Poor chromatographic peak shape (e.g., tailing, fronting). - Incompatible mobile phase with the analytical column.- Column degradation or contamination.- Inappropriate gradient elution program.- Use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid for good peak shape.[8]- Flush the column with a strong solvent or replace it if it is old or contaminated.- Optimize the gradient to ensure analytes elute as sharp, symmetrical peaks.
Matrix effects leading to ion suppression or enhancement in LC-MS/MS. - Co-elution of endogenous urine components with the analytes of interest.- Insufficient sample cleanup.- Optimize the chromatographic separation to separate analytes from interfering matrix components.- Employ a more rigorous sample preparation method, such as a two-step liquid-liquid extraction or a more selective SPE protocol.- Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[9]
Inconsistent quantification results. - Instability of metabolites in the urine matrix.- Inaccurate calibration standards.- Variability in the enzymatic hydrolysis step.- Store urine samples at -20°C or lower to minimize metabolite degradation.- Prepare fresh calibration standards regularly and verify their concentrations.- Optimize the β-glucuronidase hydrolysis conditions (e.g., incubation time, temperature, and enzyme concentration) and ensure consistency across all samples.[4]
Failure to detect expected metabolites. - The concentration of the metabolite is below the limit of detection (LOD) of the method.- The specific metabolites are not formed in the individual due to genetic polymorphisms in metabolizing enzymes.- The parent compound was not consumed.- Increase the sensitivity of the instrument or concentrate the sample further.- Analyze for a wider panel of metabolites to increase the chances of detection.- Confirm the presence of other metabolites or the parent compound if possible.

Data Presentation

Table 1: Key Urinary Biomarkers of this compound
Biomarker IDProposed Structure/Metabolic ReactionReference(s)
M6, M11, M14Hydroxylated metabolites[1][2][3]
M15Oxidative deaminated metabolite[1][2][3]
B4Dihydrodiol formation on the indazole core[3]
B9Mono-hydroxylation on the n-butyl tail[3]
B16Mono-hydroxylation on the indazole ring[3]
-N-butanoic acid metabolite[10]
Table 2: Quantitative Data for Selected Synthetic Cannabinoid Metabolites in Urine (Example Data)

Note: Specific quantitative data for this compound metabolites in controlled studies is limited. The following table provides an example of reported concentrations for metabolites of other synthetic cannabinoids to illustrate typical ranges.

MetaboliteMean Concentration (µg/L)Median Concentration (µg/L)Range (µg/L)Reference
JWH-018 pentanoic acid12111.10.1–2,434[11]
JWH-018 N-hydroxypentyl59.75.10.1–1,239[11]
JWH-073 butanoic acid4.61.10.1–48.6[11]
AM2201 N-hydroxypentyl16.42.00.1–321[11]
UR-144 pentanoic acid19.83.00.2–183[11]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To identify the phase I metabolites of this compound.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing this compound (1-10 µM), pooled human liver microsomes (0.5-1 mg/mL), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate for 60 minutes at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analysis of this compound Metabolites in Urine by LC-MS/MS

Objective: To detect and quantify this compound and its metabolites in urine samples.

Methodology:

  • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) or phosphate buffer, pH 5-6). Add β-glucuronidase enzyme and incubate at 37-60°C for 1-2 hours to cleave glucuronide conjugates.[4]

  • Sample Extraction (SPE):

    • Condition a polymeric SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its metabolites.

Mandatory Visualization

Adb_Butinaca_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation N-debutylated Metabolite N-debutylated Metabolite This compound->N-debutylated Metabolite N-debutylation Dihydrodiol Metabolite Dihydrodiol Metabolite This compound->Dihydrodiol Metabolite Epoxidation/Hydrolysis Oxidative Deaminated Metabolite Oxidative Deaminated Metabolite This compound->Oxidative Deaminated Metabolite Oxidative Deamination Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental_Workflow Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis (β-glucuronidase) Enzymatic Hydrolysis (β-glucuronidase) Urine Sample Collection->Enzymatic Hydrolysis (β-glucuronidase) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis (β-glucuronidase)->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: Experimental workflow for urine analysis.

CB1_Signaling_Pathway cluster_gprotein G-protein Dependent Signaling cluster_arrestin β-Arrestin Dependent Signaling This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Gαi/o Activation Gαi/o Activation CB1 Receptor->Gαi/o Activation β-Arrestin Recruitment β-Arrestin Recruitment CB1 Receptor->β-Arrestin Recruitment Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gαi/o Activation->Adenylyl Cyclase Inhibition Ion Channel Modulation Ion Channel Modulation Gαi/o Activation->Ion Channel Modulation cAMP Decrease cAMP Decrease Adenylyl Cyclase Inhibition->cAMP Decrease Receptor Internalization Receptor Internalization β-Arrestin Recruitment->Receptor Internalization MAPK/ERK Pathway Activation MAPK/ERK Pathway Activation β-Arrestin Recruitment->MAPK/ERK Pathway Activation

Caption: CB1 receptor signaling pathway.

References

Challenges in Adb-butinaca metabolite identification and elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and elucidation of ADB-BUTINACA metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include:

  • Hydroxylation: Mono- and dihydroxylation are common, occurring on both the N-butyl side chain and the indazole ring.[1][2][3][4]

  • Oxidative Deamination: This process leads to the formation of a carboxylic acid metabolite.[2]

  • N-Debutylation: Cleavage of the N-butyl group is another significant metabolic route.[2]

  • Dihydrodiol Formation: This has been identified as a major metabolic pathway, with the resulting metabolite being a prominent biomarker in urine.[1][2][4]

  • Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid.[4]

Q2: Which metabolites are recommended as biomarkers for detecting this compound consumption?

The choice of biomarker depends on the biological matrix being analyzed:

  • Urine: The dihydrodiol metabolite is considered a primary and abundant urinary biomarker.[4][5] Other suitable urinary biomarkers include mono-hydroxylated metabolites (on the n-butyl tail and indazole ring).[1][3][6] One study suggests a panel of three hydroxylated metabolites and one oxidative deaminated metabolite.[2]

  • Blood: The parent drug (this compound) and its mono-hydroxylated metabolites (on the n-butyl tail and indazole ring) are recommended as biomarkers in blood samples.[1][3][5][6]

Q3: Why is the parent compound often undetectable in urine samples?

Synthetic cannabinoids like this compound are rapidly and extensively metabolized in the body.[5][7][8] Consequently, the parent compound is often present at very low concentrations or is completely absent in urine, making its metabolites the primary targets for detection.[5][7][8]

Q4: What are the key enzymes involved in this compound metabolism?

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4, CYP3A5, and CYP2C19 have been identified as the main isoforms responsible for its biotransformation.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound metabolite identification experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or no metabolite formation in in vitro assays (e.g., human liver microsomes). 1. Enzyme Inactivity: Improper storage or handling of microsomes. 2. Cofactor Degradation: Degradation of NADPH or other necessary cofactors. 3. Poor Substrate Solubility: this compound is highly lipophilic and may precipitate in aqueous incubation mixtures.[9]1. Ensure microsomes are stored at ≤ -80°C and avoid repeated freeze-thaw cycles. 2. Use a fresh NADPH-generating system and ensure correct concentrations.[9] 3. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the incubation is low (typically <1%) to avoid enzyme inhibition.[9]
Unexpected metabolite profile compared to published literature. 1. In Vitro System Differences: Human liver microsomes (HLM) primarily contain Phase I enzymes, while human hepatocytes (HHeps) contain both Phase I and Phase II enzymes.[9] This can lead to different metabolite profiles. 2. Inter-individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to variations in metabolite formation.1. Consider using different in vitro systems (e.g., HHeps) to get a more complete metabolic profile.[9] 2. When comparing results, be aware of the specific in vitro system used in the literature.
Ion suppression or enhancement (matrix effects) in LC-MS/MS analysis. 1. Co-eluting Matrix Components: Endogenous compounds in the biological matrix (e.g., urine, blood) can interfere with the ionization of the target analytes.1. Improve Sample Preparation: Utilize more effective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the majority of the matrix components. 3. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
Poor sensitivity and high limit of quantitation (LOQ). 1. Inefficient Extraction: The chosen extraction method may not be effectively recovering the metabolites from the sample matrix. 2. Suboptimal LC-MS/MS Parameters: Instrument settings may not be optimized for the specific metabolites of interest.1. Evaluate and optimize the extraction method for recovery. 2. Systematically optimize MS parameters such as source temperature, gas flows, and collision energy for each target metabolite. Ensure chromatographic peaks are sharp and symmetrical for the best signal-to-noise ratio.[9]
Difficulty in structural elucidation of novel metabolites. 1. Insufficient Spectral Data: MS/MS fragmentation may not be sufficient to definitively determine the structure. 2. Lack of Reference Standards: Novel metabolites are often not commercially available for comparison.1. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements and predict elemental compositions. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: If sufficient quantities of the metabolite can be isolated, NMR is the gold standard for structural elucidation. 3. Chemical Synthesis: Synthesize suspected metabolite structures to confirm their identity by comparing their chromatographic and spectral properties to the experimentally observed metabolite.[7]

Data Presentation

Table 1: Summary of this compound Metabolites Identified in Human Hepatocytes (HHeps)

Metabolite IDBiotransformationDetected in Authentic Samples
B1N-debutylation + HydroxylationYes
B2Hydroxylation + DehydrogenationYes
B3DihydrodiolYes
B4DihydrodiolYes (Urine)
B5HydroxylationYes
B6HydroxylationYes
B7HydroxylationYes
B8HydroxylationYes
B9Mono-hydroxylation (n-butyl tail)Yes (Blood & Urine)
B10HydroxylationYes
B11HydroxylationNo
B12HydroxylationNo
B13HydroxylationNo
B14HydroxylationYes
B15HydroxylationYes
B16Mono-hydroxylation (indazole ring)Yes (Blood & Urine)
B17N-debutylationYes
B18CarboxylationNo
B19GlucuronideNo
B20GlucuronideNo
B21GlucuronideYes

Data adapted from Kronstrand et al., 2022.[1][3]

Table 2: Summary of this compound Metabolites Identified in Human Liver Microsomes (HLM)

Metabolite IDBiotransformation
M1N-debutylation + Dihydroxylation
M2N-debutylation + Hydroxylation
M3Dihydroxylation
M4Dihydroxylation
M5Dihydrodiol
M6Hydroxylation
M7Hydroxylation
M8Hydroxylation
M9Hydroxylation
M10Hydroxylation
M11Hydroxylation
M12Hydroxylation
M13Hydroxylation
M14Hydroxylation
M15Oxidative deamination to carboxylic acid

Data adapted from Sia et al., 2021.[2]

Experimental Protocols

1. In Vitro Incubation with Human Hepatocytes (HHeps)

  • Objective: To identify Phase I and Phase II metabolites of this compound.

  • Methodology:

    • Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

    • This compound (typically 1-10 µM) is added to the hepatocyte suspension.

    • The mixture is incubated at 37°C in a humidified atmosphere with 5% CO2.

    • Aliquots are taken at various time points (e.g., 0, 1, 3, 5 hours).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS analysis.[1]

2. In Vitro Incubation with Human Liver Microsomes (HLM)

  • Objective: To primarily identify Phase I metabolites and determine metabolic stability.

  • Methodology:

    • Human liver microsomes are incubated in a phosphate (B84403) buffer (pH 7.4) with this compound.

    • The reaction is initiated by adding an NADPH-generating system.

    • The mixture is incubated at 37°C.

    • Aliquots are removed at different time points and the reaction is stopped with a cold organic solvent.

    • Samples are processed similarly to the hepatocyte incubations for LC-MS analysis.[2]

3. LC-HRMS Analysis for Metabolite Identification

  • Objective: To separate and identify this compound and its metabolites.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography:

    • A C18 reversed-phase column is commonly used.

    • A gradient elution with mobile phases consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate, is employed to separate the compounds.[1][10]

  • Mass Spectrometry:

    • Data is acquired in positive electrospray ionization (ESI) mode.

    • Full scan data is collected to detect potential metabolites based on their accurate mass.

    • Data-dependent MS/MS scans are triggered to obtain fragmentation patterns for structural elucidation.[1]

Visualizations

ADB_BUTINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylated Metabolites parent->hydroxylation CYP450 dihydrodiol Dihydrodiol Metabolite parent->dihydrodiol CYP450 dealkylation N-dealkylated Metabolite parent->dealkylation CYP450 oxidation Oxidative Deamination (Carboxylic Acid) parent->oxidation CYP450 glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation UGTs dihydrodiol->glucuronidation UGTs

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation sample Biological Sample (Urine, Blood, HLM/HHeps Incubate) extraction Extraction (LLE or SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration lcms LC-HRMS Analysis concentration->lcms data_proc Data Processing (Metabolite Prediction, Peak Picking) lcms->data_proc struct_elucid Structural Elucidation (MS/MS Fragmentation Analysis) data_proc->struct_elucid synthesis Chemical Synthesis of Reference Standard struct_elucid->synthesis comparison Comparison of Retention Time & Mass Spectra struct_elucid->comparison synthesis->comparison

Caption: General workflow for metabolite identification.

References

Technical Support Center: Enhancing ADB-BUTINACA Detection Sensitivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ADB-BUTINACA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of this compound detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting this compound in complex matrices like blood, urine, and hair?

A1: The primary challenges include low concentrations of the parent compound, significant matrix effects from endogenous substances, thermal instability of the analyte, and the rapid metabolism of this compound, which necessitates the detection of its metabolites for a longer detection window.[1][2][3][4][5][6] Complex matrices can interfere with ionization in mass spectrometry, leading to suppression or enhancement of the signal and affecting the accuracy of quantification.[7][8][9]

Q2: Which analytical techniques are most suitable for achieving high sensitivity in this compound detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as UPLC-MS/MS, is the most widely used and sensitive technique for the quantification of this compound and its metabolites in biological samples.[6][7][8][10][11][12][13][14][15][16][17] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to improve the volatility and thermal stability of the analytes.[18][19][20][21]

Q3: Why is the detection of this compound metabolites important?

A3: this compound is extensively metabolized in the body, and the parent compound may only be present at very low concentrations or for a short period.[3][22] Its metabolites, such as this compound-N-butanoic acid and hydroxylated metabolites, can be present in higher concentrations and for a longer duration, making them reliable biomarkers for confirming consumption.[1][3][4][5] For instance, the dihydrodiol metabolite has been found to be predominant in urine.[4][5]

Q4: How can matrix effects be minimized to improve detection sensitivity?

A4: Effective sample preparation is crucial to minimize matrix effects. Techniques like solid-phase extraction (SPE), supported liquid extraction (SLE), and liquid-liquid extraction (LLE) are commonly used to clean up samples and remove interfering substances.[6][10][11][16][23][24] Additionally, the use of isotopically labeled internal standards can help to compensate for matrix effects and improve the accuracy of quantification.[12][14]

Troubleshooting Guide

Issue 1: Poor peak shape and low signal intensity in GC-MS analysis.

  • Cause: this compound and its metabolites can be thermally labile and may degrade in the hot GC inlet. Polar functional groups can also lead to poor chromatographic performance.[18][19]

  • Solution: Derivatization is recommended to enhance thermal stability and volatility. Silylation (e.g., with MSTFA) or acylation are common derivatization techniques for cannabinoids.[18][19][20] This process chemically modifies the polar functional groups, leading to improved peak shape and sensitivity.[18]

Issue 2: Inconsistent quantification results and low recovery.

  • Cause: This can be due to inefficient extraction from the matrix or significant matrix effects. The choice of extraction solvent and method is critical for achieving high recovery.[7][8][12]

  • Solution: Optimize the sample preparation method. For blood and plasma, protein precipitation with acetonitrile (B52724) is a simple and effective first step.[12][14] For more complex matrices or to achieve lower detection limits, SPE or SLE are recommended.[11][16][23] Compare different extraction solvents and pH adjustments to maximize recovery. A study found that an optimized methanol (B129727) extraction can yield high synthetic cannabinoid extraction percentages.[25]

Issue 3: Inability to detect this compound in urine samples after a suspected intake.

  • Cause: The parent compound is often rapidly metabolized and excreted. You may be missing the key metabolites.[1][3]

  • Solution: Modify your analytical method to include the detection of major this compound metabolites. Recommended biomarkers in urine include the dihydrodiol, mono-hydroxylated metabolites, and this compound N-butanoic acid.[1][3][5] Enzymatic hydrolysis with β-glucuronidase may be necessary to cleave conjugated metabolites before extraction.[1]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in various matrices as reported in the literature.

MatrixAnalytical MethodLODLLOQReference
Rat PlasmaUPLC-MS/MS0.3 ng/mL1.0 ng/mL[12][13][14]
Human HairUPLC-MS/MS0.5 - 5 pg/mg1 - 10 pg/mg[7][8]
BloodLC-MS/MS0.60 ng/mL-[11]
UrineLC-MS/MS0.63 ng/mL-[11]
UrineUPLC-MS/MS0.1 ng/mL0.2 ng/mL[15]

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for the extraction of novel synthetic cannabinoids from whole blood.[10][23]

  • Sample Pre-treatment:

    • To 500 µL of whole blood sample, add 25 µL of an appropriate internal standard.

    • Vortex to mix.

    • Add 500 µL of deionized water and vortex again.[10]

  • Extraction:

    • Load the pre-treated sample onto an ISOLUTE® SLE+ 1 mL column.

    • Apply a pulse of vacuum or positive pressure to initiate flow.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with two aliquots of 1.25 mL of ethyl acetate (B1210297). Allow the first aliquot to flow completely through the column before adding the second.

  • Post-Extraction:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at 30-40°C.

    • Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction and Analysis of this compound from Hair using UPLC-MS/MS

This protocol is based on a validated method for the simultaneous identification of 29 synthetic cannabinoids in human hair.[7][8]

  • Sample Preparation:

    • Weigh 20 mg of hair into a tube.

    • Wash the hair sample to remove external contamination (e.g., with dichloromethane (B109758) or methanol).

    • Perform cryogenic grinding to pulverize the hair.

  • Extraction:

    • Add 1 mL of methanol to the pulverized hair.

    • Vortex and sonicate for a specified time (e.g., 1 hour).

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Analysis:

    • Reconstitute the residue in mobile phase.

    • Inject an aliquot into the UPLC-MS/MS system.

    • Chromatographic Conditions:

      • Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[7]

      • Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate and 0.1% formic acid in water/acetonitrile (95:5).[7]

      • Mobile Phase B: Acetonitrile.[7]

      • Use a gradient elution program.

    • Mass Spectrometry:

      • Operate in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

experimental_workflow_blood cluster_sample_prep Sample Preparation cluster_extraction Supported Liquid Extraction (SLE) cluster_post_extraction Post-Extraction blood_sample Whole Blood Sample (500 µL) add_is Add Internal Standard (25 µL) blood_sample->add_is vortex1 Vortex add_is->vortex1 add_water Add DI Water (500 µL) vortex1->add_water vortex2 Vortex add_water->vortex2 load_sle Load onto SLE+ Column vortex2->load_sle absorb Absorb (5 min) load_sle->absorb elute Elute with Ethyl Acetate absorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from whole blood using SLE.

troubleshooting_logic start Low Sensitivity Issue instrument Analytical Instrument? start->instrument sample_prep Sample Preparation Issue? start->sample_prep metabolism Metabolite Detection? start->metabolism gcms GC-MS instrument->gcms Yes lcms LC-MS/MS instrument->lcms No extraction Inefficient Extraction? sample_prep->extraction Yes matrix_effects Matrix Effects? sample_prep->matrix_effects No detect_metabolites Action: Target Metabolites metabolism->detect_metabolites Yes derivatize Action: Derivatize Sample gcms->derivatize optimize_lc Action: Optimize LC Method lcms->optimize_lc optimize_extraction Action: Optimize Extraction (Solvent, pH, Method) extraction->optimize_extraction cleanup Action: Enhance Cleanup (SPE, LLE) matrix_effects->cleanup hydrolysis Action: Add Enzymatic Hydrolysis detect_metabolites->hydrolysis

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

Technical Support Center: Analysis of ADB-BUTINACA Metabolites in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of ADB-BUTINACA metabolites in wastewater samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound found in wastewater?

A1: Based on current research, the primary metabolites of this compound expected to be present in wastewater are the products of mono-hydroxylation on the n-butyl tail and the indazole ring, as well as the dihydrodiol metabolite formed on the indazole core.[1][2][3][4] The N-butanoic acid metabolite is another potential target, though its abundance in urine may be low.[3][5] Reference materials for some of these metabolites, such as this compound N-butanoic acid and this compound N-(4-hydroxybutyl), are commercially available.[3]

Q2: How stable are this compound metabolites in wastewater samples?

A2: The stability of synthetic cannabinoid metabolites in wastewater is influenced by both physico-chemical processes (like hydrolysis and sorption to particulate matter) and microbial degradation.[6][7] While specific quantitative data for this compound metabolites is limited, studies on other synthetic cannabinoids indicate that most are relatively stable within a 24-hour period at room temperature.[8] However, significant degradation of some synthetic cannabinoid metabolites has been observed over longer periods (e.g., 120 days), even under frozen conditions (-20°C or -80°C).[8] It is also important to note that human metabolites of synthetic cannabinoids can be more susceptible to microbial degradation than the parent compounds.[6]

Q3: What are the recommended storage conditions for wastewater samples containing this compound metabolites?

A3: To minimize degradation, it is recommended to analyze wastewater samples as soon as possible after collection. If immediate analysis is not feasible, samples should be stored frozen at -20°C or ideally at -80°C.[8] It is crucial to avoid repeated freeze-thaw cycles.

Q4: What is the recommended analytical method for quantifying this compound metabolites in wastewater?

A4: The most widely recommended and utilized method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique offers the high sensitivity and selectivity required for detecting the low concentrations of these metabolites in complex matrices like wastewater. High-resolution mass spectrometry (HRMS) can also be employed for identification and quantification.

Troubleshooting Guides

Issue 1: Low or No Analyte Recovery
Possible Cause Troubleshooting Step
Sorption to sample container or particulates: Synthetic cannabinoids and their metabolites can be lipophilic and adsorb to surfaces.- Use polypropylene (B1209903) or silanized glass containers for sample collection and storage.- Minimize filtration or use pre-rinsed filters. If filtration is necessary, analyze the filter paper for adsorbed analytes.- Consider a whole-sample extraction approach without prior filtration.
Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent or protocol may not be optimal for the target metabolites.- Optimize the SPE method by testing different sorbents (e.g., Oasis HLB is commonly used for similar compounds).- Adjust the pH of the sample before loading to ensure the analytes are in a neutral form for better retention on reversed-phase sorbents.- Optimize wash and elution solvent compositions and volumes.
Degradation during sample preparation: Metabolites may degrade due to pH instability or enzymatic activity.- Keep samples cool during preparation.- Minimize the time between sample collection and extraction.- Investigate the effect of adding preservatives, although this may interfere with analysis.
Issue 2: Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Ion Suppression or Enhancement: Co-eluting compounds from the wastewater matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[10][11][12]- Improve Sample Cleanup: Enhance the SPE protocol with additional wash steps or by using a more selective sorbent.- Optimize Chromatography: Modify the LC gradient to improve separation between the analytes and interfering matrix components.[10] Consider a different stationary phase.- Dilute the Sample: A simple dilution of the final extract can sometimes reduce matrix effects, but this may compromise the limit of detection.- Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. This will co-elute and experience similar ionization effects, allowing for accurate correction.
Poor Peak Shape: Tailing or fronting peaks can affect integration and quantification.- Check for Column Contamination: Flush the column with a strong solvent.- Optimize Mobile Phase: Adjust the mobile phase pH or organic solvent composition.- Ensure Analyte Solubility: Confirm that the analytes are fully dissolved in the final extract solvent.

Data Presentation

Table 1: General Stability of Synthetic Cannabinoid Metabolites in Wastewater

Condition Timeframe Stability Observation Reference
Room Temperature24 hoursMajority of analytes are stable.[8]
Frozen (-20°C)7 daysSome synthetic cannabinoids showed significant degradation (down to 1-7% of original concentration).
Frozen (-20°C or -80°C)120 daysSignificant degradation observed for some butanoic acid metabolites.[8]
Acidified (pH 2)7 daysImproved stability for some synthetic cannabinoids.

Note: This table provides a general overview based on studies of various synthetic cannabinoids. Specific quantitative stability data for this compound metabolites in wastewater is currently limited in the literature.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Wastewater

This protocol provides a general framework. It is essential to validate the method for your specific laboratory conditions and target analytes.

1. Sample Collection and Preservation:

  • Collect 24-hour composite wastewater samples using an autosampler.

  • Collect samples in polypropylene or amber glass bottles.

  • Immediately upon collection, store samples at 4°C and transport to the laboratory on ice.

  • For longer-term storage, freeze samples at -20°C or -80°C.

2. Sample Preparation - Solid-Phase Extraction (SPE):

  • Thaw frozen wastewater samples at room temperature.

  • Homogenize the sample by shaking.

  • Measure 100 mL of the wastewater sample into a clean flask.

  • Add an appropriate internal standard solution (e.g., deuterated analogs of the target metabolites).

  • Adjust the sample pH to 6-7 with a suitable buffer.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (or equivalent) SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Load the wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for at least 20 minutes.

  • Elution: Elute the analytes with 5 mL of methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two MRM transitions (precursor ion > product ion) for each analyte and internal standard for quantification and confirmation. The precursor ion will be the [M+H]+ of the metabolite.

    • Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for each analyte.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Analysis cluster_data Data Processing collection 24h Composite Wastewater Sample storage Store at -20°C to -80°C collection->storage thaw Thaw & Homogenize storage->thaw spike Spike with Internal Standard thaw->spike ph_adjust Adjust pH spike->ph_adjust spe Solid-Phase Extraction (Condition, Load, Wash, Elute) ph_adjust->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification & Reporting lcms->quant

Caption: Experimental workflow for the analysis of this compound metabolites in wastewater.

troubleshooting_logic cluster_check1 Check for Analyte Loss cluster_check2 Check for Matrix Effects start Low Analyte Signal or Poor Reproducibility degradation Assess Sample Stability (Storage & Prep Time) start->degradation sorption Investigate Sorption (Containers & Filtration) start->sorption extraction Evaluate SPE Recovery start->extraction matrix_effect Perform Post-Column Infusion or Post-Extraction Spike start->matrix_effect improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup optimize_lc Optimize LC Separation matrix_effect->optimize_lc use_is Use Isotope-Labeled Internal Standard matrix_effect->use_is

Caption: Troubleshooting logic for low signal or poor reproducibility in wastewater analysis.

References

Technical Support Center: Differentiating ADB-BUTINACA Isomers and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of ADB-BUTINACA isomers and analogues.

Troubleshooting Guides

Issue 1: Co-elution of this compound and its precursor ADB-INACA in GC-MS analysis.

Question: My GC-MS analysis shows a single peak that could be either this compound or its precursor, ADB-INACA, as they are co-eluting. How can I resolve these two compounds?

Answer: Co-elution of this compound and ADB-INACA is a common issue with traditional non-polar GC-MS columns like DB-5MS (or equivalent (5%-phenyl)-methylpolysiloxane columns).[1] This can lead to misidentification and inaccurate quantification.[1] To resolve this, consider the following solutions:

  • Change the GC Column: Switch to a mid-polarity column, such as a DB-35MS or an equivalent (35%-phenyl)-methylpolysiloxane column. This has been demonstrated to provide baseline separation of this compound and ADB-INACA.[1]

  • Optimize GC Oven Temperature Program: A slower temperature ramp or an isothermal hold at an optimal temperature may improve separation. A suggested starting program is to hold at 50°C for 1 minute, then ramp at 30°C per minute to 300°C.[1]

  • Verify with LC-MS/MS: If GC-MS method development is not feasible, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with different selectivity that can typically separate these compounds.

Issue 2: Ambiguous mass spectra making it difficult to differentiate between this compound and its analogues.

Question: The mass spectra of several of my detected compounds are very similar, and I'm struggling to definitively identify this compound from its structural analogues. What can I do?

Answer: The similarity in core structures of synthetic cannabinoids often leads to overlapping fragment ions. To improve identification, employ the following strategies:

  • Focus on Unique Fragment Ions: While many fragments are shared, isomers and analogues will have unique fragments corresponding to their specific side chains or substitutions. For example, the presence of a butyl group in this compound will yield characteristic fragments.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition.[2][3] This can help distinguish between compounds with the same nominal mass but different chemical formulas.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and fragmenting it, you can generate a characteristic fragmentation pattern (product ion spectrum) for each compound. This is often more specific than a full scan mass spectrum.

  • Metabolite Profiling: If analyzing biological samples, identifying specific metabolites can confirm the parent compound. For instance, the dihydrodiol metabolite has been proposed as a primary urinary biomarker for this compound.[4][5]

Issue 3: Poor sensitivity for this compound and its metabolites in biological samples.

Question: I am having trouble achieving the required sensitivity for detecting low concentrations of this compound and its metabolites in urine and blood samples. How can I improve my method's sensitivity?

Answer: Low concentrations of synthetic cannabinoids and their rapid metabolism can make detection challenging.[6][7] Consider these method enhancements:

  • Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to concentrate the analytes and remove matrix interferences.

  • Instrumentation: Utilize a sensitive triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[8][9][10] This technique is highly selective and sensitive.

  • Derivatization (for GC-MS): While LC-MS/MS is often preferred, derivatization can improve the volatility and thermal stability of analytes for GC-MS analysis, potentially increasing sensitivity.

  • Optimize Ionization Source Parameters: Fine-tuning parameters such as capillary voltage, source temperature, and gas flows in your mass spectrometer's ion source can significantly enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used to differentiate this compound from its isomers and analogues?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] High-Resolution Mass Spectrometry (HRMS) is also valuable for accurate mass determination and formula confirmation.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of new analogues but is less common for routine toxicological screening.[4]

Q2: What are the key structural differences between this compound and its common analogues like ADB-BINACA and 5Cl-ADB-A?

A2: The primary differences lie in the substituent groups attached to the core indazole structure:

  • This compound vs. ADB-BINACA: this compound has a butyl tail, whereas ADB-BINACA has a benzyl (B1604629) tail.[4]

  • This compound vs. 5Cl-ADB-A: While both are indazole-based, 5Cl-ADB-A features a chlorine substitution on the indazole ring, whereas this compound has a tert-butyl group.[11]

Q3: What are the major metabolites of this compound that can be used as biomarkers for its consumption?

A3: The metabolism of this compound is extensive. Key biotransformations include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.[6] Several metabolites have been proposed as biomarkers:

  • In Blood: The parent drug (this compound) and its monohydroxylated metabolites are recommended biomarkers.[7][12]

  • In Urine: The dihydrodiol metabolite is considered a predominant and reliable biomarker.[4][5] Other important urinary biomarkers include hydroxylated metabolites.[6][7]

Q4: Can I use immunoassays for screening for this compound?

A4: While immunoassays are often used for initial drug screening, they can have limitations for synthetic cannabinoids. Due to the vast number of analogues, cross-reactivity can be an issue, leading to false positives or negatives. Therefore, any presumptive positive results from an immunoassay should be confirmed by a more specific method like GC-MS or LC-MS/MS.

Experimental Protocols

GC-MS Method for the Separation of this compound and ADB-INACA

This protocol is adapted from a method demonstrated to resolve the co-elution of this compound and its precursor.[1]

  • Instrument: Agilent 8890 GC with a 5977B MS detector (or equivalent).[1]

  • Column: DB-35MS (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.[1]

  • Injector Temperature: 300°C.[1]

  • Injection Mode: Split (15:1).[1]

  • Carrier Gas: Helium at a constant flow of 2 ml/min.[1]

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.[1]

    • Ramp: 30°C/min to 300°C.[1]

  • Total Run Time: 15 minutes.[1]

  • MS Detector: Electron Ionization (EI) at 70 eV.

UPLC-MS/MS Method for Quantification of this compound in Plasma

This is a representative protocol for the sensitive quantification of this compound in a biological matrix.[9][10]

  • Instrument: Waters ACQUITY UPLC with a XEVO TQ-S triple quadrupole mass spectrometer (or equivalent).[10]

  • Column: UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).[9][10]

  • Column Temperature: 40°C.[9]

  • Mobile Phase A: 0.1% formic acid in water.[9][10]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient:

    • Start at 10% B for 0.2 min.[9]

    • Linearly increase to 80% B in 1.2 min.[9]

    • Hold at 80% B for 1.0 min.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9][10]

    • This compound Transitions: m/z 331.2 → 201.1 (quantifier), 331.2 → 174.7 (qualifier).[9]

Data Presentation

Table 1: GC-MS Retention Times for this compound and its Precursor on Different Columns

AnalyteDB-5MS Retention Time (min)DB-35MS Retention Time (min)
ADB-INACACo-elutes with this compoundSeparated
This compoundCo-elutes with ADB-INACASeparated

Data derived from qualitative descriptions of separation.[1]

Table 2: UPLC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Cone Voltage (V)Collision Energy (V)
This compound331.2201.1174.72226

Data sourced from a published UPLC-MS/MS method.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (Urine, Blood, etc.) extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration chromatography GC or LC Separation concentration->chromatography ms Mass Spectrometry (MS or MS/MS) chromatography->ms identification Compound Identification (Library Match, Fragments) ms->identification quantification Quantification identification->quantification

Caption: General experimental workflow for the analysis of this compound in biological samples.

structural_differences cluster_core Common Core Structure cluster_analogues Variable 'Tail' Group core Indazole-3-carboxamide + tert-leucinamide butinaca This compound (-Butyl) core->butinaca binaca ADB-BINACA (-Benzyl) core->binaca

Caption: Structural relationship between this compound and its analogue ADB-BINACA.

signaling_pathway adb This compound cb1 CB1 Receptor adb->cb1 Binds & Activates gi Gi/o Protein cb1->gi Couples to ac Adenylate Cyclase gi->ac Inhibits downstream Downstream Cellular Effects gi->downstream camp ↓ cAMP

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

References

Analysis of impurities and precursors from clandestine Adb-butinaca synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing impurities and precursors from the clandestine synthesis of ADB-BUTINACA.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors and impurities found in illicit this compound samples?

A1: The most prevalent precursor is the "tail-less" intermediate, ADB-INACA.[1][2] Clandestine syntheses often employ a one-step reaction to attach the butyl tail to ADB-INACA, but this process is frequently incomplete.[3][4] Consequently, the final product is commonly a mixture containing both this compound and significant amounts of unreacted ADB-INACA.[3][4] Chromatographic purities of these illicit products can range from as low as 39.3% to 93.4%.[3][4] Other organic impurities and synthetic intermediates may also be present; for example, a substance with mass fragments m/z 256, 213, and 144 has been detected in seized e-liquids and is suspected to be a synthetic intermediate.[5]

Q2: Why is it difficult to separate this compound from its precursor, ADB-INACA, using standard GC-MS methods?

A2: The primary challenge is the coelution of this compound and ADB-INACA on traditional, non-polar gas chromatography (GC) columns, such as those with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5MS).[2] Due to their structural similarities, these two compounds exhibit very close retention times on such columns, often resulting in a single, unresolved chromatographic peak.[2]

Q3: What are the analytical consequences of failing to separate this compound and its precursor?

A3: The coelution of these compounds poses significant analytical problems. It can make accurate quantification of the controlled substance, this compound, difficult or impossible, leading to distorted results.[2] Furthermore, the combined mass spectrum of the two coeluting substances can be misinterpreted as a new, unknown compound, complicating positive identification and potentially leading to incorrect reporting in forensic casework.[2]

Q4: What type of analytical column is recommended for the successful separation of this compound and ADB-INACA?

A4: To achieve a clear, baseline separation of this compound and its precursor ADB-INACA, a mid-polarity GC column is recommended.[2] Specifically, a column with a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35MS) has been shown to effectively resolve the two peaks, allowing for accurate identification and quantification of each compound.[2]

Q5: Besides the primary precursor, what other types of impurities might be present in clandestine samples?

A5: In addition to organic synthesis-related impurities, inorganic elemental impurities have been identified in seized e-liquid samples containing this compound. Analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has revealed significant differences in the content of elements such as Ca, V, Ni, Cu, Zn, Se, Sr, Zr, Mo, Ba, Ti, and Tl when compared to commercial e-liquids.[5] Adulterants like lidocaine (B1675312) have also been found, although they are more commonly associated with other synthetic cannabinoids that may be present alongside this compound.[5]

Troubleshooting Guides

Problem: My GC-MS analysis shows a single, broad peak, but I suspect both this compound and its precursor (ADB-INACA) are present. How can I resolve this?

Solution: This is a classic case of coelution on a non-polar GC column.[2]

  • Confirm the Issue: The mass spectrum of the single peak may show fragment ions characteristic of both this compound and ADB-INACA, complicating a clear identification.

  • Change the Column: The most effective solution is to switch from a standard non-polar column (like a DB-5MS) to a mid-polarity column, such as a DB-35MS or equivalent.[2] This change in stationary phase chemistry provides the necessary selectivity to achieve baseline separation.

  • Adjust Method Parameters: When using the new column, optimize your GC oven temperature program. A program starting at 50°C and ramping at 30°C per minute to 300°C has proven effective.[2] (See Protocol 1 for details).

Problem: My quantitative results for this compound are inconsistent or seem unusually high. Could precursor contamination be the cause?

Solution: Yes, this is highly likely if your analytical method does not fully separate this compound from ADB-INACA.

  • Verify Separation: First, ensure your chromatographic method achieves baseline resolution between the two compounds as described above. If the peaks are not separated, the integrated area of the single peak will represent the sum of both compounds, leading to an overestimation of the this compound concentration.[2]

  • Re-Integrate and Re-Calibrate: Once separation is achieved, carefully re-integrate the peaks and re-calculate the concentrations using a validated calibration curve for this compound. A separate calibration for ADB-INACA would be required for its quantification.

  • Consider Synthesis Purity: Remember that clandestine products can have purities as low as 39%, with the remainder being the precursor.[3][4] High levels of precursor contamination are common.

Data Presentation

Table 1: Purity of this compound from Recreated Clandestine Synthesis

This table shows the yield and purity of this compound produced by replicating a clandestine synthesis method under different conditions. The primary impurity in all cases was the unreacted precursor, ADB-INACA.[3]

Reaction ConditionsYieldChromatographic Purity of this compound
Room Temperature, 5 hours6.09 g39.3%
70 °C, 5 hours7.96 g93.4%
70 °C, 10 hours7.99 g92.5%
Data sourced from a study on tail-less precursors in synthetic cannabinoid production.[3]

Table 2: Organic Impurities Detected by GC-MS in Seized this compound E-Liquid Samples

Retention Time (min)Key Mass Fragments (m/z)Putative Identification/NoteFrequency of Occurrence
11.23 ± 0.1158256, 213, 144Possible synthetic intermediate of this compound15.6%
Data adapted from an impurity profiling study of seized e-liquids.[5]

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Baseline Separation of this compound and ADB-INACA

This method is optimized to resolve the coeluting precursor and final product.[2]

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890 GC with 5977B MS).

  • Column: DB-35MS ((35%-phenyl)-methylpolysiloxane), or equivalent mid-polarity column.

  • Sample Preparation: Dissolve sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/ml.

  • Injector Temperature: 300°C.

  • Injection Mode: Split (e.g., 15:1).

  • Carrier Gas: Helium at a constant flow of 2 ml/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase at 30°C/min to 300°C.

    • Hold at 300°C if necessary to elute all compounds.

  • Total Run Time: ~15 minutes.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

Protocol 2: General GC-MS Screening for Organic Impurities in E-Liquids

This method can be used for general impurity profiling of seized samples.[5]

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5975 MS).

  • Column: Standard non-polar column (e.g., HP-5MS, DB-5MS). Note: This will likely not separate this compound from ADB-INACA.

  • Sample Preparation: Dilute e-liquid sample 1:100 (v/v) with methanol (B129727) (e.g., 10 µL sample in 990 µL methanol).

  • Injector Temperature: 280°C (example, can be optimized).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.5 minutes.

    • Ramp: Increase at 25°C/min to 280°C.

    • Hold: Hold at 280°C for 15 minutes.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200°C.

    • Transfer Line Temperature: 180°C.

    • Scan Range: 42-550 amu.

  • Data Analysis: Compare obtained mass spectra against spectral libraries (e.g., SWGDRUG, NIST) to identify impurities.

Mandatory Visualizations

Synthesis_Pathway Precursor ADB-INACA (Tail-less Precursor) Process Clandestine Synthesis (Often Incomplete) Precursor->Process Input Reagents + 4-bromobutane, K₂CO₃, DMF Reagents->Process Product Illicit Product (Mixture) Process->Product Yields Final This compound (Target Compound) Product->Final Contains Impurity Unreacted ADB-INACA (Precursor Impurity) Product->Impurity Contains

Caption: Clandestine synthesis route from precursor to the final mixed product.

Troubleshooting_Workflow Start Start: Single peak observed on non-polar column Hypothesis Hypothesize Coelution of this compound and ADB-INACA Start->Hypothesis Action Action: Switch to mid-polarity column (e.g., DB-35MS) Hypothesis->Action Result Analyze Sample with New Column & Method Action->Result Decision Are peaks baseline separated? Result->Decision Success Success: Accurately Identify & Quantify Both Compounds Decision->Success  Yes Failure Problem Persists: Re-evaluate sample matrix & method parameters Decision->Failure  No

Caption: Workflow for troubleshooting the coelution of this compound and its precursor.

References

Technical Support Center: LC-HRMS Analysis of Adb-butinaca and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of LC-HRMS parameters for Adb-butinaca and its metabolites. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-HRMS analysis of this compound and its metabolites.

Question Possible Causes Troubleshooting Steps
Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound or its metabolites? - Incompatible injection solvent- Column overload- Column contamination or degradation- Extra-column dead volume- Injection Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. High organic content in the injection solvent can cause peak distortion.[1]- Column Overload: Reduce the injection volume or dilute the sample.[1]- Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. A void at the head of the column can also cause peak splitting.[1]- System Check: Inspect all tubing and connections for excessive length or improper fittings to minimize extra-column volume.[1]
I am experiencing low sensitivity or cannot detect my target analytes. - Inefficient ionization- Suboptimal MS parameters- Poor extraction recovery- Matrix effects (ion suppression)- Ionization Efficiency: this compound and its metabolites ionize well in positive electrospray ionization (ESI) mode. Ensure the mobile phase contains an appropriate additive, such as 0.1% formic acid, to promote protonation.[2]- MS Parameter Optimization: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas temperatures) and compound-specific parameters (e.g., fragmentor voltage, collision energy).- Extraction Recovery: Evaluate your sample preparation method. For plasma, protein precipitation with acetonitrile (B52724) is a common and effective method.[2] For more complex matrices, consider solid-phase extraction (SPE).- Matrix Effects: See the dedicated troubleshooting question on matrix effects.
How can I mitigate matrix effects (ion suppression or enhancement)? - Co-elution of matrix components with analytes- Chromatographic Separation: Modify the LC gradient to better separate the analytes from the bulk of the matrix components.- Sample Preparation: Implement a more rigorous sample cleanup method, such as SPE, to remove interfering substances.[3]- Dilution: Dilute the sample to reduce the concentration of matrix components.[3]- Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
I am having difficulty confirming the identity of this compound metabolites. - Lack of reference standards- Complex fragmentation patterns- High-Resolution Mass Spectrometry: Utilize the high mass accuracy of the HRMS instrument to propose elemental compositions for potential metabolites. Key biotransformations for this compound include hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.[4]- MS/MS Fragmentation: Compare the fragmentation pattern of the suspected metabolite to that of the parent compound. Common fragmentation pathways should be observable.- Metabolite Profiling Software: Use specialized software to aid in the identification of metabolites based on expected mass shifts from the parent drug.
My retention times are shifting between injections. - Inadequate column equilibration- Changes in mobile phase composition- Column temperature fluctuations- Column aging- Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is typically 5-10 column volumes.- Mobile Phase: Prepare fresh mobile phases daily and ensure they are properly degassed.- Temperature Control: Use a column oven to maintain a stable temperature.- Column Monitoring: Monitor column performance over time. A significant shift in retention time may indicate the need for column replacement.

Frequently Asked Questions (FAQs)

1. What are the major metabolites of this compound I should be targeting?

The primary metabolic pathways for this compound are hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination.[4] Key metabolites to target include monohydroxylated isomers and the dihydrodiol metabolite, which has been reported as a predominant metabolite in urine.[5][6] Four urinary biomarker metabolites have been proposed: three hydroxylated metabolites and one oxidative deaminated metabolite.[4]

2. What type of analytical column is recommended for the separation of this compound and its metabolites?

A reversed-phase C18 column is commonly used for the analysis of this compound and its metabolites. Specific examples from the literature include UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) and Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) columns.[2][7][8]

3. What are the typical mobile phases and gradient conditions?

A typical mobile phase consists of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid or 20 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.[2][7][8] A gradient elution is employed, starting with a low percentage of organic phase and gradually increasing to elute the analytes.

4. Which ionization mode is best for this compound and its metabolites?

Positive electrospray ionization (ESI+) is the recommended mode for detecting this compound and its metabolites as they readily form protonated molecules ([M+H]+).[2]

5. What are the expected precursor and product ions for this compound?

The protonated molecule ([M+H]+) for this compound has a calculated m/z of approximately 331.2128.[9] Common product ions result from the fragmentation of the molecule, though specific fragmentation patterns will depend on the collision energy used.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography (LC) Method
  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

High-Resolution Mass Spectrometry (HRMS) Method
  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF).

  • Full Scan Range: m/z 100-1000.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for ddMS2 or AIF to obtain comprehensive fragmentation data.

Quantitative Data Summary

Table 1: LC-HRMS Parameters for this compound Analysis

ParameterValueReference
LC System UPLC/UHPLC[2][7]
Column UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2]
Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[7][8]
Mobile Phase A Water + 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[2]
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI+[2]

Table 2: Mass Spectrometric Data for this compound and Key Metabolites

CompoundFormulaPrecursor Ion ([M+H]+) m/zKey Biotransformation
This compound C18H26N4O2331.2128-
Hydroxylated this compound C18H26N4O3347.2078+O
Dihydrodiol this compound C18H28N4O4365.2183+2H +2O
N-debutylated this compound C14H18N4O2275.1503-C4H8
Oxidative Deaminated this compound C18H25N3O3332.1969-NH +O

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Plasma Sample ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms HRMS Detection (ESI+) lc->ms process Data Acquisition (Full Scan & ddMS2) ms->process identification Metabolite ID & Quantification process->identification report Reporting identification->report

Caption: Experimental workflow for LC-HRMS analysis of this compound.

metabolic_pathway cluster_metabolites Major Metabolic Pathways adb This compound m1 Hydroxylation adb->m1 m2 Dihydrodiol Formation adb->m2 m3 N-Debutylation adb->m3 m4 Oxidative Deamination adb->m4

Caption: Major metabolic pathways of this compound.

References

Technical Support Center: In Vitro Metabolic Stability of ADB-BUTINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro metabolic stability of ADB-BUTINACA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key metabolic data.

Troubleshooting and FAQs

This section addresses common issues that may arise during the in vitro metabolic stability assessment of this compound.

Question: Why am I observing little to no metabolism of this compound in my human liver microsome (HLM) assay?

Answer: There are several potential reasons for low metabolic activity:

  • Cofactor Degradation: Ensure that the NADPH-generating system is freshly prepared and has been stored correctly. NADPH is essential for the activity of cytochrome P450 (CYP) enzymes, which are the primary drivers of this compound metabolism.[1]

  • Microsome Inactivity: Repeated freeze-thaw cycles can diminish the enzymatic activity of HLMs. Always thaw microsomes on ice and use them promptly.[1] It's also crucial to use a positive control with a known metabolism rate to verify the activity of your microsome batch.

  • Low Substrate Concentration: While this compound is reported to be rapidly metabolized, starting with a concentration that is too low may result in metabolite levels below the limit of detection of your analytical method.

  • Incorrect pH: The pH of the incubation buffer should be maintained at approximately 7.4 to ensure optimal enzyme activity.

Question: My this compound appears to be unstable in the control incubation without NADPH. What could be the cause?

Answer: Instability in the absence of NADPH could indicate:

  • Chemical Instability: The compound may be inherently unstable at the incubation temperature (37°C) or pH.

  • Non-CYP Mediated Metabolism: Metabolism could be occurring via enzymes present in the microsomes that do not require NADPH, such as esterases.

  • Binding to Plasticware: this compound, being a lipophilic compound, might be adsorbing to the surface of your incubation tubes. Using low-binding tubes can help mitigate this.

Question: The variability between my replicate incubations is very high. How can I improve the consistency of my results?

Answer: High variability can be addressed by:

  • Homogenous Mixing: Ensure that all components of the incubation mixture, especially the microsomes and the substrate, are thoroughly mixed before starting the incubation and at each time point.

  • Accurate Timing: Precise timing of starting and stopping the reactions is critical for consistency, particularly for a rapidly metabolized compound like this compound.

  • Consistent Quenching: The addition of the stop solution (e.g., ice-cold acetonitrile) should be done quickly and consistently across all samples to halt the metabolic reactions effectively.

Question: I am having difficulty detecting the metabolites of this compound using LC-MS/MS. What can I do to improve sensitivity?

Answer: To enhance metabolite detection:

  • Optimize MS Parameters: Dedicate time to optimizing the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and compound-specific parameters (e.g., collision energy) for both this compound and its expected metabolites.[1]

  • Sample Clean-up: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[1]

  • Chromatographic Separation: Adjust your LC method to ensure that the metabolites are chromatographically separated from the parent compound and from each other, which can reduce ion suppression and improve detection.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and a structurally related synthetic cannabinoid, ADB-FUBINACA, for comparison.

CompoundIn Vitro SystemParameterValueReference
This compound Human Liver Microsomes (HLM)Half-life (t½)< 30 min[2]
Human Liver Microsomes (HLM)Primary Metabolizing EnzymesCYP2C19, CYP3A4, CYP3A5[3]
Recombinant EnzymesStability of Monohydroxylated MetabolitesGreater than parent compound[3]
ADB-FUBINACA Human Liver Microsomes (HLM)Half-life (t½)39.7 min[4][5]
Human Liver Microsomes (HLM)Intrinsic Clearance (CLint)17.5 µL/min/mg[4]
Human Liver Microsomes (HLM)Predicted Hepatic Clearance9.0 mL/min/kg[4][5]

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) (as a stop solution)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Thaw the pooled HLMs on ice.

    • Prepare the NADPH-generating system solution according to the manufacturer's instructions. Keep on ice.

  • Incubation Setup:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH-generating system solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically in a 1:2 or 1:3 volume ratio of incubation mix to acetonitrile). The 0-minute time point is prepared by adding the stop solution before the NADPH-generating system.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining percentage of this compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of this compound.

Metabolite Identification using Human Hepatocytes

This protocol outlines the incubation of this compound with human hepatocytes for metabolite profiling.[6]

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams E medium)

  • Ice-cold acetonitrile

  • Incubator at 37°C with 5% CO2

  • LC-QTOF-MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL) in the culture medium.

  • Incubation:

    • Add the hepatocyte suspension to your incubation vessels.

    • Add the this compound working solution to the hepatocytes to achieve the final desired concentration (e.g., 5 µM).

    • Incubate the mixture at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 1, 3, and 5 hours).[6]

  • Reaction Termination:

    • Stop the incubation at each time point by adding an equal volume of ice-cold acetonitrile.[6]

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples using a high-resolution mass spectrometry system, such as LC-QTOF-MS, to identify the metabolites formed.

Visualizations

experimental_workflow_hlm cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_adb Prepare this compound Stock Solution mix Combine Buffer, HLM, and this compound prep_adb->mix prep_hlm Thaw Human Liver Microsomes (HLM) prep_hlm->mix prep_nadph Prepare NADPH Cofactor Solution start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points (0-60 min) incubate->time_points quench Quench with Cold Acetonitrile time_points->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for HLM Metabolic Stability Assay.

signaling_pathway cluster_phase1 Phase I Metabolism ADB This compound CYP CYP2C19, CYP3A4, CYP3A5 ADB->CYP Hydroxylation Hydroxylation Metabolites Metabolites Hydroxylation->Metabolites N_debutylation N-debutylation N_debutylation->Metabolites Dihydrodiol Dihydrodiol Formation Dihydrodiol->Metabolites Oxidative_deamination Oxidative Deamination Oxidative_deamination->Metabolites CYP->Hydroxylation CYP->N_debutylation CYP->Dihydrodiol CYP->Oxidative_deamination

Caption: Metabolic Pathways of this compound.

References

Technical Support Center: Navigating Analytical Cross-Reactivity of Novel Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing analytical cross-reactivity for novel synthetic cannabinoids (NSCs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is analytical cross-reactivity in the context of novel synthetic cannabinoids?

A1: Analytical cross-reactivity occurs when an analytical method detects not only the target NSC but also other structurally similar compounds. In immunoassays, this happens when an antibody binds to multiple substances that share similar structural features, leading to a positive result even in the absence of the specific target analyte.[1] This is a significant issue as the landscape of synthetic cannabinoids is constantly evolving, with new analogs frequently emerging that share core chemical structures with older compounds.[1]

Q2: Why is cross-reactivity a major concern when analyzing novel synthetic cannabinoids?

A2: The rapid emergence of new NSC analogs, often created to circumvent legal restrictions, presents a significant analytical challenge.[2] Many of these new compounds are structural isomers, possessing the same elemental composition and exact mass, making them difficult to distinguish using single-stage mass spectrometry.[3] Immunoassays may exhibit broad cross-reactivity, which can be advantageous for detecting new, untargeted analogs but can also lead to results that are difficult to interpret without confirmatory methods like mass spectrometry.[1] Insufficient cross-reactivity of antibodies towards newer NSCs can also lead to false-negative results.[4]

Q3: Which analytical techniques are most affected by cross-reactivity?

A3: Immunoassays are particularly susceptible to cross-reactivity due to the nature of antibody-antigen binding.[1][2] While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher specificity, they can still face challenges in differentiating between isomers with similar fragmentation patterns and retention times.[3][5]

Q4: How can I mitigate the risk of cross-reactivity in my experiments?

A4: A multi-faceted approach is recommended. This includes using highly specific antibodies in immunoassays, validating methods with a panel of relevant NSC analogs, and employing confirmatory techniques like LC-MS/MS to verify positive immunoassay results.[1][6] For mass spectrometry, optimizing chromatographic separation and utilizing techniques like ion mobility spectrometry (IMS) can help differentiate between challenging isomers.[3][7]

Q5: Where can I find information on the cross-reactivity of specific synthetic cannabinoids with different immunoassays?

A5: Manufacturers of immunoassay kits typically provide cross-reactivity data for a range of compounds. Additionally, scientific literature and databases are valuable resources for information on the cross-reactivity of emerging NSCs.[1][8]

Troubleshooting Guides

Issue 1: Unexpected Positive Results in Immunoassay Screening

Symptom: Samples are testing positive for a target synthetic cannabinoid that is not expected to be present.

Possible Cause: Cross-reactivity with a structurally related NSC, a metabolite, or an unrelated compound that shares a similar epitope.[1]

Troubleshooting Steps:

  • Review Manufacturer's Data: Carefully consult the immunoassay kit's product insert for known cross-reactants.

  • Perform a Dilution Series: Analyze serial dilutions of the sample. A non-linear dose-response curve may indicate cross-reactivity.

  • Spike and Recovery Experiment: Add a known amount of the suspected cross-reacting compound to a negative control sample and analyze it to confirm and quantify the extent of cross-reactivity.[1]

  • Confirmation with a More Specific Method: Use a confirmatory method like LC-MS/MS to definitively identify the compounds present in the sample.[1][6]

Issue 2: Inability to Differentiate Between Synthetic Cannabinoid Isomers using Mass Spectrometry

Symptom: Co-elution of isomers and nearly identical mass spectra make it difficult to distinguish between structurally similar NSCs.[3]

Possible Cause: Insufficient chromatographic resolution or similar fragmentation patterns of the isomers.[3][5]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Column Selection: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to exploit subtle differences in isomer polarity.

    • Gradient Optimization: Adjust the mobile phase gradient to improve the separation of target isomers.

  • Tandem Mass Spectrometry (MS/MS) Optimization:

    • Collision Energy: Vary the collision energy to induce unique fragmentation patterns for each isomer.

    • Product Ion Selection: Identify and monitor unique product ions that are characteristic of each isomer.[3]

  • Utilize Advanced Techniques:

    • Ion Mobility Spectrometry (IMS): Couple IMS with mass spectrometry to separate isomers based on their size, shape, and charge.[3][7]

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can aid in the identification of compounds.[9]

Data Presentation: Immunoassay Cross-Reactivity

The following table summarizes the cross-reactivity of various synthetic cannabinoids with an immunoassay targeting the JWH-018 N-pentanoic acid metabolite. This data is crucial for interpreting screening results and understanding the limitations of the assay.

CompoundClass% Cross-Reactivity (at 10 µg/L)
JWH-018 N-pentanoic acidNaphthoylindole100%
JWH-073 N-butanoic acidNaphthoylindole>100%
JWH-073 N-(4-hydroxybutyl)Naphthoylindole>100%
JWH-018 N-(5-hydroxypentyl)Naphthoylindole80%
AM-2201Naphthoylindole65%
JWH-073Naphthoylindole40%
JWH-019Naphthoylindole25%
UR-144Tetramethylcyclopropylindole<1%
XLR-11Tetramethylcyclopropylindole<1%

Data adapted from literature sources.[8] The percentage of cross-reactivity is calculated relative to the target analyte.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the percent cross-reactivity of a non-target analyte using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA plate pre-coated with a synthetic cannabinoid-protein conjugate

  • Primary antibody specific to the target synthetic cannabinoid

  • Enzyme-conjugated secondary antibody

  • Target synthetic cannabinoid standard

  • Suspected cross-reacting compound

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare Standard Curves: Create serial dilutions of both the target synthetic cannabinoid standard and the suspected cross-reacting compound in the assay buffer.

  • Antibody Incubation: In separate tubes, add a fixed concentration of the primary antibody to each dilution of the standard and the suspected cross-reacting compound. Incubate for 1 hour at room temperature.

  • Plate Incubation: Add the antibody-analyte mixtures to the wells of the pre-coated ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well to stop the color development.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate Cross-Reactivity: Determine the concentration of the target standard and the cross-reacting compound that cause 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Standard / IC50 of Cross-reacting Compound) x 100

LC-MS/MS Method for Isomer Differentiation

This protocol provides a general framework for developing an LC-MS/MS method to differentiate between synthetic cannabinoid isomers.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate HPLC column (e.g., C18, PFP)

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

  • Reference standards for each isomer

  • Sample extracts

Procedure:

  • Chromatographic Method Development:

    • Inject individual isomer standards to determine their retention times.

    • Develop a gradient elution method that provides baseline separation of the isomers. Experiment with different mobile phase compositions and flow rates.

  • Mass Spectrometry Method Development:

    • Infuse each isomer standard into the mass spectrometer to optimize the precursor ion and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

    • Select at least two unique product ions for each isomer to ensure specificity.

  • Method Validation:

    • Validate the method for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[10][11][12]

  • Sample Analysis:

    • Analyze the prepared samples using the validated LC-MS/MS method.

    • Identify and quantify the isomers based on their retention times and specific MRM transitions.

Visualizations

G Experimental Workflow for Addressing Cross-Reactivity cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmatory Analysis cluster_final Final Identification Sample Test Sample Immunoassay Immunoassay Screening Sample->Immunoassay Positive Positive Result Immunoassay->Positive Above Cutoff Negative Negative Result Immunoassay->Negative Below Cutoff LCMS LC-MS/MS Analysis Positive->LCMS Confirmed Confirmed Positive LCMS->Confirmed Target Analyte Detected FalsePositive False Positive (Cross-Reactivity) LCMS->FalsePositive Other Compound Detected

Caption: Workflow for investigating potential cross-reactivity in immunoassay results.

G Synthetic Cannabinoid Signaling Pathway (CB1 Receptor) SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Binds and Activates Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Channels Gi->Ca Inhibits K K+ Channels Gi->K Activates cAMP cAMP AC->cAMP Produces Neuronal Decreased Neuronal Excitability cAMP->Neuronal Leads to Ca->Neuronal Leads to K->Neuronal Leads to

Caption: Simplified signaling cascade following synthetic cannabinoid binding to the CB1 receptor.[13][14]

G Logical Relationship of Analytical Techniques cluster_broad Broad Screening cluster_specific Specific Confirmation cluster_advanced Advanced Characterization Immunoassay Immunoassays GCMS GC-MS Immunoassay->GCMS Presumptive Positive LCMSMS LC-MS/MS Immunoassay->LCMSMS Presumptive Positive HRMS High-Resolution MS GCMS->HRMS Requires Higher Resolution LCMSMS->HRMS Requires Higher Resolution IMS Ion Mobility Spectrometry LCMSMS->IMS Isomer Separation Needed

Caption: Hierarchy of analytical methods for synthetic cannabinoid detection and confirmation.

References

Minimizing matrix effects in LC-MS/MS analysis of Adb-butinaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Adb-butinaca.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, hair).[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In the analysis of this compound, matrix effects can arise from endogenous components of biological samples like phospholipids, salts, and proteins.[2][4][5]

Q2: What are the common signs of significant matrix effects in my this compound LC-MS/MS data?

A2: Significant matrix effects can manifest in several ways:

  • Poor reproducibility of results between different samples or batches.

  • Inaccurate quantification, with results being either unexpectedly low or high.

  • Non-linear calibration curves.

  • Peak shape distortion, including tailing or splitting.[6]

  • A notable difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix.

Q3: How can I quantitatively assess the matrix effect for this compound in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100

A value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Retention Time Shifts

Possible Cause Troubleshooting Step
Column Contamination Implement a robust column washing procedure between injections. Consider using a guard column to protect the analytical column from strongly retained matrix components.[6]
Inappropriate Mobile Phase Optimize the mobile phase composition. For this compound, a gradient elution with acetonitrile (B52724) and water containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) has been shown to be effective.[7][8][9][10]
Column Overload Reduce the injection volume or dilute the sample.

Issue 2: Low Signal Intensity or High Background Noise

Possible Cause Troubleshooting Step
Ion Suppression Improve sample clean-up using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11] Protein precipitation is a simpler but potentially less clean method.[8][10]
Contaminated Ion Source Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions.
Suboptimal MS Parameters Optimize mass spectrometry parameters such as collision energy, declustering potential, and source temperature for this compound and its internal standard.

Issue 3: Inconsistent and Irreproducible Results

Possible Cause Troubleshooting Step
Variable Matrix Effects Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[1]
Inconsistent Sample Preparation Ensure uniformity in all sample preparation steps, including extraction, evaporation, and reconstitution. Automate sample preparation where possible to minimize human error.
Carryover Optimize the autosampler wash procedure. Use a strong solvent to wash the injection needle and port between samples.[12]

Experimental Protocols & Data

Below are summarized experimental protocols and quantitative data from published methods for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.

Sample Preparation Methodologies
Matrix Sample Preparation Technique Details Reference
Rat PlasmaProtein PrecipitationAcetonitrile was used to precipitate proteins.[8][10][8][10]
Human HairMethanol ExtractionHair was cryo-ground and extracted with methanol.[7][9][7][9]
LC-MS/MS Parameters
Parameter Method 1 (Rat Plasma) Method 2 (Human Hair)
LC System UPLCUPLC
Column UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8][10]Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[7][9]
Mobile Phase A Water with 0.1% formic acid[8][10]20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water[7][9]
Mobile Phase B Acetonitrile[8][10]Acetonitrile[7][9]
Elution GradientGradient
MS System Tandem Mass SpectrometerTandem Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)[8][10]Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)[8][10]Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
Parameter Method 1 (Rat Plasma) Method 2 (Human Hair)
Matrix Effect 104% to 111%[8][10]19.1% to 110.0%[7][9]
Recovery 87% to 90%[8][10]36.1% to 93.3%[7][9]
LOD 0.3 ng/mL[8][10]0.5 to 5 pg/mg[7][9]
LLOQ 1.0 ng/mL[8][10]1 to 10 pg/mg[7][9]

Visualized Workflows

The following diagrams illustrate key workflows for minimizing matrix effects in the LC-MS/MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Caption: Logical workflow for troubleshooting matrix effects.

References

Validation & Comparative

Comparative In Vitro Potency of ADB-BUTINACA and MDMB-4en-PINACA at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of two synthetic cannabinoid receptor agonists (SCRAs), ADB-BUTINACA and MDMB-4en-PINACA. The information is compiled from various studies to offer an objective overview supported by experimental data. Both compounds are potent agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, though their potencies can vary depending on the specific assay used.

Quantitative Potency Comparison

The following tables summarize the in vitro potency of this compound and MDMB-4en-PINACA at human cannabinoid receptors. Data is presented as Ki (binding affinity) and EC50 (half-maximal effective concentration) values from different assay types. Lower values indicate higher affinity and potency, respectively.

Table 1: this compound In Vitro Potency

ParameterReceptorValue (nM)Assay TypeReference CompoundSource(s)
KiCB10.299Radioligand Binding-[1]
KiCB20.912Radioligand Binding-[1]
EC50CB10.67Fluorescence-based membrane potentialCP55,940[1]
EC50CB24.1Fluorescence-based membrane potentialCP55,940[1]
EC50CB111.6Calcium flux-[1]
EC50CB16.36β-arrestin 2 recruitmentJWH-018[1]
EC50CB2-β-arrestin 2 recruitmentJWH-018[1]
EC50CB119β-arrestin 2 recruitmentCP55,940[1]
EC50CB21.79β-arrestin 2 recruitmentCP55,940[1]
EC50CB111.5Not specified-[2][3]

Table 2: MDMB-4en-PINACA In Vitro Potency

ParameterReceptorValue (nM)Assay TypeReference CompoundSource(s)
KiCB13.26Radioligand Binding-[4]
KiCB10.28Not specified-[5][6][7]
EC50CB10.33cAMP accumulation-[4]
EC50CB12.47β-arrestin 2 recruitmentJWH-018[5]
EC50CB11.88 - 2.47β-arrestin 2 recruitmentJWH-018[5][7]
EC50CB12.33β-arrestin 2 recruitmentJWH-018[8]
EC50CB14.3Not specified-[2][3]
EC50CB11.88β-arrestin 2 recruitment-[9]
EC50CB10.993mini-Gαi assay-[9]
EC50CB10.680[35S]-GTPγS binding-[9]

Experimental Protocols

The data presented above were generated using various in vitro assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor. It involves incubating cell membranes expressing the receptor of interest (e.g., CB1 or CB2) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compound (this compound or MDMB-4en-PINACA) is added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki (inhibition constant) is calculated.

G-Protein Coupled Receptor (GPCR) Activation Assays

These functional assays measure the ability of a compound to activate a GPCR, such as the CB1 and CB2 receptors.

  • cAMP Accumulation Assay: CB1 and CB2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In this assay, cells expressing the cannabinoid receptor are first stimulated with forskolin (B1673556) to increase cAMP levels. The test compound is then added, and the reduction in cAMP levels is measured, typically using an immunoassay. The EC50 value represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.[4]

  • β-Arrestin 2 Recruitment Assay: Upon activation by an agonist, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and signaling. This assay utilizes engineered cells that express the cannabinoid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., luciferase or β-galactosidase). The interaction between the receptor and β-arrestin upon agonist binding generates a measurable signal. The EC50 is the concentration of the agonist that produces 50% of the maximal response.[1][8]

  • [35S]-GTPγS Binding Assay: This assay measures the activation of G-proteins following receptor stimulation. In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [35S]-GTPγS, which binds to activated G-proteins. The amount of bound [35S]-GTPγS is quantified by scintillation counting and is proportional to the level of receptor activation. The EC50 is the concentration of the agonist that stimulates 50% of the maximal [35S]-GTPγS binding.[9]

  • Calcium Flux Assay: Some Gi/o-coupled receptors can also modulate intracellular calcium levels. This assay uses cells co-expressing the cannabinoid receptor and a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a change in intracellular calcium concentration, which is detected as a change in fluorescence intensity. The EC50 is the concentration of the agonist that produces 50% of the maximal fluorescence change.[1]

Visualizations

Signaling Pathways and Experimental Workflows

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1/CB2 Receptor G_protein Gαi/oβγ CB1_R->G_protein Activates beta_arrestin β-Arrestin CB1_R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects beta_arrestin->Downstream_Effects Signal Transduction SCRA This compound or MDMB-4en-PINACA SCRA->CB1_R Binds and Activates

Caption: Canonical signaling pathway of CB1/CB2 receptors upon activation by synthetic cannabinoids.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing CB1/CB2) Incubation Incubation of Cells with Compound Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Measurement Data_Normalization Data Normalization Signal_Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Potency_Determination Determination of EC50 / Ki values Curve_Fitting->Potency_Determination

Caption: Generalized workflow for in vitro potency determination of synthetic cannabinoids.

References

A Comparative Analysis of ADB-BUTINACA and Other Tert-Leucinamide Synthetic Cannabinoids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic cannabinoid ADB-BUTINACA with other notable tert-leucinamide analogues. This document outlines their pharmacological properties, supported by experimental data, to facilitate informed decisions in research applications.

This guide delves into the binding affinities, functional potencies, and efficacy of this compound in relation to other significant tert-leucinamide synthetic cannabinoids, including 5F-ADB (5F-MDMB-PINACA), MDMB-4en-PINACA, ADB-4en-PINACA, APP-BUTINACA, and ADB-HEXINACA. The information is presented to highlight the structure-activity relationships that dictate their interaction with the cannabinoid receptors CB1 and CB2.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its structural analogues at the human CB1 and CB2 receptors. These values have been compiled from various scientific studies, and it is crucial to consider the specific assay conditions when comparing data across different sources.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCB1 Ki (nM)CB2 Ki (nM)Reference(s)
This compound 0.2990.912[1]
5F-ADB~0.42-[2]
MDMB-4en-PINACA0.28-[3]
ADB-4en-PINACA0.17-[3]
APP-BUTINACA--[4][[“]]
ADB-HEXINACA--[6][7][8]
Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (Emax, %)
CompoundAssay TypeCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)Reference CompoundReference(s)
This compound Membrane Potential0.671134.1101CP55,940[1]
β-arrestin 2197281.7983CP55,940[1]
Calcium Flux11.6----[1]
5F-ADBMembrane Potential0.59-7.5-Δ9-THC[3]
MDMB-4en-PINACAβ-arrestin 21.88----[3]
[35S]-GTPγS0.680----[3]
mini-Gαi0.993----[3]
ADB-4en-PINACAβ-arrestin 23.43----[3]
[35S]-GTPγS1.58----[3]
mini-Gαi1.45----[3]
Calcium Flux11.6----[8]
APP-BUTINACAMembrane Potential>10,000->10,000-CP55,940[4][[“]]
ADB-HEXINACA------[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to characterize the pharmacological properties of synthetic cannabinoids.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

  • Cell Culture: Cells engineered to co-express the cannabinoid receptor and a β-arrestin fusion protein with a reporter enzyme fragment are cultured.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Incubation: The cells are incubated to allow for receptor activation and subsequent β-arrestin recruitment.

  • Signal Detection: Upon recruitment, the enzyme fragments come into proximity, forming an active enzyme that acts on a substrate to produce a luminescent or fluorescent signal.

  • Data Analysis: The signal is measured, and dose-response curves are generated to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay assesses the functional activity of a cannabinoid agonist by measuring its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream signaling molecule.

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

  • Assay Setup: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Compound Addition: The test compound is added at varying concentrations.

  • Incubation: The cells are incubated to allow the cannabinoid receptor to inhibit adenylyl cyclase, thereby reducing cAMP production.

  • cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the IC50 (which corresponds to the EC50 for the inhibitory effect) and Emax values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of cannabinoid receptors and a typical experimental workflow for in vitro characterization.

G_protein_coupled_receptor_signaling SC Synthetic Cannabinoid (e.g., this compound) CB1_R CB1/CB2 Receptor SC->CB1_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates beta_arrestin β-Arrestin CB1_R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP MAPK MAPK Pathway (ERK1/2) beta_arrestin->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream MAPK->downstream

Caption: Canonical CB1/CB2 Receptor Signaling Pathway.

experimental_workflow start Start: Compound Characterization receptor_binding Radioligand Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assays (e.g., β-Arrestin, cAMP) start->functional_assay data_analysis Data Analysis (Calculate EC50, Emax) receptor_binding->data_analysis functional_assay->data_analysis comparison Compare Potency & Efficacy with Analogues data_analysis->comparison conclusion Conclusion: Pharmacological Profile comparison->conclusion

Caption: In Vitro Cannabinoid Potency Testing Workflow.

Discussion and Conclusion

The data presented indicate that this compound is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor.[1] When compared to other tert-leucinamide synthetic cannabinoids, structure-activity relationships become apparent. For instance, the replacement of the butyl tail in this compound with a 5-fluoropentyl tail in 5F-ADB results in a compound with very high potency.[3]

The functional assay data reveal that these compounds are not only potent but also highly efficacious, often acting as full agonists at the cannabinoid receptors.[1] The variability in EC50 values across different assays (e.g., membrane potential vs. β-arrestin) for the same compound suggests the potential for biased agonism, where a ligand may preferentially activate one signaling pathway over another.[1] This phenomenon is of significant interest in drug development as it may allow for the design of compounds with more selective therapeutic effects and fewer adverse side effects.

References

Structure-Activity Relationship (SAR) Studies of ADB-BUTINACA Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ADB-BUTINACA analogues, a class of synthetic cannabinoid receptor agonists (SCRAs). The information presented is collated from recent scientific literature and is intended to support research and drug development efforts in this area.

Introduction

This compound is a potent synthetic cannabinoid that has been widely detected in the recreational drug market.[1] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2.[2] However, many synthetic cannabinoids, including this compound, are full agonists with high receptor affinity, making them significantly more potent and potentially more dangerous than THC.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for predicting the potency and potential toxicity of new analogues, as well as for the development of potential therapeutic agents. This guide summarizes the key SAR findings for this compound analogues, focusing on receptor binding affinity and functional activity.

Comparative Performance of this compound Analogues

The biological activity of this compound analogues is primarily determined by modifications to three key regions of the molecule: the amino acid head group, the core scaffold (indole, indazole, or 7-azaindole), and the alkyl tail. The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) at the CB1 and CB2 receptors for a systematic library of this compound analogues.

Cannabinoid Receptor Binding Affinity (Ki)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity. The data clearly shows that modifications to the head group and core structure significantly impact CB1 and CB2 receptor affinity.

CompoundHead GroupCore ScaffoldCB1 Ki (nM)CB2 Ki (nM)
This compound (13) tert-Leucinamide (ADB)Indazole1.340.912
AB-BUTINACA (12) Valinamide (B3267577) (AB)Indazole1.18-
APP-BUTINACA (14) Phenylalaninamide (APP)Indazole>1000-
10 tert-Leucinamide (ADB)Indole (B1671886)1.341.32
9 Valinamide (AB)Indole--
11 Phenylalaninamide (APP)Indole--
16 tert-Leucinamide (ADB)n-Butyl-7-azaindole--
15 Valinamide (AB)n-Butyl-7-azaindole--
17 Phenylalaninamide (APP)n-Butyl-7-azaindole5382190
ADB-P7AICA (19) tert-Leucinamide (ADB)n-Pentyl-7-azaindole--
18 Valinamide (AB)n-Pentyl-7-azaindole--
20 Phenylalaninamide (APP)n-Pentyl-7-azaindole--
CP55,940 (Reference) --1.661.99

Data sourced from Sparkes et al., 2022.[3]

Key Findings from Binding Affinity Data:

  • Head Group: For a given core scaffold, the binding affinity generally follows the trend: tert-leucinamide (ADB) > valinamide (AB) >> phenylalaninamide (APP).[4][5]

  • Core Scaffold: For a given amino acid head group, the binding affinity trend is generally: indazole > indole > 7-azaindole.[4][5]

Cannabinoid Receptor Functional Activity (EC50 & Emax)

Functional assays measure the biological response elicited by a compound upon binding to the receptor. EC50 represents the concentration of a compound that produces 50% of its maximal effect, with lower values indicating higher potency. Emax represents the maximum effect a compound can produce.

Fluorescence-Based Membrane Potential Assay

CompoundHead GroupCore ScaffoldCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
This compound (13) tert-Leucinamide (ADB)Indazole0.671134.1101
AB-BUTINACA (12) Valinamide (AB)Indazole2.111810109
APP-BUTINACA (14) Phenylalaninamide (APP)Indazole>10000->10000-
10 tert-Leucinamide (ADB)Indole2.21202.7113
9 Valinamide (AB)Indole5.811711114
11 Phenylalaninamide (APP)Indole>10000->10000-
ADB-P7AICA (19) tert-Leucinamide (ADB)n-Pentyl-7-azaindole110110120109
CP55,940 (Reference) --2.51004.4100

Data sourced from Sparkes et al., 2022.

β-Arrestin 2 Recruitment Assay

CompoundHead GroupCore ScaffoldCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
This compound (13) tert-Leucinamide (ADB)Indazole197281.7983
AB-BUTINACA (12) Valinamide (AB)Indazole4180612104
APP-BUTINACA (14) Phenylalaninamide (APP)Indazole>10000->10000-
10 tert-Leucinamide (ADB)Indole2864712101
9 Valinamide (AB)Indole7268226114
11 Phenylalaninamide (APP)Indole>10000->10000-
ADB-P7AICA (19) tert-Leucinamide (ADB)n-Pentyl-7-azaindole1300185190107
CP55,940 (Reference) --130100120100

Data sourced from Sparkes et al., 2022.

Key Findings from Functional Activity Data:

  • Similar to binding affinity, functional potency is highest for analogues with a tert-leucinamide head group and an indazole core.[4][5]

  • Most of the tested analogues with high affinity are full agonists at both CB1 and CB2 receptors in the membrane potential assay.[6]

  • In the β-arrestin recruitment assay, many analogues, including this compound, show significantly higher efficacy (Emax) at the CB1 receptor compared to the reference agonist CP55,940, indicating potential for strong receptor desensitization and internalization.

Key Structure-Activity Relationships

The experimental data reveals several key trends in the SAR of this compound analogues. These relationships are crucial for predicting the pharmacological profile of newly emerging synthetic cannabinoids.

SAR_Trends cluster_head Head Group Modification cluster_core Core Scaffold Modification cluster_tail Tail Modification tert-Leucinamide (ADB) tert-Leucinamide (ADB) Valinamide (AB) Valinamide (AB) tert-Leucinamide (ADB)->Valinamide (AB) Decreased Affinity & Potency Phenylalaninamide (APP) Phenylalaninamide (APP) Valinamide (AB)->Phenylalaninamide (APP) Greatly Decreased Affinity & Potency Indazole Indazole Indole Indole Indazole->Indole Decreased Affinity & Potency 7-Azaindole 7-Azaindole Indole->7-Azaindole Further Decreased Affinity & Potency Butyl/Pentyl Butyl/Pentyl Halogenation (e.g., 5'-F) Halogenation (e.g., 5'-F) Butyl/Pentyl->Halogenation (e.g., 5'-F) Increased Potency & Efficacy No Tail No Tail Butyl/Pentyl->No Tail Decreased Potency

Caption: Key Structure-Activity Relationships of this compound Analogues.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize this compound analogues.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[7]

  • Radioligand: [³H]CP55,940.

  • Non-labeled competitor: CP55,940.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[5]

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[7]

  • 96-well plates and glass fiber filters.[7]

  • Scintillation counter.[7]

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the target receptor.

    • Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.[7]

    • Resuspend the membrane pellet in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP55,940) at a fixed concentration, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled CP55,940).[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[5]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[5]

Fluorescence-Based Membrane Potential Assay

This assay measures G-protein activation by detecting changes in the cell membrane potential following receptor activation. Agonist binding to Gi/o-coupled receptors like CB1 and CB2 leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is detected by a fluorescent dye.

Materials:

  • AtT-20 cells stably expressing human CB1 or CB2 receptors.

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Blue).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • 96- or 384-well plates.

  • Fluorescence imaging plate reader (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the AtT-20 cells into the assay plates and allow them to adhere overnight.

  • Dye Loading: Add the fluorescent membrane potential dye to each well and incubate at 37°C for 30-60 minutes.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

  • Data Analysis: Calculate the change in fluorescence as a measure of the change in membrane potential. Plot the response against the compound concentration to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme (e.g., PathHunter® assay).[4][6]

  • Cell culture medium.

  • Detection reagents for the enzyme complementation assay.

  • 384-well plates.[4]

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered CHO-K1 cells into 384-well plates and incubate overnight.[8]

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[8]

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.[8]

  • Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 and Emax values.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams illustrate a typical workflow for assessing synthetic cannabinoid activity and the cannabinoid receptor signaling cascade.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis of Analogues Synthesis of Analogues Compound Characterization (NMR, MS) Compound Characterization (NMR, MS) Synthesis of Analogues->Compound Characterization (NMR, MS) Stock Solution Preparation Stock Solution Preparation Compound Characterization (NMR, MS)->Stock Solution Preparation Receptor Binding Assay Receptor Binding Assay Stock Solution Preparation->Receptor Binding Assay Membrane Potential Assay Membrane Potential Assay Stock Solution Preparation->Membrane Potential Assay β-Arrestin Assay β-Arrestin Assay Stock Solution Preparation->β-Arrestin Assay Calculation of Ki, EC50, Emax Calculation of Ki, EC50, Emax Receptor Binding Assay->Calculation of Ki, EC50, Emax Membrane Potential Assay->Calculation of Ki, EC50, Emax β-Arrestin Assay->Calculation of Ki, EC50, Emax SAR Analysis SAR Analysis Calculation of Ki, EC50, Emax->SAR Analysis

Caption: Typical Experimental Workflow for In Vitro Activity Assessment.

Signaling_Pathway SCRA SCRA CB1/CB2 Receptor CB1/CB2 Receptor SCRA->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates GRK GRK CB1/CB2 Receptor->GRK Activates β-Arrestin β-Arrestin CB1/CB2 Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits GIRK Channels GIRK Channels G-protein (Gi/o)->GIRK Channels Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases K+ Efflux K+ Efflux GIRK Channels->K+ Efflux Increases GRK->CB1/CB2 Receptor Phosphorylates Receptor Desensitization/Internalization Receptor Desensitization/Internalization β-Arrestin->Receptor Desensitization/Internalization MAPK Signaling MAPK Signaling β-Arrestin->MAPK Signaling Initiates

References

In Vivo Activity of Adb-butinaca Compared to APP-BUTINACA and ADB-P7AICA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo activity of three synthetic cannabinoid receptor agonists (SCRAs): Adb-butinaca, APP-BUTINACA, and ADB-P7AICA. The information is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.

Data Presentation: In Vivo Cannabimimetic Activity

The primary in vivo data available for a direct comparison of these three compounds relates to their ability to induce hypothermia (a decrease in body temperature) in mice, a hallmark cannabimimetic effect. The in vivo potency of these compounds has been ranked based on these studies. Additionally, for this compound, data from a drug discrimination study in rats, assessing its psychoactive potential relative to Δ⁹-tetrahydrocannabinol (THC), is available.

CompoundAnimal ModelIn Vivo EffectDosageObservationsPotency Ranking (Hypothermia)
This compound MiceHypothermia3 mg/kg (intraperitoneally)Pronounced, dose-dependent decrease in core body temperature (maximum ~6.5°C decrease). Maximal effects at 45 minutes, dissipating by 135 minutes.[1]1 (Most Potent)
RatsTHC SubstitutionED₅₀ = 0.038 mg/kgFully and dose-dependently substituted for Δ⁹-THC.[1]
APP-BUTINACA MiceHypothermiaUp to 100 mg/kgLess potent at decreasing temperature compared to Δ⁹-THC and other SCRAs.[2]3 (Least Potent)
ADB-P7AICA MiceHypothermiaNot specified in detailLess potent than this compound in inducing hypothermia.2

Experimental Protocols

Mouse Hypothermia Assay

This experiment is designed to assess the cannabimimetic activity of a compound by measuring its effect on the core body temperature of mice.

  • Animals: Male mice of a specified strain (e.g., C57BL/6) are used.[3] They are housed in a temperature- and humidity-controlled environment with a standard light-dark cycle. Food and water are available ad libitum.

  • Drug Administration: The test compounds (this compound, APP-BUTINACA, ADB-P7AICA) are dissolved in a vehicle solution (e.g., a mixture of ethanol, Cremophor EL, and saline).[4] The compounds are administered to the mice via intraperitoneal (i.p.) injection at various doses.[1][3]

  • Temperature Measurement: The core body temperature of each mouse is measured at baseline (before drug administration) and at regular intervals after injection (e.g., every 15 or 30 minutes) for a specified duration (e.g., up to 2-3 hours).[1] Temperature is typically measured using a rectal probe.

  • Data Analysis: The change in body temperature from baseline is calculated for each mouse at each time point. The data are then analyzed to determine the dose-dependent effects of each compound on body temperature and to compare their potency and duration of action.

Rat Drug Discrimination Assay (THC Substitution)

This assay is used to evaluate whether a novel compound produces subjective effects similar to a known psychoactive drug, in this case, Δ⁹-THC.

  • Animals: Male rats (e.g., Sprague-Dawley) are trained to discriminate between an injection of Δ⁹-THC and a vehicle injection.[1] They are typically food-restricted to motivate them to work for a food reward.

  • Apparatus: The experiment is conducted in operant conditioning chambers equipped with two levers.

  • Training: Rats are trained to press one lever to receive a food reward after being injected with Δ⁹-THC (e.g., 3 mg/kg, i.p.) and to press the other lever for a reward after a vehicle injection.[4] Training continues until they can reliably discriminate between the two conditions.

  • Testing: Once trained, the rats are administered various doses of the test compound (e.g., this compound). The percentage of responses on the THC-appropriate lever is measured. Full substitution is considered to have occurred if the animals predominantly press the THC-associated lever.

  • Data Analysis: The effective dose 50 (ED₅₀) is calculated, which is the dose of the test compound that produces 50% of the maximum possible effect (i.e., 50% of responses on the THC lever). This value is used to compare the potency of the test compound to that of THC.[1]

Mandatory Visualization

Experimental_Workflow_Hypothermia_Assay Experimental Workflow: Mouse Hypothermia Assay cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (Mice) Baseline_Temperature Baseline Temperature Measurement (Rectal Probe) Animal_Acclimatization->Baseline_Temperature Drug_Preparation Drug Preparation (this compound, APP-BUTINACA, ADB-P7AICA in vehicle) Drug_Administration Drug Administration (Intraperitoneal Injection) Drug_Preparation->Drug_Administration Baseline_Temperature->Drug_Administration Post_Injection_Monitoring Post-Injection Temperature Monitoring (Regular Intervals) Drug_Administration->Post_Injection_Monitoring Data_Analysis Data Analysis (Change in Temperature, Dose-Response) Post_Injection_Monitoring->Data_Analysis Potency_Comparison Potency Comparison Data_Analysis->Potency_Comparison

Caption: Workflow of the mouse hypothermia assay.

Cannabinoid_Receptor_Signaling Generalized Synthetic Cannabinoid Receptor Signaling cluster_receptor Cannabinoid Receptors cluster_downstream Downstream Signaling SCRA Synthetic Cannabinoid (this compound, APP-BUTINACA, ADB-P7AICA) CB1 CB1 Receptor SCRA->CB1 CB2 CB2 Receptor SCRA->CB2 G_Protein_Activation G-Protein Activation (Gi/o) CB1->G_Protein_Activation CB2->G_Protein_Activation Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition MAPK_Activation Activation of MAPK Pathway G_Protein_Activation->MAPK_Activation Ion_Channel_Modulation Modulation of Ion Channels G_Protein_Activation->Ion_Channel_Modulation Physiological_Effects Physiological Effects (Hypothermia, Analgesia, etc.) Adenylyl_Cyclase_Inhibition->Physiological_Effects MAPK_Activation->Physiological_Effects Ion_Channel_Modulation->Physiological_Effects

Caption: Generalized signaling pathway for synthetic cannabinoids.

References

A Comparative Metabolic Profile of ADB-BUTINACA and ADB-4en-PINACA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic profiles of two synthetic cannabinoid receptor agonists (SCRAs), ADB-BUTINACA and ADB-4en-PINACA. The information is compiled from in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in understanding their biotransformation, identifying appropriate biomarkers, and developing analytical methods for their detection.

Introduction

This compound and ADB-4en-PINACA are potent synthetic cannabinoids that have been identified in forensic casework.[1][2][3] Understanding their metabolic fate is crucial for toxicological assessment and for developing reliable methods for their detection in biological samples. Both compounds undergo extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes.[4][5]

Comparative Overview of Metabolic Pathways

Both this compound and ADB-4en-PINACA are extensively metabolized in vitro, with studies using human hepatocytes (HHeps) and human liver microsomes (HLMs) identifying numerous metabolites.[1][2][4] The primary metabolic transformations for both compounds include hydroxylation, dihydrodiol formation, and amide hydrolysis.[6][7]

For This compound , key biotransformations include mono- and dihydroxylation on the N-butyl side chain and the indazole ring, formation of a dihydrodiol, hydrolysis of the terminal amide group, and N-dealkylation.[6][7] Studies have identified up to 21 metabolites in vitro.[1][2][8] The dihydrodiol metabolite has been reported as the predominant metabolite in some studies.[7]

ADB-4en-PINACA metabolism also involves hydroxylation and dihydrodiol formation, particularly on the N-pentenyl tail.[1][2][8] In vitro studies have identified 11 metabolites.[1][2][8] The most abundant in vitro metabolites are a dihydrodiol formed on the tail moiety and a metabolite hydroxylated on the linked head group.[1][2][8]

Data Presentation: Identified Metabolites

The following tables summarize the major metabolites identified for this compound and ADB-4en-PINACA in in vitro studies.

Table 1: Major Metabolites of this compound [1][2][4][7][8]

Metabolite ID (as per Kronstrand et al., 2022)BiotransformationLocation of ModificationRecommended Biomarker In:
B4Dihydrodiol formationIndazole coreUrine
B9Mono-hydroxylationn-butyl tailBlood, Urine
B16Mono-hydroxylationIndazole ringBlood, Urine
-Oxidative deaminationAmide groupUrine
-N-debutylationn-butyl tail-

Table 2: Major Metabolites of ADB-4en-PINACA [1][2][8][9]

Metabolite ID (as per Kronstrand et al., 2022)BiotransformationLocation of ModificationRecommended Biomarker In:
E3Dihydrodiol formationTail moietyUrine
E7HydroxylationLinked/head groupUrine
M3Hydroxylation-Urine
M10Ketone formationt-butyl and aliphatic chainsUrine
M15Dihydrodiol formation-Urine

Experimental Protocols

The following sections detail the methodologies employed in the key experiments for the metabolic profiling of this compound and ADB-4en-PINACA.

In Vitro Metabolism with Human Hepatocytes (HHeps)[1]
  • Preparation: Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

  • Incubation: this compound or ADB-4en-PINACA is added to the hepatocyte suspension at a final concentration of 5 μmol/L.

  • Time Points: The incubations are typically carried out for different durations, such as 0.5, 1, 3, and 5 hours, to monitor metabolite formation over time.[1]

  • Quenching: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The samples are analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and characterize the metabolites.[1]

In Vitro Metabolism with Human Liver Microsomes (HLMs)[4]
  • Reaction Mixture: A typical incubation mixture contains human liver microsomes, the substrate (this compound or ADB-4en-PINACA), and a NADPH-regenerating system in phosphate (B84403) buffer.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

  • Time Points: Aliquots are taken at various time points to determine the rate of metabolism.

  • Quenching: The reaction is terminated by the addition of a quenching solvent, such as cold acetonitrile.

  • Analysis: Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to identify metabolites.[4]

Analytical Method: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[1][7]
  • Chromatographic Separation: Metabolites are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.

  • Mass Spectrometry: The eluent is introduced into a QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Data is acquired in full-scan and information-dependent acquisition (IDA) or similar data-dependent MS/MS mode to obtain accurate mass measurements for precursor and product ions, facilitating metabolite identification.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis A This compound or ADB-4en-PINACA C Incubation at 37°C (Various Time Points) A->C B Human Hepatocytes (HHeps) or Human Liver Microsomes (HLMs) B->C D Addition of Ice-Cold Acetonitrile C->D E Centrifugation D->E F Supernatant Collection E->F G LC-QTOF-MS Analysis F->G H Metabolite Identification G->H

Caption: Experimental workflow for in vitro metabolic profiling.

Metabolic Pathways

G cluster_adb_butinaca This compound Metabolism cluster_adb_4en_pinaca ADB-4en-PINACA Metabolism ADB_B This compound Met_B1 Monohydroxylation (n-butyl tail or indazole ring) ADB_B->Met_B1 Met_B2 Dihydrodiol Formation (indazole core) ADB_B->Met_B2 Met_B3 Amide Hydrolysis ADB_B->Met_B3 Met_B4 N-Debutylation ADB_B->Met_B4 ADB_4en ADB-4en-PINACA Met_4en1 Hydroxylation (linked/head group) ADB_4en->Met_4en1 Met_4en2 Dihydrodiol Formation (tail moiety) ADB_4en->Met_4en2 Met_4en3 Ketone Formation ADB_4en->Met_4en3

References

Detecting ADB-BUTINACA Use: A Guide to Validated Urinary Metabolite Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology. ADB-BUTINACA, a potent synthetic cannabinoid, has been increasingly detected in instances of drug abuse worldwide. Due to its extensive metabolism, the parent compound is often undetectable in urine, making the identification and validation of its urinary metabolites crucial for confirming consumption. This guide provides a comprehensive comparison of validated urinary metabolite biomarkers for detecting this compound use, supported by experimental data and detailed methodologies.

Key Urinary Biomarkers for this compound

Following consumption, this compound undergoes significant biotransformation, primarily through oxidation. The main metabolic pathways include hydroxylation on the butyl tail and indazole ring, N-debutylation, formation of a dihydrodiol on the indazole core, and oxidative deamination.[1][2][3][4] Research has identified several key metabolites that serve as reliable biomarkers in urine.

Two main strategies have been employed for biomarker identification: in vitro studies using human liver microsomes (HLM) and human hepatocytes (HHeps), and analysis of authentic urine samples from confirmed users.[2][4][5][6] The most prominent and frequently recommended urinary biomarkers are various monohydroxylated isomers and a dihydrodiol metabolite.[3][4][6]

One study identified a panel of four key urinary biomarkers: three hydroxylated metabolites (M6, M11, and M14) and one oxidative deaminated metabolite (M15).[2] Another study recommends a dihydrodiol metabolite (B4) and two monohydroxylated metabolites (B9, B16) as suitable urinary biomarkers.[4][5] The dihydrodiol metabolite, in particular, has been noted as a predominant metabolite in some analyses.[3][6]

Comparative Performance of this compound Biomarkers

The analytical validation of these biomarkers is critical for their reliable application in routine testing. The primary analytical technique for the detection and quantification of this compound and its metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Table 1: Quantitative Validation Data for this compound and its Metabolites in Urine

AnalyteMethodLLOQ (ng/mL)LOD (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)Reference
This compoundUPLC-MS/MS0.20.1----[6]
This compoundUPLC-MS/MS1.00.31 - 1000< 1492 - 11187 - 90[6]

Note: Specific quantitative validation data for individual hydroxylated and dihydrodiol metabolites of this compound are not consistently reported across studies in a standardized format. The data for the parent compound is provided as an indicator of the sensitivity of the analytical methods used.

Comparison with Alternative Synthetic Cannabinoid Biomarkers

The validation of urinary biomarkers for this compound can be contextualized by comparing them to those of other potent synthetic cannabinoids, such as MDMB-4en-PINACA and ADB-4en-PINACA.

Table 2: Comparison of Proposed Urinary Biomarkers for Different Synthetic Cannabinoids

Synthetic CannabinoidProposed Urinary BiomarkersAnalytical MethodKey FindingsReference
This compound - Monohydroxylated metabolites (e.g., on n-butyl tail, indazole ring) - Dihydrodiol metaboliteLC-MS/MSDihydrodiol and monohydroxylated metabolites are abundant and recommended as suitable biomarkers.[3][4][6][3][4][6]
MDMB-4en-PINACA - Ester hydrolysis and hydroxylation metabolitesLC-MS/MSEster hydrolysis and hydroxylation are the major metabolic pathways, with nine metabolites detected in serum.[7]
ADB-4en-PINACA - Dihydrodiol metabolite (on the tail moiety) - Hydroxylated metabolite (on the linked head group)LC-MS/MSDihydrodiol and hydroxylated metabolites are the most abundant in vitro and are suggested as urinary biomarkers.[4][5][4][5]

Experimental Protocols

Sample Preparation for Urine Analysis

A common procedure for the analysis of synthetic cannabinoid metabolites in urine involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase enzyme solution.

    • Incubate the mixture, for example, at 65°C for 1-2 hours.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a polymeric sorbent) with methanol (B129727) and then equilibrate with water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid to improve ionization, is common.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Pathways and Processes

Metabolic Pathway of this compound

The metabolic fate of this compound is complex, involving several key enzymatic reactions.

ADB_BUTINACA_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_Metabolites Major Urinary Metabolites ADB_BUTINACA This compound Hydroxylation Hydroxylation ADB_BUTINACA->Hydroxylation N_Debutylation N-Debutylation ADB_BUTINACA->N_Debutylation Dihydrodiol_Formation Dihydrodiol Formation ADB_BUTINACA->Dihydrodiol_Formation Oxidative_Deamination Oxidative Deamination ADB_BUTINACA->Oxidative_Deamination Monohydroxylated_Metabolites Monohydroxylated Metabolites Hydroxylation->Monohydroxylated_Metabolites N_Debuty_Metabolite N-Debuty Metabolite N_Debutylation->N_Debuty_Metabolite Dihydrodiol_Metabolite Dihydrodiol Metabolite Dihydrodiol_Formation->Dihydrodiol_Metabolite Oxidative_Deaminated_Metabolite Oxidative Deaminated Metabolite Oxidative_Deamination->Oxidative_Deaminated_Metabolite

Caption: Metabolic pathway of this compound.

Experimental Workflow for Biomarker Validation

The process of validating urinary biomarkers for synthetic cannabinoids follows a structured workflow.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_validation Method Validation cluster_application Application in_vitro In Vitro Metabolism (HLM, Hepatocytes) method_dev LC-MS/MS Method Development in_vitro->method_dev in_vivo In Vivo Analysis (Authentic Urine Samples) in_vivo->method_dev validation_params Validation Parameters (LOD, LOQ, Precision, Accuracy) method_dev->validation_params routine_testing Routine Forensic/ Clinical Testing validation_params->routine_testing

Caption: Experimental workflow for biomarker validation.

Logical Framework for Biomarker Selection

The selection of the most suitable urinary biomarkers involves considering several key factors.

Biomarker_Selection_Logic Abundance High Abundance in Urine Optimal_Biomarker Optimal Urinary Biomarker Abundance->Optimal_Biomarker Stability Metabolic Stability Stability->Optimal_Biomarker Specificity Specificity to Parent Compound Specificity->Optimal_Biomarker Detection_Window Sufficient Detection Window Detection_Window->Optimal_Biomarker

Caption: Logical framework for biomarker selection.

References

A Comparative Analysis of ADB-BUTINACA's Receptor Binding Affinity Versus Other Synthetic Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CB1 and CB2 receptor binding affinities of ADB-BUTINACA against a range of other synthetic cannabinoid receptor agonists (SCRAs). The data presented is compiled from peer-reviewed scientific literature and aims to provide a clear, data-driven resource for researchers in the field.

Comparative Binding Affinities of Synthetic Cannabinoid Receptor Agonists

The binding affinity of a compound for a receptor is a critical determinant of its potency. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the Kᵢ values for this compound and other notable SCRAs at human CB1 and CB2 receptors.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
This compound 0.29 - 0.299 0.91 - 0.912 [1][2]
MDMB-4en-PINACA0.281.34 (EC₅₀)[3][4]
5F-MDMB-PINACA (5F-ADB)0.427.5 (EC₅₀)[5]
AMB-FUBINACA0.54 (EC₅₀)0.13 (EC₅₀)[6]
JWH-0189.02.94
CP 55,9400.580.68
Δ⁹-THC40.736.4

Note: EC₅₀ values, which measure the concentration for 50% of maximal effect, are included where Kᵢ values were not available and provide a measure of potency.

Experimental Protocols

The binding affinities presented in this guide are predominantly determined using competitive radioligand binding assays. This established methodology allows for the precise quantification of a compound's ability to displace a known high-affinity radiolabeled ligand from the CB1 and CB2 receptors.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably transfected with human CB1 or CB2 receptor cDNA.[7]

  • Radioligand: A high-affinity cannabinoid receptor agonist labeled with a radioactive isotope, typically [³H]CP-55,940.[8][9]

  • Test Compounds: The unlabeled SCRAs to be evaluated.

  • Assay Buffer: Typically composed of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), at a pH of 7.4.[8][10]

  • Wash Buffer: 50 mM Tris-HCl and 0.05% BSA, at a pH of 7.4.[9][11]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN-55,212-2 or CP-55,940.[8][9]

  • Equipment: 96-well plates, a cell harvester with glass fiber filters (e.g., GF/C), and a scintillation counter.[8][10]

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (CB1 or CB2).

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Total Binding: Receptor membranes and radioligand.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-radiolabeled competitor.

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test SCRA.

    • The final volume in each well is typically 200-250 µL.[2]

  • Incubation:

    • Incubate the plates at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[8][9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

  • Quantification:

    • The filter discs are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is measured in counts per minute (CPM) using a scintillation counter.[8]

  • Data Analysis:

    • Specific Binding is calculated by subtracting the CPM of the non-specific binding wells from the CPM of the total binding wells.

    • The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Inhibition Constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for CB1/CB2 receptors upon agonist binding and the general workflow of a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCRA SCRA (Agonist) CB1/CB2 CB1/CB2 Receptor SCRA->CB1/CB2 Binds to G_protein Gαi/o G-protein CB1/CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates (via βγ subunit) cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response MAPK->Cellular_Response Experimental Workflow Start Start: Prepare Reagents Membrane_Prep Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubation (30°C for 60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis: IC₅₀ & Kᵢ Calculation Counting->Analysis End End: Comparative Affinity Data Analysis->End

References

Comparative Pharmacokinetics of ADB-BUTINACA and Its Analogues in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of the synthetic cannabinoid ADB-BUTINACA and its analogues, with a focus on data obtained from murine studies. The information presented is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Executive Summary

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances. Understanding their pharmacokinetic properties is crucial for predicting their physiological and toxicological effects. This guide synthesizes available data on this compound and its analogues, highlighting key differences in their absorption, distribution, metabolism, and elimination in mice. While direct comparative pharmacokinetic studies for this compound alongside a full panel of its analogues in a single mouse study are limited, this guide draws upon available research to provide a comprehensive overview.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic and pharmacodynamic data for this compound and selected analogues from preclinical studies in mice. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

CompoundDose (mg/kg, i.p.)Peak Effect TimeNotable EffectsReceptor Binding Affinity (Ki, nM)
This compound 345 minPronounced, dose-dependent decrease in core body temperature (~6.5°C)[1]CB1: 0.299, CB2: 0.912[1]
ADB-BINACA 0.530 minHypothermia (peak reduction of 2.14°C), returned to baseline within 1 hour[2]Not explicitly stated in the comparative study, but is a potent CB1 agonist.
ADB-4en-PINACA 0.530 minHypothermic effect lasting 2 hours (peak reduction of 3.94°C)[2]Not explicitly stated in the comparative study.
MDMB-4en-PINACA 0.530 minMost potent and longest-lasting hypothermic effect[2][3]Not explicitly stated in the comparative study, but demonstrated the highest plasma concentration.[2][3]
ADB-BICA 0.5, 0.1, 0.02No effectDid not induce hypothermia or hypolocomotion at the tested doses[2][3]Not explicitly stated in the comparative study.

Experimental Protocols

The methodologies described below are based on protocols from comparative studies of synthetic cannabinoids in mice.

Animal Model
  • Species: Male C57BL/6 mice were commonly used.[3]

  • Housing: Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Route: Intraperitoneal (i.p.) injection is a frequent route of administration for assessing the systemic effects of these compounds.[1][3]

  • Vehicle: The compounds were typically dissolved in a vehicle mixture, such as ethanol, Tween 80, and saline.

  • Dosing: A range of doses were administered to evaluate dose-dependent effects. For instance, in one study, doses of 0.02, 0.1, and 0.5 mg/kg were used.[3]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of the compounds.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of these synthetic cannabinoids and their metabolites in biological matrices.[2]

Pharmacodynamic Assessments
  • Body Temperature: Core body temperature was measured at regular intervals using a rectal probe to assess hypothermic effects.[1][2]

  • Locomotor Activity: Spontaneous locomotor activity was monitored using automated activity chambers to evaluate sedative or stimulant effects.[2]

  • Nociception: The hot plate test was used to assess the analgesic properties of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of cannabinoid receptor agonists and a typical experimental workflow for comparative pharmacokinetic studies in mice.

Cannabinoid_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Effects Synthetic Cannabinoid Synthetic Cannabinoid CB1/CB2 Receptor CB1/CB2 Receptor Synthetic Cannabinoid->CB1/CB2 Receptor Binds to G-protein G-protein CB1/CB2 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Physiological Effects Physiological Effects Downstream Signaling->Physiological Effects Leads to Experimental_Workflow cluster_workflow Comparative Pharmacokinetics Workflow in Mice Drug_Preparation Preparation of this compound and Analogues Drug_Administration Intraperitoneal Injection Drug_Preparation->Drug_Administration Animal_Acclimation Acclimation of Mice Animal_Acclimation->Drug_Administration Sample_Collection Serial Blood Sampling Drug_Administration->Sample_Collection Pharmacodynamic_Testing Behavioral and Physiological Measurements Drug_Administration->Pharmacodynamic_Testing Sample_Analysis LC-MS/MS Analysis Sample_Collection->Sample_Analysis Data_Analysis Pharmacokinetic Modeling and Statistical Analysis Pharmacodynamic_Testing->Data_Analysis Sample_Analysis->Data_Analysis Results Comparative Data (Tables and Figures) Data_Analysis->Results

References

Navigating the Analytical Maze: A Comparative Guide to ADB-BUTINACA Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like ADB-BUTINACA presents a significant challenge for forensic and clinical laboratories. Accurate and reliable detection methods are crucial for identifying this potent synthetic cannabinoid in various biological and seized materials. This guide provides a comprehensive cross-validation of different analytical methods for this compound detection, offering a clear comparison of their performance based on experimental data.

Performance Snapshot: A Quantitative Comparison

The choice of an analytical method hinges on its quantitative performance. The following table summarizes key validation parameters for the most common techniques used to detect and quantify this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy (%)Recovery (%)
UPLC-MS/MS Rat Plasma0.3 ng/mL[1][2][3]1.0 ng/mL[1][2][3]1 - 1,000 ng/mL[1][2][3]92 - 111[1][2][3]87 - 90[1][2][3]
UPLC-MS/MS Human Hair0.5 - 5 pg/mg[4]1 - 10 pg/mg[4]Not SpecifiedNot Specified36.1 - 93.3[4]
GC-MS/MS Human Hair10 pg/mg[5]20 pg/mg[5]20 - 20,000 pg/mg[5]SatisfactoryNot Specified

Key Takeaways:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), stands out for its high sensitivity and is applicable to a range of biological matrices including plasma and hair.[1][2][4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , especially when coupled with tandem mass spectrometry (GC-MS/MS), offers a reliable method for quantification, particularly in hair samples.[5][6] A notable challenge with GC-MS is the potential co-elution of this compound with its synthetic precursor, ADB-INACA, which can complicate identification and quantification.[7][8]

  • Immunoassays , while often used for initial screening of drug classes, are generally not recommended for the specific detection of this compound.[9][10] The high structural diversity of synthetic cannabinoids leads to issues with cross-reactivity and detection limits, potentially yielding unreliable results.[9][11] Confirmatory analysis using a more specific method like LC-MS/MS is essential.[9][12]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated protocols are the bedrock of reproducible scientific research. Below are the methodologies for the key analytical techniques discussed.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Rat Plasma

This method is designed for the rapid and sensitive quantification of this compound in a plasma matrix.[2][3]

Sample Preparation:

  • Thaw frozen rat plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add an internal standard (e.g., midazolam).

  • Induce protein precipitation by adding acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system for analysis.[3]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.[2]

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[1][2][3]

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.[1][2][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Positive electrospray ionization (ESI).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.[1][2]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Human Hair

This protocol is suitable for the quantification of this compound in hair, a matrix that can provide a longer window of detection.[5]

Sample Preparation:

  • Wash collected hair samples with a detergent solution, followed by water and acetone (B3395972) to remove external contamination.[5]

  • Dry the hair and cut it into small sections (approx. 2 mm).[5]

  • Pulverize the hair into a fine powder using a cryogenic grinder.[5]

  • To 50 mg of the hair powder, add an internal standard and 1 mL of methanol (B129727).[5]

  • Vortex the mixture and then centrifuge to separate the supernatant.[5]

  • Evaporate the supernatant to dryness and reconstitute the residue in a small volume of methanol (e.g., 50 µL).[5]

  • Inject a 1 µL aliquot into the GC-MS/MS system.[5]

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.[7]

  • Column: A DB-35MS column is recommended to achieve baseline separation from the ADB-INACA precursor.[7]

  • Injector Temperature: 300°C.[7]

  • Oven Temperature Program: Start at 50°C (hold for 1 minute), then ramp up to 300°C at a rate of 30°C per minute.[7]

  • Carrier Gas: Helium.[7]

  • Mass Spectrometer: 5977B MS detector or equivalent.[7]

  • Injection Mode: Split injection (e.g., 15:1).[7]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound detection using UPLC-MS/MS and GC-MS/MS.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Analysis & Quantification detection->data GC_MSMS_Workflow cluster_prep Sample Preparation (Hair) cluster_analysis GC-MS/MS Analysis hair Hair Sample wash Wash & Dry hair->wash grind Cryogenic Grinding wash->grind extract Methanolic Extraction (+ Internal Standard) grind->extract separate Vortex & Centrifuge extract->separate evap Evaporate & Reconstitute separate->evap injection Inject into GC-MS/MS evap->injection separation Gas Chromatographic Separation (DB-35MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Tandem Mass Spectrometry Detection ionization->detection data Data Analysis & Quantification detection->data

References

A Comparative Guide to the Cannabinoid Receptor Activity of Tail-less versus N-alkyl ADB-BUTINACA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cannabinoid receptor activity of N-alkyl ADB-BUTINACA analogues and their corresponding "tail-less" precursors. The emergence of these tail-less compounds, such as ADB-INACA, on the illicit drug market is a recent trend to circumvent existing bans on potent synthetic cannabinoid receptor agonists (SCRAs).[1][2][3][4] This report synthesizes experimental data to elucidate the structure-activity relationships that govern their pharmacological profiles at the human cannabinoid receptors 1 (CB1) and 2 (CB2).

Executive Summary

Recent forensic and pharmacological studies have demonstrated a significant disparity in cannabinoid receptor activity between N-alkylated this compound analogues and their tail-less precursors. The N-alkyl "tail" is a critical determinant of potency and efficacy at both CB1 and CB2 receptors. Tail-less analogues, while retaining some activity, are considerably less potent than their tailed counterparts.[1][5] This guide will delve into the quantitative data from in vitro functional assays, detail the experimental methodologies used to derive this data, and illustrate the key signaling pathways involved.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro cannabinoid receptor activity of this compound and its tail-less analogue, ADB-INACA, as determined by β-arrestin 2 recruitment and intracellular calcium release assays. These assays provide insights into the functional potency and efficacy of these compounds.

Table 1: CB1 Receptor Activity

CompoundAssay TypeParameterValue (nM)Efficacy (% of reference agonist)Reference
This compoundβ-arrestin 2 RecruitmentEC5011.5Not Reported[6][7]
ADB-INACAβ-arrestin 2 RecruitmentEC50>10,000~20%[1]
This compoundIntracellular Calcium ReleaseEC50Not ReportedNot Reported
ADB-INACAIntracellular Calcium ReleaseEC50>10,000~40%[1]

Table 2: CB2 Receptor Activity

CompoundAssay TypeParameterValue (nM)Efficacy (% of reference agonist)Reference
(S)-ADB-BUTINACA analogue (ADB-5'Br-BUTINACA)β-arrestin 2 RecruitmentEC5082.1Potent Agonist[5][8]
(S)-ADB-INACA analogue (ADB-5'Br-INACA)β-arrestin 2 RecruitmentEC50>1000Lower Potency, Increased Efficacy[5]

Note: Direct comparative data for this compound and ADB-INACA at the CB2 receptor was not available in the provided search results. The data presented for CB2 is for brominated analogues, which can be used to infer the general trend in structure-activity relationships.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tail-less and N-alkyl this compound analogues.

β-Arrestin 2 Recruitment Assay

This assay is a robust method for characterizing the pharmacological profile of compounds targeting G-protein coupled receptors (GPCRs) like the CB1 and CB2 receptors.[9][10][11][12] It measures the recruitment of β-arrestin 2 to the receptor upon agonist binding, a key event in receptor desensitization and G-protein-independent signaling.[9]

Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase) or bioluminescence resonance energy transfer (BRET).[10][13] In the PathHunter® assay, the CB receptor is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts a substrate to a chemiluminescent product.[10][12]

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB1 or CB2 receptor and the β-arrestin assay components are cultured in appropriate media.[9][13]

  • Cell Plating: Cells are harvested and plated into 384-well assay plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.[9][13]

  • Compound Preparation: Test compounds (e.g., this compound, ADB-INACA) are serially diluted to various concentrations in assay buffer.

  • Compound Addition: The diluted compounds are added to the cells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a reference agonist.[9]

  • Incubation: The plates are incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and β-arrestin recruitment.[9][13]

  • Signal Detection: A detection reagent containing the substrate for the complemented enzyme is added to each well.[9]

  • Measurement: After a further incubation period at room temperature, the chemiluminescent signal is measured using a plate reader.[9]

  • Data Analysis: The data is normalized to a reference agonist and vehicle controls. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

cAMP Modulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1 and CB2 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[14][15][16]

Principle: The assay typically involves stimulating cells with forskolin (B1673556) to increase basal cAMP levels. The ability of a cannabinoid agonist to inhibit this forskolin-stimulated cAMP production is then measured.[14][17] Common detection methods include Homogeneous Time Resolved Fluorescence (HTRF) and Bioluminescence Resonance Energy Transfer (BRET).[14][18]

Methodology:

  • Cell Culture and Plating: Cells stably expressing the CB1 or CB2 receptor are plated in a similar manner to the β-arrestin assay.

  • Compound Pre-incubation: Cells are pre-incubated with the test compounds for a short period.

  • Forskolin Stimulation: A fixed concentration of forskolin is added to all wells (except for basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[14]

  • Incubation: The plate is incubated for approximately 30 minutes at room temperature.

  • cAMP Detection: The assay is terminated, and the cells are lysed. Detection reagents from a cAMP assay kit (e.g., HTRF or BRET-based) are added.

  • Measurement: The resulting signal (fluorescence or luminescence) is measured with a plate reader.

  • Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP signal is calculated, and dose-response curves are generated to determine EC50 and Emax values for the inhibition of cAMP production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways of cannabinoid receptors and a typical experimental workflow.

G CB1/CB2 Receptor Signaling Pathways cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates GRK GRK CB_Receptor->GRK Phosphorylates Beta_Arrestin β-Arrestin 2 CB_Receptor->Beta_Arrestin Recruits Agonist Cannabinoid Agonist (e.g., this compound) Agonist->CB_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Canonical signaling pathways for CB1 and CB2 receptors.

G β-Arrestin Recruitment Assay Workflow Start Start Cell_Culture Culture CHO-K1/HEK293 cells expressing hCB1/hCB2 Start->Cell_Culture Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of test compounds Cell_Plating->Compound_Prep Compound_Add Add compounds to cells Compound_Prep->Compound_Add Incubation Incubate for 60-90 min at 37°C Compound_Add->Incubation Detection_Reagent Add detection reagent (substrate) Incubation->Detection_Reagent Signal_Read Read chemiluminescent signal Detection_Reagent->Signal_Read Data_Analysis Analyze data and generate dose-response curves Signal_Read->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a β-arrestin recruitment assay.

References

Safety Operating Guide

Navigating the Disposal of ADB-BUTINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic cannabinoids like ADB-BUTINACA is a critical component of laboratory safety and regulatory compliance. Given its classification as a potent synthetic cannabinoid and a Schedule I controlled substance in the United States, stringent procedures must be followed to ensure the safety of personnel and the environment, while adhering to federal and local regulations.[1][2] This guide provides essential information on the proper disposal of this compound, intended to support operational planning and enhance laboratory safety protocols.

Chemical and Physical Properties

A thorough understanding of a substance's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.[3]

PropertyValue
IUPAC Name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide
Molecular Formula C18H26N4O2
Molar Mass 330.432 g·mol−1[1]
Appearance Crystalline solid[3], typically a beige or yellowish powder[3]
Melting Point 148.2–148.4 °C[3]
Solubility Dimethylformamide (DMF): 20 mg/mL, Dimethyl sulfoxide (B87167) (DMSO): 10 mg/mL, Ethanol: 20 mg/mL[3]

Procedural Guidance for Disposal

The disposal of this compound, as a Schedule I controlled substance, is strictly regulated.[2] Laboratories must adhere to the guidelines set forth by the Drug Enforcement Administration (DEA) and any applicable state and local authorities. The primary principle is to render the substance "non-retrievable," meaning it is permanently altered and cannot be reused.[4][5]

Step-by-Step Disposal Protocol:
  • Consult Institutional Policy and EHS: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and controlled substance program manager. They will provide specific guidance that aligns with federal, state, and institutional policies.

  • Segregation and Secure Storage: All expired, unwanted, or contaminated this compound must be segregated from active stock.[6] It should be clearly labeled and stored in a securely locked cabinet or safe, maintaining the same level of security as active controlled substances.[4][6]

  • Record Keeping: Meticulous record-keeping is mandatory. Document the quantity of this compound designated for disposal, the date, and the reason for disposal in your controlled substance logs.

  • Transfer to a Reverse Distributor: The recommended and most compliant method for disposing of controlled substances is to transfer them to a DEA-registered reverse distributor.[7][8]

    • Initiate Contact: Contact a reverse distributor to arrange for the pickup and disposal of the this compound. A list of registered reverse distributors can often be obtained from your EHS department or the DEA's website.[7]

    • Documentation: For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is typically sufficient.[7][8] Ensure all paperwork is completed accurately and copies are retained for your records for a minimum of two years.[8]

  • On-Site Destruction (If Permissible and Approved): In some instances, on-site destruction may be an option, but this requires explicit approval from the DEA and must be conducted in the presence of a DEA agent or other authorized person.[5] If this method is pursued, it must render the this compound non-retrievable.[4][5]

    • Approved Methods: Methods may include incineration at a licensed facility or chemical digestion using commercially available kits that contain activated charcoal to adsorb and neutralize the substance.[4]

    • DEA Form 41: The "Registrant Record of Controlled Substances Destroyed" (DEA Form 41) must be completed prior to the disposal.[4] This form documents the destruction process and must be signed by the registrant and a witness.

  • Final Record Update: Once the disposal is complete, update your controlled substance inventory records to reflect the final disposition of the this compound.

Experimental Workflow: Disposal via Reverse Distributor

cluster_preparation Preparation Phase cluster_disposal Disposal Phase cluster_finalization Finalization Phase A Identify Expired/Unwanted This compound B Segregate and Securely Store A->B C Update Controlled Substance Log B->C D Contact DEA-Registered Reverse Distributor C->D E Complete DEA Form 222 D->E F Transfer this compound to Reverse Distributor E->F G Receive Disposal Confirmation F->G H Update Final Disposition in Records G->H

Caption: Workflow for the compliant disposal of this compound via a reverse distributor.

Safe Handling and Personal Protective Equipment (PPE)

Given the potent nature of synthetic cannabinoids, minimizing occupational exposure is paramount.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.

  • Spill Management: In the event of a spill, immediately notify your EHS department. For minor spills, use an appropriate absorbent material and decontaminate the area as per your institution's protocol. Document any spillage; if the substance cannot be recovered, it may need to be reported as a loss to the DEA.[7]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their legal and ethical responsibilities.

References

Essential Safety and Operational Guide for Handling ADB-BUTINACA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with ADB-BUTINACA. The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE), operational handling, and disposal methods.

Hazard Assessment and Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) for this compound in solid form states that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that this compound is a potent synthetic cannabinoid agonist.[1][2] Many commercially available preparations of this compound are dissolved in methanol, a highly flammable and toxic solvent.[3][4] Therefore, a thorough risk assessment should be conducted before handling, and a cautious approach assuming potential biological activity and hazard is recommended.

The following PPE is essential to minimize exposure and ensure safety.

Equipment Specification Purpose
Eye Protection Safety glasses or goggles.Protects eyes from splashes or airborne particles.
Hand Protection Chemically compatible gloves (e.g., nitrile).Prevents skin contact. The exact breakthrough time should be confirmed with the glove manufacturer.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for the solid form if handled properly.[1] For solutions or if creating aerosols, use in a well-ventilated area or fume hood.Prevents inhalation of aerosols or vapors, especially when working with solutions containing volatile solvents like methanol.

Operational and Handling Protocol

Adherence to standard laboratory safety practices is paramount. The following step-by-step protocol outlines the safe handling of this compound from receipt to storage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Log the compound into your chemical inventory.

2. Preparation and Work Area:

  • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood, especially when working with solutions.

  • Ensure the work area is clean and free of clutter.

  • Have an emergency spill kit readily accessible.

3. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Avoid inhalation of dust or aerosols.[5][6]

  • Avoid contact with skin and eyes.[5][6]

  • When handling the solid form, use appropriate tools (e.g., spatula, weighing paper) to prevent generating dust.

  • If working with a solution (e.g., in methanol), be aware of the solvent's hazards (flammability, toxicity).[3][4] Keep away from ignition sources.[6]

4. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperature is often -20°C.[7]

  • Ensure storage is in accordance with the information provided on the product insert.[1]

Emergency Procedures

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If symptoms persist, seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][6]
Eye Contact Rinse opened eyes for several minutes under running water.[1]
Ingestion Do not induce vomiting. Seek immediate medical attention.[5]
Spill For solid material, pick it up mechanically. For solutions, contain the spill and clean up with an appropriate absorbent material. Prevent entry into sewers or waterways.[1]

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional, local, and national regulations.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled chemical waste container.

  • Disposal Method: Do not dispose of this compound down the drain.[1] The preferred method is to use a licensed chemical waste management company for incineration or other approved disposal techniques.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that hazard ratings can vary depending on whether the compound is in solid form or in a solvent.

Property Value Source
Molecular Formula C₁₈H₂₆N₄O₂[9]
Molecular Weight 330.42 g/mol [9]
Solubility Soluble in DMSO (10 mg/mL), Ethanol (20 mg/mL), and DMF (20 mg/mL).[2]
Melting Point 148.2–148.4 °C[2]
NFPA Ratings (Solid) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (Solid) Health: 0, Fire: 0, Reactivity: 0[1]
Hazard Ratings (in Methanol) Highly Flammable Liquid and Vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes damage to central nervous system and visual organs.[3][4]

Workflow and Process Diagrams

The following diagrams illustrate the procedural workflow for safely handling this compound in a laboratory setting.

Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Conduct Risk Assessment b Designate Work Area (Fume Hood Preferred) a->b c Assemble Required PPE b->c d Prepare Spill Kit c->d e Don PPE d->e Proceed to Handling f Retrieve this compound from Storage e->f g Perform Experimental Work (e.g., Weighing, Dissolving) f->g h Return Compound to Secure Storage g->h spill Spill or Exposure? g->spill i Segregate Waste (Solid, Liquid, Sharps) h->i Proceed to Cleanup j Package and Label Chemical Waste i->j k Clean and Decontaminate Work Area and Equipment j->k l Remove and Dispose of PPE in Designated Waste k->l m Wash Hands Thoroughly l->m spill->i No emergency Execute Emergency Protocol (First Aid, Spill Cleanup) spill->emergency Yes

Caption: Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.